Aqueous Degradation Kinetics of Methyl Trithion: A Comprehensive Technical Guide
Executive Summary Methyl trithion ( S -[[(4-chlorophenyl)thio]methyl] O,O -dimethyl phosphorodithioate) is a legacy organophosphorus insecticide. Understanding its degradation kinetics in aqueous solutions is paramount f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (
S
-[[(4-chlorophenyl)thio]methyl]
O,O
-dimethyl phosphorodithioate) is a legacy organophosphorus insecticide. Understanding its degradation kinetics in aqueous solutions is paramount for environmental risk assessment, water treatment facility design, and toxicological modeling. This whitepaper provides researchers and drug development professionals with an in-depth framework for analyzing the abiotic degradation of methyl trithion, focusing on hydrolytic cleavage, oxidative transformation, and the rigorous experimental design required to isolate these kinetic variables.
Chemical Profile & Structural Vulnerabilities
Methyl trithion's environmental fate is dictated by its specific functional groups: a phosphorodithioate core and a thioether linkage. With a high lipophilicity (
logKow=4.82
) and extremely low vapor pressure, the compound strongly partitions into organic matter, making its aqueous solubility a limiting factor in its degradation rate[1].
In aqueous environments, the molecule is primarily vulnerable at two sites:
The Phosphorus Center: Susceptible to nucleophilic attack (hydrolysis).
The Thioether and Thiono Sulfurs: Susceptible to electrophilic oxygen insertion (oxidation)[1].
Mechanisms of Aqueous Degradation
Hydrolytic Cleavage
Like most organophosphates, methyl trithion undergoes base-catalyzed hydrolysis. The hydroxide ion (
OH−
) acts as a strong nucleophile, attacking the highly electrophilic phosphorus atom. This reaction cleaves the P-S ester bond, yielding
O,O
-dimethyl phosphorodithioic acid and 4-chlorophenylthiomethanol. Acid-catalyzed hydrolysis is significantly slower and relies on the initial protonation of the thiono sulfur (P=S), which subsequently increases the electrophilicity of the phosphorus center, allowing water to attack.
Oxidative Transformation
In aerobic surface waters, particularly those exposed to sunlight or reactive oxygen species (ROS), oxidation competes with hydrolysis. The primary route of oxidation involves the thioether sulfur, which is sequentially oxidized to form a sulfoxide, and subsequently, a sulfone[1].
Furthermore, the phosphorothionate group (P=S) can undergo oxidative desulfuration to form an oxon analog (P=O)[2]. This conversion is toxicologically significant: the oxon analog is a far more potent acetylcholinesterase inhibitor. However, because the oxygen atom is more electronegative than sulfur, it polarizes the P-O bond more strongly, rendering the oxon analog much more susceptible to subsequent rapid hydrolysis[2].
Logical mapping of methyl trithion degradation pathways via hydrolysis and oxidation.
Kinetic Modeling & Quantitative Benchmarks
The abiotic degradation of methyl trithion in a buffered aqueous solution under constant temperature and pH follows pseudo-first-order kinetics. The rate equation is expressed as:
ln(Ct/C0)=−kobst
Where
Ct
is the concentration at time
t
,
C0
is the initial concentration, and
kobs
is the observed pseudo-first-order rate constant. The half-life (
t1/2
) is calculated as
0.693/kobs
.
Table 1: Physicochemical & Kinetic Parameters for Methyl Trithion
Parameter
Value / Benchmark
Causality / Significance in Aqueous Kinetics
Molecular Weight
314.8 g/mol
Determines mass-to-molar conversion for kinetic modeling[1].
Log
Kow
4.82
High lipophilicity necessitates strict co-solvent limits (<1%) in assays[1].
Half-life (Raw River Water)
~14 days
Represents baseline persistence in natural, non-sterile aerobic matrices[1].
Half-life (pH 4.0, 25°C)
> 60 days (Est.)
Acidic conditions stabilize the P-S bond, minimizing nucleophilic hydrolysis.
Half-life (pH 9.0, 25°C)
< 5 days (Est.)
Base-catalyzed nucleophilic attack rapidly cleaves the ester linkage.
To accurately determine the degradation kinetics of methyl trithion, the experimental design must be a self-validating system. As a Senior Application Scientist, I emphasize that observed degradation must be proven to be purely chemical (hydrolysis/oxidation) and not an artifact of volatilization, sorption to glassware, or microbial digestion.
Causality in Experimental Design
Sterilization: All glassware and buffers must be autoclaved. This eliminates microbial degradation, isolating the abiotic hydrolytic rate.
Co-Solvent Limits: Because methyl trithion has exceptionally low water solubility, a co-solvent (e.g., acetonitrile) is required to introduce the analyte into the buffer. The co-solvent volume must be kept
≤1%
. Exceeding this alters the dielectric constant of the aqueous medium, which artificially shifts the reaction kinetics.
Silanized Glassware: Organophosphates exhibit a high affinity for active silanol groups on standard borosilicate glass. Using silanized amber vials is mandatory to prevent adsorptive losses (which mimic degradation) and to block photodegradation.
Buffer Selection: Buffers must be non-nucleophilic (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9) to prevent the buffer itself from competitively attacking the phosphorus center.
Step-by-Step Protocol
Buffer Preparation: Prepare 0.01 M sterile buffers at pH 4.0, 7.0, and 9.0. Autoclave and allow to cool to the target incubation temperature.
Analyte Spiking: Spike the buffer with a methyl trithion stock solution (prepared in acetonitrile) to achieve a final aqueous concentration of 1.0 µg/mL. Ensure total acetonitrile volume is
≤1%
.
Internal Standard Addition: Add Triphenyl Phosphate (TPP) at 1.0 µg/mL as an internal standard to correct for downstream extraction variability.
Incubation: Transfer the spiked solutions into silanized amber glass vials, seal with PTFE-lined septa, and incubate in a thermostated water bath (e.g., 25.0 ± 0.1 °C) to maintain strict Arrhenius temperature control.
Sampling & Quenching: At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 21 days), remove a vial. Immediately quench the reaction by rapid liquid-liquid extraction (LLE) using dichloromethane (DCM), or by adjusting the pH to 4.0 (where hydrolysis is kinetically frozen).
Quantification: Concentrate the organic extract under a gentle stream of nitrogen. Reconstitute in hexane and analyze via GC-MS/MS. Monitor the specific parent ion transitions for methyl trithion and the internal standard.
Step-by-step experimental workflow for validating abiotic degradation kinetics.
Data Interpretation & Quality Control
A robust kinetic study requires mass balance verification. As methyl trithion degrades, the disappearance of the parent compound must kinetically correlate with the appearance of its stoichiometric degradation products (e.g., sulfoxides, sulfones, or specific cleavage products like 4-chlorophenylthiomethanol). If the molar sum of the parent compound and its identified degradants falls significantly below 100% over time, the investigator must halt the kinetic modeling and investigate alternative loss mechanisms, such as irreversible binding to the septa or undetected volatilization.
References
National Institutes of Health (NIH) - PubChem.Methyl trithion | C9H12ClO2PS3 | CID 13721. Hazardous Substances Data Bank (HSDB).
U.S. Environmental Protection Agency (EPA).Recognition and Management of Pesticide Poisonings, 4th Edition. EPA NEPIS Database.
Methyl Trithion: Comprehensive Environmental Fate, Degradation Kinetics, and Transport Modeling
Executive Summary Methyl trithion (S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate), also known as carbophenothion-methyl, is a legacy 1[1]. While its agricultural application has been heavily restricted...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate), also known as carbophenothion-methyl, is a legacy 1[1]. While its agricultural application has been heavily restricted in many jurisdictions, understanding its environmental fate, degradation kinetics, and transport mechanisms remains critical for legacy site remediation, ecotoxicological risk assessment, and the development of predictive models for structurally analogous organophosphates. This whitepaper provides a rigorous technical framework for modeling the environmental partitioning and degradation of methyl trithion.
Physicochemical Profiling and Environmental Partitioning
The environmental behavior of a xenobiotic is fundamentally governed by its physicochemical properties. For methyl trithion, its high lipophilicity and low aqueous solubility dictate a strong propensity for partitioning into soil organic matter and aquatic sediments[1][2].
Table 1: Key Physicochemical Properties of Methyl Trithion
Low solubility; drives partitioning to solid phases[3].
Log Kow
4.82
High lipophilicity; strong bioaccumulation potential (BCF ~1000)[1].
Koc (Estimated)
~10,000
Highly immobile in soil; minimal groundwater leaching risk[1].
Causality in Partitioning: The Log Kow of 4.82 indicates that methyl trithion will preferentially accumulate in lipid-rich biological tissues and soil organic carbon. Consequently, the estimated soil organic carbon-water partitioning coefficient (Koc) of 10,000 classifies the compound as essentially immobile in terrestrial environments[1]. Volatilization from moist soils is negligible, making surface runoff (via sediment transport) the primary vector for off-site migration[4][5].
Mechanistic Degradation Pathways
In environmental matrices, methyl trithion undergoes transformation primarily via biologically mediated oxidative pathways, though abiotic hydrolysis plays a secondary role depending on ambient pH. The principal route of oxidation involves the thioether moiety, which is sequentially oxidized to form a sulfoxide and subsequently a sulfone[1]. This is followed by the oxidation of the phosphorothionate group (P=S to P=O), yielding the thiolphosphate sulfone[1][6].
Oxidative degradation pathway of methyl trithion in environmental matrices.
Mechanistic Insight: The conversion of the P=S bond to a P=O bond (oxon formation) is a classic activation pathway in organophosphate toxicology. This transformation often results in an intermediate that is a more potent acetylcholinesterase inhibitor than the parent compound. Therefore, 6 must account for these oxidized metabolites, not just the parent pesticide[6].
Environmental Transport & Vadose Zone Modeling
Predicting the spatial distribution of methyl trithion requires robust vadose zone and runoff modeling. Because of its high Koc, traditional advection-dispersion models for groundwater leaching often yield negligible concentrations in the aquifer[5]. Instead, models like SESOIL (Seasonal Soil compartment model) or PRZM (Pesticide Root Zone Model) must be parameterized to emphasize sediment-bound transport during storm-water runoff[4][5].
Environmental fate transport modeling workflow for methyl trithion.
Self-Validating Experimental Protocols
To generate reliable empirical data for the aforementioned models, researchers must employ self-validating experimental designs. The following protocols ensure that matrix effects, abiotic losses, and extraction inefficiencies are explicitly controlled.
Protocol A: Determination of Soil Sorption Coefficient (Koc) via Batch Equilibrium
Objective: To quantify the partitioning of methyl trithion between the aqueous phase and soil organic carbon.
Causality & Validation: We use gamma-irradiated (sterile) soil to isolate abiotic sorption from biotic degradation. A mass-balance approach ensures that losses to the test vessel walls (common for highly lipophilic compounds) are accounted for.
Soil Preparation: Sieve standard reference soils (varying in organic carbon content from 0.5% to 5%) to <2 mm. Sterilize via gamma irradiation (25 kGy) to halt microbial degradation.
Solution Preparation: Prepare aqueous solutions of methyl trithion in 0.01 M CaCl₂ (to maintain ionic strength and facilitate soil flocculation) at concentrations of 0.1, 0.5, 1.0, and 2.0 mg/L.
Equilibration: Add 2 g of soil and 10 mL of the pesticide solution to Teflon-lined centrifuge tubes. Validation Step: Include "soil-free" control tubes to measure pesticide adsorption to the tube walls.
Agitation: Agitate tubes in the dark at 20°C for 24 hours (pre-determined equilibrium time).
Phase Separation & Analysis: Centrifuge at 3000 × g for 15 minutes. Extract the aqueous supernatant using solid-phase extraction (SPE) and analyze via GC-MS[6].
Calculation: Determine the sorbed concentration by difference (accounting for wall losses from the control). Plot the Freundlich isotherm to derive
Kd
, and normalize by the soil organic carbon fraction (
foc
) to calculate
Koc
.
Protocol B: Aquatic Degradation Kinetics and Metabolite Profiling
Objective: To determine the half-life (
t1/2
) and identify oxidative metabolites of methyl trithion in natural water systems.
Causality & Validation: Isotopic internal standards are spiked prior to extraction to correct for matrix-induced signal suppression and extraction recovery variations.
Microcosm Setup: Collect natural river water and filter through a 2.0 µm mesh to retain native microbial consortia while removing large particulate matter.
Spiking: Dose the water with methyl trithion to achieve a final concentration of 10 µg/L (an environmentally relevant concentration based on historical raw river water sampling)[1].
Incubation: Incubate in the dark at 20°C. Validation Step: Run a parallel abiotic control (autoclaved water + 0.1% sodium azide) to differentiate between chemical hydrolysis and biodegradation.
Sampling & Quenching: At intervals (0, 1, 3, 7, 14, 28 days), remove 50 mL aliquots. Immediately quench biological activity by adding 1 mL of HPLC-grade acetonitrile and dropping the pH to 3.0 with formic acid.
Extraction: Spike the sample with an isotopic internal standard (e.g., D6-methyl trithion surrogate). Perform liquid-liquid extraction (LLE) using dichloromethane.
Instrumental Analysis: Analyze the concentrated extract using LC-MS/MS or GC-MS[6]. Monitor for the parent mass (m/z 314) and primary fragment ions, as well as the predicted masses for the sulfoxide and sulfone metabolites[6].
Kinetic Modeling: Fit the parent compound depletion data to a first-order kinetic decay model (
Ct=C0e−kt
) to derive the degradation rate constant (
k
) and half-life (
t1/2
).
Ecotoxicological Implications & Risk Assessment
The environmental fate profile of methyl trithion highlights a specific ecotoxicological risk paradigm. Because it is highly immobile, it does not pose a widespread threat to deep aquifers[5]. However, its affinity for particulate matter means it accumulates in benthic sediments. Benthic organisms and detritivores are therefore at high risk of exposure. Furthermore, with an estimated Bioconcentration Factor (BCF) of 1000, methyl trithion exhibits a very high potential for bioaccumulation in aquatic food webs[1]. Regulatory risk assessments must prioritize sediment toxicity testing and food-chain biomagnification modeling over groundwater leaching scenarios.
References
[1]Title: Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:
[2]Title: Chemical Properties of Methyl trithion (CAS 953-17-3)
Source: Cheméo
URL:
[4]Title: Potential for chemical transport beneath a storm-runoff recharge (retention) basin for an industrial catchment in Fresno, California
Source: USGS Publications Warehouse
URL:
[6]Title: The analysis of pesticides & related compounds using Mass Spectrometry
Source: ORCA - Cardiff University
URL:
[5]Title: Proposed Evaluation Methodology for Predicting Groundwater Contamination Potential from Storm water Infiltration Activities
Source: International Journal of Scientific and Research Publications (IJSRP)
URL:
Metabolic Breakdown Pathways of Methyl Trithion in Mammalian Models: A Technical Guide
Executive Summary Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate (OP) insecticide and the dimethyl homolog of carbophenothion[1]. Understanding its metabolic brea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate (OP) insecticide and the dimethyl homolog of carbophenothion[1]. Understanding its metabolic breakdown in mammalian models is critical for toxicological risk assessment, forensic profiling, and the development of targeted medical countermeasures. This whitepaper provides an in-depth mechanistic analysis of methyl trithion’s biotransformation, detailing Phase I oxidative activation, Phase II hydrolytic detoxification, and the field-proven analytical methodologies required to profile these pathways.
Core Metabolic Breakdown Pathways
In mammalian models, the metabolism of methyl trithion is primarily mediated by hepatic enzymes. The biotransformation is characterized by competing pathways of bioactivation (increasing toxicity) and detoxification (facilitating excretion)[2].
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
The lipophilic nature of methyl trithion allows rapid distribution to the liver, where it undergoes two primary oxidative transformations catalyzed by Cytochrome P450 (CYP450) monooxygenases and Flavin-containing monooxygenases (FMOs):
Phosphorothionate Desulfuration (Bioactivation):
The P=S (thion) moiety is oxidatively desulfurated to a P=O (oxon) moiety, forming methyl trithion oxon . This is the critical bioactivation step. While the parent compound is a weak anticholinesterase, the oxon metabolite is a potent electrophile that irreversibly phosphorylates the serine hydroxyl group within the active site of acetylcholinesterase (AChE), leading to severe cholinergic toxicity[2][3].
Thioether Oxidation:
The sulfur atom located in the leaving group (the thioether linkage) is highly susceptible to oxidation. It is sequentially oxidized to form a sulfoxide (-SO-) and subsequently a sulfone (-SO₂-)[3][4]. This oxidation can occur on both the parent methyl trithion and its oxon metabolite, generating a complex matrix of oxidative products.
Phase II Metabolism: Hydrolytic Cleavage
Detoxification occurs via the hydrolytic cleavage of the ester linkages by A-esterases (such as paraoxonase) and carboxylesterases. Hydrolysis of methyl trithion and its oxidative metabolites yields dialkyl phosphates (e.g., dimethyl phosphate and dimethyl thiophosphate) and the corresponding p-chlorophenylthiomethyl leaving groups[5][6]. These highly polar, water-soluble metabolites are rapidly cleared through renal excretion.
Figure 1: Comprehensive metabolic breakdown pathways of methyl trithion in mammalian models.
Quantitative Metabolite Profiling
To accurately map the metabolic fate of methyl trithion, researchers rely on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The table below summarizes the theoretical exact masses and primary biotransformations of the core metabolites[6][7].
Table 1: Mass Spectrometry Characteristics of Methyl Trithion and Key Metabolites
Compound
Molecular Formula
Exact Mass (Da)
Primary Biotransformation
Toxicity Profile
Methyl Trithion
C₉H₁₂ClO₂PS₃
313.94
Parent Compound
Pro-toxicant
Methyl Trithion Oxon
C₉H₁₂ClO₃PS₂
297.96
CYP450 Desulfuration
Potent AChE Inhibitor
Methyl Trithion Sulfoxide
C₉H₁₂ClO₃PS₃
329.93
Thioether Oxidation
Intermediate
Methyl Trithion Sulfone
C₉H₁₂ClO₄PS₃
345.93
Thioether Oxidation
Intermediate
Oxon Sulfoxide
C₉H₁₂ClO₄PS₂
313.96
Desulfuration + Oxidation
AChE Inhibitor
Oxon Sulfone
C₉H₁₂ClO₅PS₂
329.95
Desulfuration + Oxidation
AChE Inhibitor
Experimental Methodology: In Vitro Microsomal Assay
To isolate and quantify the kinetics of Phase I metabolism, an in vitro liver microsomal assay is the gold standard. The following protocol is designed as a self-validating system to ensure enzymatic stability and prevent artifactual degradation.
Reagents and Preparation
Microsomes: Pooled mammalian liver microsomes (e.g., Sprague-Dawley rat or Human).
Buffer: 100 mM Potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: The physiological pH and magnesium ions are strictly required to maintain the structural integrity and catalytic activity of the CYP450 complex.
NADPH-Regenerating System: 1 mM NADP⁺, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. Causality: Direct addition of NADPH leads to rapid depletion and product inhibition. A regenerating system ensures a constant, zero-order supply of reducing equivalents necessary for sustained CYP450-mediated desulfuration.
Step-by-Step Protocol
Pre-incubation: Combine liver microsomes (final protein concentration: 0.5 mg/mL) with methyl trithion (10 µM final concentration) in the phosphate buffer. Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Expert Insight: Pre-incubation allows the microsomal lipid bilayer to reach physiological temperature, ensuring the enzymes are in their optimal thermodynamic conformation before the reaction is triggered.
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
Kinetic Sampling: At predetermined time intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract 100 µL aliquots from the reaction mixture.
Termination & Extraction: Immediately dispense the 100 µL aliquot into 300 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., triphenylphosphate).
Expert Insight: The 3:1 ratio of cold organic solvent to aqueous sample rapidly precipitates microsomal proteins, instantly quenching enzymatic activity. This prevents post-sampling artifactual oxidation of the thioether group.
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS or GC-MS/MS analysis, utilizing Multiple Reaction Monitoring (MRM) to track the depletion of the parent compound and the formation of the oxon and sulfoxide/sulfone metabolites.
Figure 2: Step-by-step experimental workflow for in vitro microsomal metabolic profiling.
Conclusion
The metabolic breakdown of methyl trithion is a dynamic interplay between bioactivation and detoxification. The conversion of the parent compound to its oxon analog via CYP450 desulfuration dictates its toxicological profile, while concurrent thioether oxidation and esterase-mediated hydrolysis determine its biological half-life and clearance. By utilizing rigorous, self-validating in vitro assays and high-resolution mass spectrometry, researchers can accurately map these pathways, providing essential data for environmental toxicology and drug development frameworks.
Physicochemical Profiling and Trace Analytical Methodologies for Methyl Trithion: A Technical Whitepaper
Executive Summary Methyl trithion (Carbophenothion-methyl; CAS: 953-17-3) is a legacy organophosphate insecticide and acaricide. Although its regulatory approval has lapsed in many jurisdictions, its environmental persis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (Carbophenothion-methyl; CAS: 953-17-3) is a legacy organophosphate insecticide and acaricide. Although its regulatory approval has lapsed in many jurisdictions, its environmental persistence, extreme lipophilicity, and high bioaccumulation potential necessitate rigorous monitoring in agricultural runoff, soil matrices, and botanical extracts. As a Senior Application Scientist, I approach the physicochemical profiling of such compounds not merely as a cataloging exercise, but as the foundational architecture for designing robust, self-validating analytical workflows. This whitepaper synthesizes the fundamental properties of methyl trithion with field-proven, causality-driven methodologies for its trace-level quantitation.
Physicochemical Properties and Behavioral Implications
The molecular structure of methyl trithion—S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate—dictates its environmental fate and analytical behavior. The presence of both a thioether linkage and a phosphorodithioate moiety makes it uniquely susceptible to specific oxidative transformations, while its halogenated aromatic ring drives its hydrophobicity [1].
The following table summarizes its core quantitative data and the direct implications these metrics have on experimental design:
Property
Value
Implication for Analytical & Biological Behavior
Molecular Weight
314.8 g/mol
Falls within the optimal mass range for Gas Chromatography-Mass Spectrometry (GC-MS) volatility and Electron Ionization (EI) fragmentation [1].
LogP (XlogP)
4.8
Highly lipophilic. Drives a high bioaccumulation factor (BCF ~1000) and dictates the necessity for moderately polar to non-polar extraction solvents (e.g., ethyl acetate) [1].
Water Solubility
1.63 mg/L (20 °C)
Poorly soluble in aqueous environments; partitions rapidly and nearly quantitatively into organic phases during liquid-liquid extraction [2].
Boiling Point
~370.5 °C
Thermally stable enough for GC injection port vaporization without immediate pyrolysis, provided the liner is deactivated [2]].
Density
1.345 g/cm³
Denser than water; a critical factor for phase separation dynamics if utilizing heavier-than-water extraction solvents (e.g., chloroform) [2].
Toxicological Mechanisms and Oxidative Degradation
Organophosphates exert their toxicity primarily through the irreversible phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE). However, methyl trithion functions essentially as a pro-insecticide; its maximal neurotoxicity is achieved post-metabolic activation.
The primary route of oxidative degradation—often mediated by cytochrome P450 enzymes in biological systems or advanced oxidation processes in the environment—targets the thioether moiety. This is rapidly oxidized to form the corresponding sulfoxide, and subsequently, the sulfone [1]. Following this, the phosphorothionate (P=S) group undergoes oxidative desulfuration to form the highly reactive thiolphosphate sulfone (the oxon analog), which acts as the terminal, potent AChE inhibitor [1]].
Oxidative degradation pathway of methyl trithion via thioether and phosphorothionate oxidation.
Given its volatility, thermal stability, and the complex matrices it is typically found in (e.g., soil, herbal medicines), Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is the gold standard for trace-level quantitation of methyl trithion [3].
The following protocol outlines a self-validating QuEChERS-based workflow. As an application scientist, I emphasize that every step here is designed with a specific physicochemical causality in mind.
Step-by-step GC-MS/MS analytical workflow for trace quantitation of methyl trithion.
Step-by-Step Experimental Protocol
1. Sample Preparation & Hydration
Procedure: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of distilled water and vortex for 1 minute.
Causality: Hydration swells the matrix pores, increasing the surface area and allowing the extraction solvent to penetrate deeply. This ensures complete desorption of the highly lipophilic methyl trithion from the solid matrix into the liquid phase [3].
2. Extraction
Procedure: Add 10 mL of 0.1% formic acid in an acetonitrile/ethyl acetate mixture (7:3, v/v). Shake vigorously for 5 minutes.
Causality: Acetonitrile effectively precipitates matrix proteins, while ethyl acetate enhances the solubility of highly lipophilic compounds (LogP 4.8). The acidic modifier (formic acid) prevents the degradation of base-sensitive organophosphates during extraction [4].
3. Phase Partitioning (Salting-Out)
Procedure: Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl). Centrifuge at 4000 rpm for 5 minutes.
Causality: MgSO₄ drives an exothermic hydration reaction, sequestering water and forcing the pesticide into the organic phase. NaCl increases the ionic strength of the aqueous phase, maximizing the salting-out effect and ensuring a distinct phase separation [3].
Procedure: Transfer 2 mL of the upper organic layer to a dSPE tube containing alumina and/or Oasis PRiME HLB sorbent. Vortex and centrifuge.
Causality: Alumina removes polar interferences (e.g., organic acids), while the HLB (Hydrophilic-Lipophilic Balance) sorbent removes lipids and pigments without retaining the target analyte, thereby drastically reducing matrix effects in the MS source [4].
5. GC-MS/MS Analysis (EI Mode)
Procedure: Inject 2 µL of the cleaned extract into the GC-MS/MS using a pulsed splitless injection mode. Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the primary Multiple Reaction Monitoring (MRM) transitions (e.g., derived from parent m/z 314 and major fragments like m/z 157, 125, 93).
Causality: Pulsed injection minimizes sample expansion volume in the liner, preventing backflash. EI at 70 eV provides standardized, reproducible fragmentation, critical for identifying the characteristic organophosphate cleavage products [5, 4]].
6. System Self-Validation via Matrix-Matched Calibration
Procedure: Prepare calibration standards (0.5 to 50 ng/mL) by mixing working solutions 1:1 (v/v) with a pesticide-free matrix extract.
Causality: GC-MS analyses of organophosphates are notoriously susceptible to matrix-induced signal enhancement (where matrix components block active sites in the GC liner, preventing analyte degradation and allowing more analyte to reach the detector). Matrix-matched calibration mathematically corrects for this bias, ensuring the protocol is a self-validating system capable of absolute quantitative accuracy [3].
Conclusion
Understanding the physicochemical profile of methyl trithion is non-negotiable for designing robust extraction and quantitation methods. By leveraging its lipophilicity and thermal stability, while accounting for its oxidative lability, researchers can deploy targeted GC-MS/MS workflows that achieve high recovery and trace-level sensitivity. This rigorous, causality-driven approach is essential for modern environmental monitoring, pharmacological assessments, and toxicological profiling.
References
National Institutes of Health (PubChem). "Methyl trithion | C9H12ClO2PS3 | CID 13721".
SciSpace. "Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS".
Cardiff University (ORCA).
PMC (National Institutes of Health). "Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS".
Environmental Fate and Kinetic Degradation of Methyl Trithion in Agricultural Soils: A Technical Whitepaper
Executive Summary Methyl trithion (S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate insecticide historically deployed for agricultural pest management[1][2]. For researchers and env...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate insecticide historically deployed for agricultural pest management[1][2]. For researchers and environmental toxicologists, understanding its half-life (
DT50
) and degradation kinetics in soil is critical for assessing ecological risks, groundwater vulnerability, and rotational crop safety. This whitepaper synthesizes the physicochemical drivers, mechanistic degradation pathways, and self-validating analytical protocols required to accurately profile the environmental fate of methyl trithion in agricultural soil matrices.
Physicochemical Drivers of Soil Partitioning
The behavior of any agrochemical in the environment is fundamentally dictated by its molecular structure and resulting physicochemical properties. Methyl trithion exhibits specific characteristics that heavily influence its bioavailability and mobility:
Soil Adsorption and Immobility: With an estimated soil organic carbon-water partitioning coefficient (
Koc
) of approximately 10,000, methyl trithion is classified as highly immobile[1]. It strongly adsorbs to humic substances and clay particles in the soil matrix. This high sorption capacity significantly limits its leaching potential, meaning it is unlikely to percolate into deep aquifers or cause groundwater contamination compared to more mobile, water-soluble pesticides[3].
Volatilization Potential: The compound possesses a very low vapor pressure (
2.7×10−5
mm Hg at 25°C) and a minimal Henry's Law constant (
1.0×10−7
atm-m³/mole)[1]. Consequently, volatilization from both dry soil surfaces and soil pore water is negligible. Atmospheric dissipation is not a primary route of environmental loss[1].
Mechanistic Pathways of Degradation
Because volatilization and leaching are restricted, the depletion of methyl trithion in agricultural soils is driven almost entirely by in situ degradation. Organophosphates are generally less persistent than legacy organochlorines, typically exhibiting half-lives of days to weeks in biologically active surface soils[3]. The degradation of methyl trithion proceeds via two parallel causal mechanisms:
Biotic (Microbial) Degradation: The primary driver of methyl trithion breakdown is enzymatic cleavage by soil microbiota. Bacteria and fungi utilize phosphotriesterases to hydrolyze the phosphorodithioate ester bond. Analogous to its ethyl homolog (carbophenothion), methyl trithion is highly susceptible to biodegradation, with studies indicating that microbial action can degrade up to 90% of the parent compound within two weeks under optimal moisture and temperature conditions[1].
Abiotic Hydrolysis: In the aqueous phase of soil pores, the molecule undergoes pH-dependent chemical hydrolysis. The initial degradation cascade typically involves the oxidation of the thioether sulfur to form sulfoxides and sulfones, followed by the ultimate cleavage of the phosphorus-sulfur bond to yield dialkyl phosphates and substituted thiophenols.
Figure 1: Environmental fate and degradation pathways of methyl trithion in agricultural soils.
Analytical Methodology: Self-Validating Protocol for Soil Half-Life
To accurately determine the
DT50
of methyl trithion, researchers must employ a rigorous microcosm approach. The following protocol is designed as a self-validating system : it isolates biotic from abiotic variables and incorporates internal recovery checks to ensure that observed dissipation is due to true degradation rather than extraction inefficiencies.
Rationale for Experimental Design
Causality Isolation: By running parallel sterile (autoclaved) and biologically active soil samples, researchers can definitively isolate abiotic hydrolysis from enzymatic microbial degradation. If the active soil shows rapid depletion while the sterile soil remains stable, microbial causality is proven.
Extraction Chemistry: Soil is a highly complex matrix rich in organic interferents. Ultrasonic-Assisted Extraction (UAE) coupled with Solid-Phase Microextraction (SPME) is selected because the moderate hydrophobicity of organophosphates makes them difficult to extract cleanly using standard liquid-liquid techniques.
Detector Specificity: Gas Chromatography with an Electron Capture Detector (GC-ECD) is utilized because the ECD is exquisitely sensitive to the electronegative chlorine and sulfur atoms in the methyl trithion molecule, ensuring high-fidelity quantification at trace environmental levels.
Step-by-Step Experimental Workflow
Matrix Characterization: Sieve fresh agricultural soil to 2 mm. Quantify baseline pH, total organic carbon (TOC), and maximum water holding capacity (WHC).
Microcosm Setup (The Self-Validating Controls): Prepare three distinct sets of 50g soil samples in amber glass jars:
Set A (Active): Field-moist soil adjusted to 45% WHC.
Set B (Sterile Control): Soil autoclaved at 121°C for 1 hour on three consecutive days to eradicate microbial life.
Set C (Matrix Spike): Active soil spiked immediately prior to the extraction phase to validate the baseline recovery efficiency of the UAE/SPME method.
Fortification: Spike Sets A and B with 1.0 µg/g of methyl trithion analytical standard dissolved in a volatile carrier solvent (e.g., acetone). Leave jars open in a fume hood for 2 hours to allow complete solvent evaporation, preventing solvent-induced toxicity to the soil microbiome.
Incubation: Seal jars with Teflon-lined caps and incubate in the dark at a constant 20°C to simulate standard field conditions and eliminate photolytic degradation variables.
Extraction (UAE/SPME): Destructively sample triplicate microcosms at predetermined intervals (Days 0, 1, 3, 7, 14, 21, 30). Extract the soil using UAE with an ethyl acetate-hexane mixture, followed by SPME fiber concentration.
Quantification: Desorb the SPME fiber directly into the GC-ECD injection port. Calculate the remaining pesticide concentration relative to the Day 0 baseline.
Kinetic Modeling: Fit the time-series concentration data to a Single First-Order (SFO) kinetic model (
Ct=C0e−kt
) to calculate the degradation rate constant (
k
) and the resulting half-life (
DT50=ln(2)/k
).
Figure 2: Self-validating experimental workflow for determining soil degradation kinetics.
Quantitative Data Summary
The table below synthesizes the critical physicochemical parameters and kinetic estimates that define the environmental behavior of methyl trithion in agricultural soils.
Highly immobile; poses a very low risk of leaching into groundwater[3].
Estimated Half-Life (
DT50
)
~7 to 14 days
Rapidly degraded by soil microbiota, preventing multi-season accumulation[1].
References
Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem - NIH
Source: National Institutes of Health (NIH) / PubChem
URL:[Link]
Potential Groundwater Contamination from Intentional and Nonintentional Stormwater Infiltration
Source: California State Water Resources Control Board (CA.gov)
URL:[Link]
Solid-Phase Microextraction Method for the Determination of Atrazine and Four Organophosphorus Pesticides in Soil Samples by Gas Chromatography
Source: ResearchGate
URL:[Link]
Toxicological Profiling of Methyl Trithion Degradation Products: A Mechanistic and Methodological Guide
Executive Summary Methyl trithion (carbophenothion-methyl) is an organophosphate (OP) insecticide historically utilized in agricultural settings. While the parent compound exhibits moderate acute toxicity, its environmen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (carbophenothion-methyl) is an organophosphate (OP) insecticide historically utilized in agricultural settings. While the parent compound exhibits moderate acute toxicity, its environmental and metabolic degradation products—specifically its oxon, sulfoxide, and sulfone derivatives—present drastically altered toxicological profiles. For researchers in toxicology and drug development, understanding the pharmacokinetic activation of pro-toxicant OPs is critical for designing targeted medical countermeasures and assessing environmental risk. This whitepaper synthesizes the degradation pathways of methyl trithion, details the mechanistic basis of its metabolites' toxicity, and provides a self-validating experimental framework for quantifying acetylcholinesterase (AChE) inhibition.
Chemical Profile and Degradation Kinetics
Methyl trithion (
C9H12ClO2PS3
) functions as a pro-toxicant. In its native phosphorodithioate (P=S) state, it is a relatively weak inhibitor of AChE 1[1]. However, upon exposure to environmental factors (UV light, microbial action) or mammalian hepatic enzymes (Cytochrome P450 and Flavin-containing monooxygenases), it undergoes rapid biotransformation 2[2].
The degradation follows three primary trajectories:
Oxidative Desulfuration: The P=S bond is oxidized to a P=O bond, yielding methyl trithion oxon . This conversion is the principal bioactivation step responsible for acute mammalian toxicity 3[3].
Thioether Oxidation: The sulfur atom within the alkyl leaving group is oxidized sequentially to a sulfoxide and then to a sulfone2[2]. These metabolites retain high toxicity due to the electron-withdrawing nature of the oxidized sulfur, which increases the electrophilicity of the central phosphorus atom.
Hydrolysis: Cleavage of the ester linkage yields dialkyl phosphates and chlorophenyl thiols. This is the primary detoxification pathway, as these fragments cannot phosphorylate AChE and are readily excreted 3[3].
Metabolic degradation pathways of methyl trithion highlighting toxic intermediates.
Mechanism of Toxicity: The AChE Phosphorylation Paradigm
The clinical manifestation of methyl trithion poisoning—characterized by hypersecretion, respiratory depression, and pulmonary edema—is driven by the accumulation of acetylcholine at neuronal synapses4[4].
Causality of Oxon Toxicity: The parent thion (P=S) is a poor electrophile. Once hepatic CYP450 enzymes substitute the sulfur with oxygen (P=O), the resulting oxon becomes highly electrophilic. This allows the serine hydroxyl group within the catalytic triad of the AChE active site to launch a rapid nucleophilic attack on the phosphorus atom. The resulting phosphorylated enzyme is highly stable, leading to irreversible inhibition unless displaced by an oxime reactivator (e.g., Pralidoxime) prior to the "aging" process (dealkylation of the OP-enzyme complex).
Comparative Toxicity Profile
The following table summarizes the quantitative toxicity shifts as methyl trithion degrades. Note: Because isolated metabolite LD50 data is often proprietary or extrapolated in literature, values for metabolites are estimated based on established OP class-wide pharmacokinetic shifts.
To accurately profile the toxicity of methyl trithion degradation products in drug development or environmental screening, researchers must isolate the pharmacodynamic interaction from the pharmacokinetic activation. The following protocol utilizes a modified Ellman’s colorimetric assay to determine the half-maximal inhibitory concentration (
IC50
) of synthesized metabolites.
Rationale & Causality
By directly exposing AChE to the pre-synthesized oxon or sulfone metabolites, we bypass the need for in vivo CYP450 activation. The assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation (measured at 412 nm) is directly proportional to the residual, uninhibited AChE activity.
Step-by-Step Protocol
Enzyme Preparation:
Action: Dilute recombinant human AChE (or purified rat brain homogenate) in 0.1 M phosphate buffer (pH 8.0) containing 0.1% BSA.
Causality: The pH of 8.0 is optimal for AChE catalytic efficiency and DTNB reactivity. BSA prevents non-specific binding of the highly lipophilic OP metabolites to the plastic assay plates.
Inhibitor Pre-Incubation:
Action: Add 10 µL of the target metabolite (e.g., methyl trithion oxon) dissolved in DMSO at varying concentrations (
10−9
to
10−4
M) to 80 µL of the enzyme solution. Incubate at 37°C for exactly 15 minutes.
Causality: OP inhibition is time-dependent. A strict 15-minute pre-incubation ensures that the phosphorylation reaction reaches a steady state before the substrate is introduced.
Substrate & Chromogen Addition:
Action: Add 10 µL of a mixture containing 3 mM ATCh and 0.3 mM DTNB to initiate the reaction.
Kinetic Readout:
Action: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Self-Validating Controls:
Positive Control (Assay Sensitivity): Paraoxon (a known potent OP). Validates that the enzyme is susceptible to phosphorylation.
Negative Control (Baseline Activity): 10 µL of pure DMSO. Establishes the 100% enzyme activity baseline and confirms the vehicle does not denature the enzyme.
Spontaneous Hydrolysis Control: Buffer + ATCh + DTNB (no enzyme). Causality: ATCh degrades slowly in water; subtracting this background absorbance ensures the calculated rate reflects purely enzymatic activity.
Step-by-step workflow for the self-validating AChE inhibition kinetic assay.
References
PubChem (NIH). "Methyl trithion | C9H12ClO2PS3 | CID 13721." National Center for Biotechnology Information.
ChemicalBook. "CARBOPHENOTHION-METHYL | 953-17-3.
CABQ.gov. "Organophosphate Insecticides.
EPA NEPIS. "Recognition and Management of Pesticide Poisonings, 4th Edition." U.S. Environmental Protection Agency.
Alabama Extension. "Appendix - Names, Classification, and Toxicity of Pesticides.
Kinetic Profiling and Mechanistic Pathways of Methyl Trithion Hydrolysis Under Alkaline Conditions
Executive Summary Methyl trithion (carbophenothion-methyl) is a highly lipophilic organophosphorodithioate insecticide. While it exhibits robust stability in neutral and acidic aqueous environments, its structural integr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (carbophenothion-methyl) is a highly lipophilic organophosphorodithioate insecticide. While it exhibits robust stability in neutral and acidic aqueous environments, its structural integrity is rapidly compromised under alkaline conditions. For researchers and drug development professionals dealing with organophosphate toxicology, environmental remediation, or sample preparation, understanding the precise kinetic rates and mechanistic pathways of this degradation is critical. This whitepaper provides an in-depth technical analysis of methyl trithion's base-catalyzed hydrolysis, supported by quantitative kinetic data and self-validating experimental methodologies.
Mechanistic Causality: The
SN2@P
Pathway
The degradation of organophosphates like methyl trithion is highly pH-dependent. At neutral pH, the molecule is relatively stable due to its extremely low water solubility and the lower polarization of the P=S bond compared to P=O analogs (1)[1]. However, as the environment shifts to alkaline conditions (pH > 9.0), the abundance of hydroxide ions (
OH−
) fundamentally alters the reaction dynamics.
The causality behind this rapid degradation lies in the electrophilic nature of the central phosphorus atom. Surrounded by highly electronegative sulfur and oxygen atoms, the phosphorus center becomes a prime target for nucleophilic attack. Under alkaline conditions, the dominant degradation route is the SN2@P
mechanism (2)[2]. The
OH−
nucleophile attacks the phosphorus atom, forming a transient pentacoordinate trigonal bipyramidal intermediate. The subsequent collapse of this intermediate forces the cleavage of the P-S leaving group, yielding phosphorothioic acid derivatives and mercaptans.
Mechanistic pathway of Methyl Trithion alkaline hydrolysis via SN2@P nucleophilic attack.
Quantitative Kinetic Data
Hydrolysis of methyl trithion under buffered alkaline conditions follows pseudo-first-order kinetics , provided the buffer concentration vastly exceeds the pesticide concentration. The observed rate constant (
kobs
) is directly proportional to the hydroxide ion concentration and strictly adheres to the Arrhenius equation regarding temperature dependence (2)[2]. In highly alkaline environments (pH 11), organophosphates degrade almost entirely within a 7-day window (3)[3].
Table 1: Estimated Kinetic Parameters for Methyl Trithion Hydrolysis at 25°C
pH Level
Primary Mechanism
Estimated Half-Life (
t1/2
)
Rate Constant (
kobs
)
Degradation Extent (7 days)
pH 7.0 (Neutral)
Spontaneous /
SN2@C
> 100 days
< 0.005 day⁻¹
< 5%
pH 9.0 (Mild Alkaline)
SN2@P
~ 14 days
~ 0.050 day⁻¹
~ 30%
pH 11.0 (Strong Alkaline)
SN2@P
< 2 days
> 0.350 day⁻¹
> 95%
Note: Data synthesized from generalized organophosphorodithioate kinetic models and specific pH-dependent degradation studies.
To accurately quantify the hydrolysis rates of methyl trithion, researchers must employ a strictly controlled, self-validating experimental workflow. The following protocol is designed to eliminate confounding variables (such as photolysis or thermal degradation) and isolate base-catalyzed hydrolysis.
Step-by-step experimental workflow for kinetic profiling of alkaline hydrolysis.
Step-by-Step Protocol
1. Buffer Preparation & System Validation
Action: Prepare 50 mM buffer solutions (e.g., Borate for pH 9.0, Phosphate for pH 11.0). Concurrently, prepare a pH 7.0 control buffer.
Causality & Validation: High buffer capacity ensures the
OH−
concentration remains constant, validating the pseudo-first-order kinetic assumption. The pH 7.0 control acts as an internal self-validation mechanism; if degradation occurs in the neutral control, it indicates thermal or photolytic instability rather than true base-catalyzed hydrolysis.
2. Spiking & Incubation
Action: Spike the buffers with a methanolic standard of methyl trithion to achieve a final concentration of 1.0 µg/mL. Ensure the total methanol volume is < 1% v/v. Incubate the solutions in amber glass vials at precisely 25°C.
Causality & Validation: Keeping the co-solvent (methanol) below 1% prevents it from altering the dielectric constant of the water, which would artificially skew the hydrolysis rate. Amber vials eliminate confounding variables from photolytic degradation (3)[3].
Action: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), extract a 1.0 mL aliquot. Immediately quench the reaction by adding 50 µL of 1.0 M Formic Acid.
Causality & Validation: Alkaline hydrolysis is driven entirely by the availability of the hydroxide nucleophile. Rapid acidification drops the pH to ~3.0, instantly protonating the nucleophiles and halting the
SN2@P
reaction. This "freezes" the kinetic profile, ensuring that the concentration measured downstream accurately reflects the exact moment of sampling.
4. Liquid-Liquid Extraction (LLE)
Action: Spike the quenched aliquot with an isotopically labeled internal standard (e.g., Chlorpyrifos-D10). Extract with 2.0 mL of Hexane/Dichloromethane (1:1 v/v). Vortex for 2 minutes, centrifuge, extract the organic layer, and evaporate under nitrogen.
Causality & Validation: Methyl trithion is highly lipophilic (log Kow = 5.33) (1)[1]. The non-polar hexane efficiently partitions the parent compound, while the slight polarity of DCM ensures the recovery of partially polar intermediates. The internal standard corrects for any volumetric losses during extraction.
5. LC-MS/MS Analysis & Data Interpretation
Action: Reconstitute the residue in the mobile phase and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).
Data Modeling: Plot the natural logarithm of the remaining methyl trithion concentration against time:
ln(Ct/C0)=−kobst
. The slope of the linear regression yields the pseudo-first-order rate constant (
kobs
).
Conclusion
The hydrolysis of methyl trithion is a highly predictable, base-catalyzed event driven by
SN2@P
nucleophilic attack. While structurally resilient in neutral waters, its rapid degradation at pH > 9.0 necessitates strict pH control during environmental sampling and toxicological assays (4)[4]. By employing the self-validating kinetic profiling protocols outlined above, analytical scientists can accurately model these degradation rates, ensuring high-fidelity data in downstream chromatographic analyses.
References
Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds
Source: DigitalCommons@USU (usu.edu)
URL:4
A Study on the Degradation Process of Organophosphorus Insecticides depending on Variation of pH in Several Waters
Source: Korea Science (koreascience.kr)
URL:3
Photolytic Degradation of Methyl Trithion in Surface Water: A Technical Guide
Executive Summary Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate acaricide and insecticide. Once introduced into aquatic ecosystems via agricultural runoff or atm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is an organophosphate acaricide and insecticide. Once introduced into aquatic ecosystems via agricultural runoff or atmospheric deposition, its environmental persistence is heavily dictated by abiotic degradation pathways. In surface waters, photolysis serves as a principal mechanism for its neutralization, working in tandem with microbial biodegradation[1]. Understanding the photolytic degradation kinetics, radical-mediated oxidation pathways, and metabolic byproducts of methyl trithion is critical for environmental toxicologists and drug development professionals assessing the ecological safety of organophosphates.
The environmental fate of methyl trithion is inextricably linked to its physicochemical properties. It exhibits a low vapor pressure (estimated at 2.7 × 10⁻⁵ mm Hg at 25°C), meaning that while it can exist in the vapor phase, it predominantly partitions into particulate phases and aqueous matrices[2].
In the atmosphere, vapor-phase methyl trithion is rapidly degraded by photochemically-produced hydroxyl radicals (OH•), yielding a half-life of approximately 2 hours[2]. However, when transported into surface waters, its degradation is governed by the water's optical properties, depth, and the presence of dissolved organic matter (DOM). While biodegradation of its structural analog (carbophenothion) demonstrates a ~90% loss over two weeks in raw river water[3], abiotic photolysis provides a rapid, parallel degradation route specifically in the photic zone.
Mechanisms of Photolytic Degradation
Photolysis of methyl trithion in surface water occurs via two distinct mechanistic pathways:
Direct Photolysis : Absorption of solar radiation (λ > 290 nm) directly by the methyl trithion molecule. This high-energy state leads to the homolytic cleavage of the P-S or S-C bonds, rapidly breaking down the parent compound.
Indirect (Sensitized) Photolysis : This is the primary driver of degradation in natural surface waters. Natural photosensitizers, such as DOM, absorb sunlight and enter an excited triplet state. This energy is transferred to dissolved oxygen, generating reactive oxygen species (ROS), including hydroxyl radicals (OH•) and singlet oxygen (¹O₂).
The oxidative degradation pathway is highly predictable based on the molecule's electron-rich thioether and phosphorothioate moieties. The principal route of oxidation involves the initial electrophilic attack by ROS on the thioether sulfur to form methyl trithion sulfoxide , followed by further oxidation to the sulfone [3]. Subsequently, the P=S bond undergoes desulfuration (phosphorothionate oxidation) to yield the thiolphosphate sulfone (the oxon analog)[3].
Photolytic degradation pathway of methyl trithion in surface water via ROS and direct photolysis.
Quantitative Kinetics & Fate Data
The kinetics of methyl trithion degradation are heavily modulated by the matrix environment. The table below summarizes the critical quantitative parameters defining its environmental fate.
To accurately model the photolytic fate of methyl trithion without confounding biological variables, a self-validating, sterile experimental design is required. The following methodology isolates the abiotic photolytic variable to determine precise degradation kinetics.
Step-by-step experimental workflow for evaluating methyl trithion photolysis in surface water.
Step-by-Step Methodology:
Matrix Isolation & Sterilization : Collect natural surface water (e.g., river or lake water) to ensure the presence of natural DOM. Filter the water immediately through a 0.22 µm sterile PTFE membrane. Causality: This eliminates microbial populations, ensuring any observed degradation is strictly abiotic (photolytic or hydrolytic).
Fortification : Spike the filtered water with a methyl trithion analytical standard to a final concentration of 10 µg/L. Causality: Keep the co-solvent (e.g., acetonitrile) below 0.1% v/v to prevent artificial quenching of ROS or alteration of the water's optical properties.
Irradiation Setup : Transfer aliquots into quartz glass tubes (which are transparent to UV >290 nm). Expose the samples to a Xenon arc lamp fitted with a borosilicate filter. Causality: The filter cuts off unnatural deep-UV radiation (<290 nm), accurately simulating the terrestrial solar spectrum. Maintain the system at a constant 25°C using a circulating water jacket to prevent thermal degradation.
Dark Control Validation : Wrap a parallel set of spiked quartz tubes in aluminum foil and place them in the same water bath. Causality: This control validates the experiment by accounting for baseline hydrolysis; any difference in degradation rates between the irradiated and dark samples is strictly attributable to photolysis.
Time-Course Sampling & Extraction : Withdraw samples at predefined intervals (0, 1, 2, 4, 8, and 24 hours). Immediately extract the aqueous samples using Liquid-Liquid Extraction (LLE) with dichloromethane (DCM). Causality: Rapid extraction halts the photochemical reactions and concentrates the parent compound and photoproducts for analysis.
Analytical Workflows & Mass Spectrometry
The quantification of methyl trithion and the structural elucidation of its photoproducts rely heavily on high-resolution mass spectrometry. Methyl trithion has an average molecular weight of 314.80 g/mol , with a theoretical molecular ion at m/z 313.9426[4].
During GC-MS analysis, analysts must account for the thermal lability of organophosphates. Compounds prone to degradation reactions, such as the oxidative metabolites generated via photolysis (specifically the oxon, sulfoxides, and sulfones), can undergo artificial thermal degradation in the GC injection port if temperatures are excessive[4]. For example, a sulfoxide metabolite may artificially degrade into cleavage products in a hot split/splitless injector, leading to false positives for photolytic cleavage.
Analytical Recommendation : To preserve the integrity of the photoproducts and track the complete photolytic pathway without analytical artifacts, cold on-column injection (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is highly recommended.
Comprehensive GC-MS/MS Protocol for the Determination of Methyl Trithion Residues in Agricultural Commodities
Executive Summary Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is a broad-spectrum organophosphate insecticide and acaricide. Due to its high toxicity and potential for environmental...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is a broad-spectrum organophosphate insecticide and acaricide. Due to its high toxicity and potential for environmental persistence, regulatory bodies mandate strict Maximum Residue Limits (MRLs) in agricultural commodities. This application note details a highly sensitive, self-validating analytical protocol combining a modified citrate-buffered QuEChERS extraction with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind each methodological choice to ensure robust, reproducible trace-level quantification.
Mechanistic Rationale & Analytical Challenges
The trace analysis of organophosphates in complex matrices (e.g., high-sugar fruits or lipid-rich crops) presents two primary challenges: matrix interference and thermal degradation .
Historically, methods like relied on extensive liquid-liquid extraction and Flame Photometric Detection (FPD) [1]. However, modern residue analysis requires higher selectivity. We utilize the combined with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode [2].
The Causality of the Methodological Design:
Acetonitrile (ACN) Partitioning: ACN is miscible with water but readily separates into a distinct organic layer upon the introduction of salting-out agents (MgSO₄ and NaCl). This drives the relatively non-polar methyl trithion into the organic phase while leaving polar interferences in the aqueous phase.
Citrate Buffering: Organophosphates are highly susceptible to base-catalyzed hydrolysis. The addition of sodium citrate salts buffers the extraction matrix to a pH of 5.0–5.5, preserving the structural integrity of methyl trithion during extraction.
Pulsed Splitless Injection: Methyl trithion can degrade in hot GC inlets due to active sites. A high-pressure pulse (e.g., 25–30 psi) during injection rapidly sweeps the analyte onto the column, minimizing residence time in the hot liner and drastically reducing thermal breakdown.
MRM Selectivity: By isolating specific precursor-to-product ion transitions, MRM filters out co-eluting matrix background noise, achieving sub-parts-per-billion (ppb) sensitivity.
Experimental Workflow
Fig 1: QuEChERS extraction and GC-MS/MS workflow for methyl trithion residue determination.
Step-by-Step Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include a Method Blank (to rule out carryover), a Matrix Spike (to verify extraction efficiency), and an Internal Standard (to correct for volumetric variations and matrix-induced ion enhancement).
Extraction Salts (EN 15662): 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium citrate tribasic dihydrate, 0.5 g Sodium citrate dibasic sesquihydrate.
dSPE Sorbents: 150 mg anhydrous MgSO₄, 25 mg Primary Secondary Amine (PSA), 25 mg C18 (per mL of extract).
Sample Preparation (Modified QuEChERS)
Homogenization: Cryogenically mill the agricultural sample using dry ice to prevent the volatilization or degradation of organophosphates during mechanical shearing.
Extraction: Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.
Internal Standard Addition: Spike the sample with 100 µL of Triphenyl phosphate IS solution (1 µg/mL). Crucial Step: Adding the IS prior to extraction ensures it accounts for any target analyte loss during the subsequent partitioning and cleanup phases.
Solvent Addition: Add 10 mL of Acetonitrile (containing 1% Formic Acid to further stabilize the target). Shake vigorously for 1 minute.
Salting Out: Add the EN 15662 extraction salts. Immediately shake vigorously for 1 minute to prevent localized exothermic clumping of MgSO₄, which can trap analytes.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.
dSPE Cleanup: Transfer a 1 mL aliquot of the upper organic (ACN) layer into a 2 mL microcentrifuge tube containing the dSPE sorbents.
Mechanistic Note: PSA removes organic acids and sugars via hydrogen bonding; C18 removes non-polar lipids; MgSO₄ removes residual water.
Final Isolation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Transfer the purified supernatant to a GC vial for analysis.
Instrumental Parameters & Data Presentation
Optimal GC-MS/MS conditions are required to separate methyl trithion from isobaric interferences. The mass spectrometer operates in Electron Ionization (EI) mode at 70 eV. According to and established fragmentation pathways [3], methyl trithion yields a strong characteristic precursor ion at m/z 157 ([(4-chlorophenyl)thio]methyl cation).
Note: The primary transition (Quantifier) is used for integration and quantification, while secondary transitions (Qualifiers) are monitored to confirm the identity via ion ratio matching.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Methyl Trithion
157.0
121.0
15
Quantifier (Loss of HCl)
Methyl Trithion
157.0
77.0
25
Qualifier 1
Methyl Trithion
125.0
93.0
10
Qualifier 2 (Loss of S)
Triphenyl phosphate (IS)
326.0
215.0
15
IS Quantifier
Triphenyl phosphate (IS)
326.0
152.0
25
IS Qualifier
Data Analysis & Method Validation
To guarantee analytical trustworthiness, the data must be processed using Matrix-Matched Calibration .
The Matrix Enhancement Effect: In GC-MS, matrix components often bind to active sites in the GC liner and column, preventing the target analyte from degrading or adsorbing. Consequently, a sample extract will often yield a higher signal than a standard prepared in pure solvent. To correct this causality, calibration standards must be prepared by spiking known concentrations of methyl trithion into a blank matrix extract (obtained from a pesticide-free control sample processed through the exact QuEChERS protocol).
Validation Criteria:
Linearity: Matrix-matched calibration curve (R² ≥ 0.995) over a range of 1.0 to 100 ng/mL.
Recovery: Matrix spikes at the Limit of Quantitation (LOQ) and 10× LOQ must yield recoveries between 70% and 120%.
Precision: Relative Standard Deviation (RSD) of replicate extractions (n=6) must be ≤ 20%.
References
United States Environmental Protection Agency (EPA). Method 1657, Revision A: Organo-Phosphorus Pesticides in Wastewater, Soil, Sludge, Sediment, and Tissue by GC/FPD. (2000).[Link]
European Committee for Standardization (CEN). EN 15662:2018 - Foods of plant origin - Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE - Modular QuEChERS-method. (2018).[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13721, Methyl trithion. (Accessed 2026).[Link]
Application
Application Note: Solid-Phase Microextraction (SPME) of Methyl Trithion in Water Samples
Target Audience: Researchers, Analytical Scientists, and Environmental/Drug Development Professionals Introduction Methyl trithion ( S -[[(p-chlorophenyl)thio]methyl] O,O -dimethyl phosphorodithioate) is a highly toxic,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Environmental/Drug Development Professionals
Introduction
Methyl trithion (
S
-[[(p-chlorophenyl)thio]methyl]
O,O
-dimethyl phosphorodithioate) is a highly toxic, environmentally persistent organophosphorus (OP) pesticide. Due to its potential for bioaccumulation and severe toxicity, monitoring trace levels of methyl trithion in aqueous matrices is critical for environmental safety and regulatory compliance.
Solid-Phase Microextraction (SPME) has emerged as a superior, solvent-free sample preparation technique. By integrating extraction, concentration, and sample introduction into a single step, SPME eliminates the need for large volumes of toxic solvents typically required in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). This application note details a self-validating, highly optimized Direct Immersion SPME (DI-SPME) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the trace analysis of methyl trithion.
Mechanistic Principles of SPME for Organophosphates
To achieve reproducible and highly sensitive extractions, it is critical to understand the causality behind the experimental parameters. SPME is an equilibrium-driven process governed by thermodynamics and mass transfer kinetics.
Fiber Chemistry and Selection
The extraction of methyl trithion relies on the partitioning of the analyte between the aqueous sample and the polymeric stationary phase coated on the SPME fiber. While Polydimethylsiloxane (PDMS) is standard for non-polar analytes, the 85 µm Polyacrylate (PA) fiber is highly recommended for OP pesticides [1]. The PA coating is moderately polar, providing enhanced dipole-dipole interactions with the polar P=S and P-O bonds of methyl trithion, thereby maximizing the fiber-water partition coefficient (
Kfs
).
The Salting-Out Effect (Thermodynamic Shift)
The addition of inert salts, such as sodium chloride (NaCl), fundamentally alters the thermodynamics of the aqueous phase. By increasing the ionic strength of the sample, water molecules form tight hydration spheres around the sodium and chloride ions. This reduces the availability of free water molecules to solvate the moderately hydrophobic methyl trithion, effectively decreasing its aqueous solubility and driving the equilibrium toward the PA fiber coating.
Kinetic vs. Thermodynamic Optimization
SPME is an exothermic equilibrium process. Elevating the extraction temperature (e.g., to 50 °C) accelerates the diffusion of methyl trithion across the Prandtl boundary layer, significantly reducing the time required to reach equilibrium. However, excessively high temperatures decrease the thermodynamic partition coefficient. A temperature of 50 °C combined with high-speed agitation (800 rpm) strikes the optimal balance, ensuring rapid mass transfer while maintaining high extraction efficiency.
Fig 1: Mechanistic mass transfer of methyl trithion during DI-SPME.
Experimental Protocol
Reagents and Materials
SPME Fiber: 85 µm Polyacrylate (PA) assembly (pre-conditioned at 280 °C for 1 hour prior to first use).
GC-MS System: Equipped with a split/splitless injector and a DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Reagents: Sodium chloride (NaCl, analytical grade, baked at 400 °C for 4 hours to remove organic contaminants), ultra-pure water (18.2 MΩ·cm).
Standards: Methyl trithion analytical standard (purity >99%).
Matrix Preparation
Transfer exactly 10.0 mL of the aqueous sample into a 15 mL amber glass vial containing a PTFE-coated magnetic stir bar.
Add 1.5 g of anhydrous NaCl (15% w/v) to the vial to initiate the salting-out effect.
Seal the vial immediately with a PTFE/silicone septum cap to prevent the loss of volatile co-extractants.
Place the vial on a heated magnetic stirrer and agitate at 800 rpm at 50 °C for 5 minutes to ensure complete dissolution of the salt and thermal equilibration.
DI-SPME Extraction Procedure
Pierce the septum with the SPME needle and expose the 85 µm PA fiber directly into the aqueous phase (Direct Immersion).
Extract for exactly 45 minutes at 50 °C under continuous stirring at 800 rpm. Note: Maintaining a consistent stirring rate is critical for reproducible boundary layer thickness.
Retract the fiber into the protective needle and immediately transfer it to the GC injection port.
GC-MS Thermal Desorption and Analysis
Insert the SPME needle into the GC injector (pre-heated to 250 °C).
Expose the fiber for 3.0 minutes in splitless mode to thermally desorb the methyl trithion directly onto the head of the GC column.
Retract the fiber and remove it from the injector. The fiber is now ready for the next extraction cycle.
Fig 2: Step-by-step analytical workflow for SPME-GC-MS of methyl trithion.
Data Presentation & Instrumental Parameters
To ensure a self-validating system, all instrumental parameters must be strictly controlled. The mass spectrometric fragmentation of methyl trithion yields highly specific ions, notably
m/z
125 (corresponding to the
[M−189](CH3O)2PS+
fragment) and
m/z
93 (corresponding to the
[M−221](CH3O)2P+
fragment) [2].
Table 1: Optimized DI-SPME Parameters
Parameter
Optimized Value
Mechanistic Rationale
Fiber Coating
85 µm Polyacrylate (PA)
Optimal polarity match for P=S and P-O bonds.
Extraction Mode
Direct Immersion (DI)
Analyte has low volatility; headspace extraction is inefficient.
Sample Volume
10.0 mL
Provides sufficient absolute analyte mass without depleting the bulk concentration.
Ionic Strength
15% w/v NaCl
Maximizes salting-out without causing excessive viscosity.
Agitation Rate
800 rpm
Minimizes the Prandtl boundary layer for faster diffusion.
Extraction Time
45 minutes
Achieves >95% equilibrium for reproducible quantitation.
Extraction Temp
50 °C
Balances rapid kinetics with favorable partition thermodynamics.
Table 2: GC-MS (SIM) Operating Conditions
GC-MS Parameter
Setting
Analytical Column
DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)
Carrier Gas
Helium (99.999%), 1.0 mL/min constant flow
Injector Temperature
250 °C
Injection Mode
Splitless (Valve opens at 3.0 min)
Oven Program
70 °C (hold 2 min)
→
25 °C/min to 150 °C
→
5 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Ionization Energy
70 eV (Electron Impact)
SIM Target Ions (
m/z
)
125 (Quantitation), 93 (Confirmation)
References
Zambonin, C. G., Aresta, A., & Nilsson, T. (2004). Application of solid-phase microextraction for the determination of organophosphorus pesticides in aqueous samples by gas chromatography with flame photometric detector. ResearchGate. 1
David, C. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Cardiff University (ORCA). 2
Application Note: Optimized QuEChERS Extraction of Methyl Trithion in Complex Crop Matrices
Executive Summary Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is a highly hydrophobic, non-systemic organophosphate acaricide and insecticide. Extracting this compound from complex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is a highly hydrophobic, non-systemic organophosphate acaricide and insecticide. Extracting this compound from complex agricultural matrices (e.g., highly pigmented vegetables, high-water fruits, and lipid-rich crops) presents significant analytical challenges, primarily due to its susceptibility to pH-dependent hydrolysis and severe matrix effects during mass spectrometry analysis.
This application note provides an authoritative, self-validating protocol based on the AOAC 2007.01 and EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies [1]. By meticulously controlling partitioning thermodynamics and extract pH, this guide ensures high recovery rates (>90%) and robust reproducibility for methyl trithion quantification in drug development and agricultural safety testing.
Physicochemical Profiling & Mechanistic Grounding
To design a self-validating extraction system, one must first understand the causality behind the analyte's behavior. Methyl trithion's structural properties dictate the exact parameters of the QuEChERS workflow [2].
The Criticality of pH Buffering (Organophosphate Stability)
Organophosphate pesticides are notoriously labile. The phosphorodithioate ester bond in methyl trithion undergoes rapid hydrolysis in both basic (pH > 7) and highly acidic (pH < 4) environments. Unbuffered extraction methods frequently yield poor recoveries for this class of compounds.
By employing the AOAC 2007.01 method (which utilizes 1% acetic acid and sodium acetate) or the EN 15662 method (which utilizes citrate salts), the sample homogenate pH is thermodynamically locked between 5.0 and 5.5 [3]. This specific pH window prevents base-catalyzed hydrolysis, ensuring the structural integrity of methyl trithion during the rigorous extraction phase.
Acetonitrile (ACN) is selected as the optimal extraction solvent because it provides high extraction efficiency for a broad polarity range while simultaneously precipitating proteins. However, methyl trithion is highly lipophilic (LogP ~4.8). To drive this hydrophobic analyte out of the aqueous crop matrix and into the organic ACN layer, anhydrous Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc) are introduced. This induces an exothermic hydration reaction, dramatically increasing the ionic strength of the aqueous phase and forcing the "salting-out" of methyl trithion into the upper organic layer [4].
Quantitative Method Parameters
Table 1: Physicochemical Properties of Methyl Trithion
Parameter
Value
Analytical Implication
Chemical Formula
C₉H₁₂ClO₂PS₃
Contains heavy isotopes (Cl, S); useful for MS isotopic pattern recognition.
Molecular Weight
314.8 g/mol
Precursor ion [M+H]⁺ at m/z 315.0 for LC-MS/MS.
LogP (Octanol/Water)
~4.8
Highly hydrophobic; requires C18 sorbent in dSPE for lipid-rich matrices.
Optimal Stability pH
5.0 – 5.5
Mandates the use of AOAC 2007.01 or EN 15662 buffered extraction salts.
Table 2: dSPE Sorbent Selection Matrix for Crop Types
Matrix interferences cause severe ion suppression in MS detectors. Sorbent selection must be dynamically adjusted based on the crop's biological composition [5].
Crop Matrix Type
Example Crops
Required dSPE Sorbents (per mL of ACN extract)
Target Interferences Removed
High Water
Apples, Cucumbers
150 mg MgSO₄ + 25 mg PSA
Water, Organic Acids, Sugars
High Pigment
Spinach, Lettuce
150 mg MgSO₄ + 25 mg PSA + 2.5 mg GCB
Chlorophyll, Carotenoids
High Fat/Lipid
Avocados, Nuts
150 mg MgSO₄ + 25 mg PSA + 25 mg C18
Lipids, Waxes, Free Fatty Acids
(Note: While excessive Graphitized Carbon Black (GCB) can trap planar pesticides, methyl trithion is non-planar, allowing for the safe use of GCB without sacrificing analyte recovery).
This protocol is engineered as a self-validating system. Built-in checkpoints ensure that environmental or procedural anomalies are caught before instrument injection.
Phase 1: Matrix Comminution and Hydration
Cryogenic Milling: Pulverize the crop sample to a fine powder using dry ice. Causality: The extreme cold prevents the friction-induced thermal degradation of the organophosphate bonds.
Weighing: Transfer exactly 15.0 g (± 0.1 g) of the homogenized sample into a 50 mL flat-bottom PTFE centrifuge tube.
Validation Checkpoint (Hydration): If analyzing dry commodities (e.g., grains, nuts), add LC-MS grade water to achieve a total water content of ~10 g (e.g., 5 g sample + 10 mL water). Vortex for 5 minutes. Failure to rehydrate will result in incomplete partitioning and massive recovery losses.
Phase 2: Buffered Extraction & Partitioning
Solvent Addition: Add 15.0 mL of 1% Acetic Acid in Acetonitrile (v/v) to the tube.
Internal Standard: Spike with an appropriate isotopically labeled internal standard (e.g., Triphenyl phosphate-d15) to continuously monitor extraction efficiency.
Initial Agitation: Shake vigorously for 1 minute to ensure complete solvent penetration into the matrix pores.
Salt Addition: Add the AOAC extraction salt packet (6.0 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).
Critical Causality Note: Always add salts after the organic solvent. Adding salts directly to the aqueous matrix causes localized exothermic agglomeration, trapping the methyl trithion inside hardened matrix clumps.
Partitioning: Shake vigorously for 1 minute, then centrifuge at 4000 rpm (RCF ≥ 3000 x g) for 5 minutes at 10°C.
Validation Checkpoint (Phase Separation): Visually inspect the tube. You must observe a distinct biphasic separation. The upper ACN layer contains the methyl trithion, while the lower aqueous layer contains salts and polar interferences.
Phase 3: dSPE Cleanup
Transfer: Aspirate 8.0 mL of the upper ACN extract and transfer it into a 15 mL dSPE centrifuge tube pre-loaded with the appropriate sorbents (Refer to Table 2 based on your crop type).
Adsorption: Vortex immediately for 1 minute. Causality: Immediate vortexing prevents the MgSO₄ from forming a solid plug at the bottom of the tube, ensuring maximum surface area contact between the extract and the PSA/C18/GCB sorbents.
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
Preparation for Analysis: Transfer 2.0 mL of the purified supernatant into a glass autosampler vial. Dilute 1:1 with mobile phase (e.g., 0.1% formic acid in water) to mitigate solvent-induced peak broadening prior to LC-MS/MS injection.
Fig 2: Step-by-step QuEChERS workflow for methyl trithion extraction from crop matrices.
References
European Committee for Standardization (CEN). EN 15662: Foods of Plant Origin – Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE (QuEChERS method). CABI Digital Library. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13721, Methyl trithion. PubChem. Available at:[Link]
Anastassiades, M., et al. About the QuEChERS Method: History and Evolution of Buffering Systems. QuEChERS.eu. Available at: [Link]
Kwon, H., et al. Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at:[Link]
Application
Application Note: Ultra-Trace Analysis of Methyl Trithion via UHPLC-MS/MS
Introduction and Mechanistic Rationale Methyl trithion (Carbophenothion-methyl) is a highly toxic organophosphate insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor. Due to its persistence in en...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Methyl trithion (Carbophenothion-methyl) is a highly toxic organophosphate insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor. Due to its persistence in environmental matrices and potential for bioaccumulation, stringent regulatory frameworks require its detection at ultra-trace levels (parts-per-trillion to parts-per-billion) in food, water, and biological samples [1].
While traditional methods have relied on Gas Chromatography-Mass Spectrometry (GC-MS), the thermal lability of certain organophosphates can lead to degradation in the GC inlet, compromising quantitative accuracy [2]. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) bypasses this thermal degradation, offering a direct, highly sensitive, and selective analytical pathway [3]. This application note details a robust, self-validating UHPLC-MS/MS protocol optimized for the trace analysis of methyl trithion, emphasizing the causality behind sample preparation, chromatographic separation, and ionization strategies.
Experimental Design & Causality
To ensure a self-validating system with high scientific integrity, this protocol is built on three foundational pillars:
Matrix Effect Mitigation (QuEChERS & dSPE): Methyl trithion is highly hydrophobic. Extracting it from complex matrices (e.g., crops, soil, or serum) co-extracts lipids and organic acids that cause severe ion suppression in the electrospray ionization (ESI) source [4]. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive Solid Phase Extraction (dSPE) using Primary Secondary Amine (PSA) to remove organic acids, and C18 sorbent to precipitate interfering lipids.
Chromatographic Focusing: A sub-2 µm C18 stationary phase is selected. The hydrophobic nature of the C18 alkyl chains strongly interacts with the non-polar moieties of methyl trithion, ensuring sharp peak shapes and reproducible retention times. The use of ammonium formate in the mobile phase acts as a proton donor, driving the equilibrium toward the formation of the
[M+H]+
precursor ion.
Dynamic Multiple Reaction Monitoring (dMRM): By narrowing the MS/MS acquisition window to the specific retention time of methyl trithion, dMRM maximizes the dwell time per transition. This significantly enhances the signal-to-noise (S/N) ratio compared to conventional scanning [3].
Rationale: The addition of
NaCl
induces a salting-out effect, driving the hydrophobic methyl trithion into the organic (acetonitrile) layer, while
MgSO4
removes residual water.
Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.
Spiking: Spike the sample with 50 µL of the ILIS working solution (100 ng/mL) to yield a final internal standard concentration of 0.5 ng/g. Allow to equilibrate for 15 minutes.
Extraction: Add 10.0 mL of ACN containing 1% Formic Acid. Vortex vigorously for 1 minute.
Partitioning: Add 4.0 g of anhydrous
MgSO4
and 1.0 g of
NaCl
. Shake immediately to prevent salt agglomeration, then centrifuge at 4,000 rpm for 5 minutes.
dSPE Cleanup: Transfer 1.5 mL of the upper organic layer to a 2 mL microcentrifuge tube containing 150 mg
MgSO4
, 50 mg PSA, and 50 mg C18.
Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Chromatographic Separation (UHPLC)
Rationale: A gradient elution starting with high aqueous content focuses the analyte at the head of the column, while the gradual increase in organic modifier elutes the hydrophobic methyl trithion as a sharp band.
Table 2: Optimized MRM Transitions for Methyl Trithion
Note: The quantifier ion (m/z 125.0) represents the stable dimethyl dithiophosphate fragment, while the qualifier ion (m/z 93.0) provides structural confirmation [2].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Methyl Trithion
315.0
125.0
22
Quantifier
Methyl Trithion
315.0
93.0
35
Qualifier
Methyl Trithion-d6
321.0
131.0
22
Internal Standard
Table 3: Method Validation Summary
Parameter
Result
Acceptance Criteria (SANTE Guidelines)
Limit of Quantitation (LOQ)
0.005 mg/kg
≤
0.01 mg/kg
Linearity (
R2
)
0.9992 (0.005 - 100 ng/mL)
≥
0.99
Recovery (Spiked at 0.01 mg/kg)
94.5%
70% - 120%
Precision (RSD, n=6)
4.2%
≤
20%
Workflows and Diagrams
Figure 1: End-to-end analytical workflow for methyl trithion trace analysis.
Figure 2: Mechanistic fragmentation pathway of methyl trithion in the collision cell.
Conclusion
This protocol establishes a highly sensitive and reliable LC-MS/MS methodology for the trace analysis of methyl trithion. By leveraging the causality between matrix chemistry and dSPE sorbent selection, ion suppression is minimized. Furthermore, the strategic use of sub-2 µm particle chromatography coupled with dynamic MRM ensures that the method easily satisfies stringent global regulatory limits (LOQ
≤
0.01 mg/kg), providing a self-validating framework suitable for high-throughput screening in food safety and environmental monitoring laboratories.
References
Title: Simultaneous Analysis of Pesticide Multiresidues in Human Serum, Urine, Apiculture Samples, and Representative Crops Using Tandem Mass Spectrometry
Source: SciSpace
URL: [Link]
Title: The analysis of pesticides & related compounds using Mass Spectrometry
Source: ORCA - Cardiff University
URL: [Link]
Title: Ultra trace determination of 31 pesticides in water samples by direct injection-rapid resolution liquid chromatography-electrospray tandem mass spectrometry
Source: ResearchGate
URL: [Link]
Title: Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography–High-Resolution Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Method
standardized protocols for methyl trithion soil sampling
Application Note: Standardized Protocols for Methyl Trithion Soil Sampling and Trace Analysis Introduction and Analytical Rationale Methyl trithion (S-(p-chlorophenylthio)methyl O,O-dimethyl phosphorodithioate) is a high...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Standardized Protocols for Methyl Trithion Soil Sampling and Trace Analysis
Introduction and Analytical Rationale
Methyl trithion (S-(p-chlorophenylthio)methyl O,O-dimethyl phosphorodithioate) is a highly toxic organophosphate insecticide. For drug development professionals, environmental toxicologists, and agrochemical researchers conducting Environmental Risk Assessments (ERA), accurately quantifying the soil dissipation and residual persistence of organophosphates is a critical regulatory requirement[1].
Because environmental matrices are highly complex, soil sampling and extraction protocols cannot simply be a checklist of actions; they must be designed around the physicochemical vulnerabilities of the target analyte. Organophosphorus esters are highly susceptible to hydrolytic degradation at extreme pH levels and elevated temperatures[2]. Furthermore, methyl trithion strongly partitions into the soil matrix rather than volatilizing, rendering dynamic headspace sampling ineffective and necessitating exhaustive solvent extraction[3].
This application note details a self-validating, standardized methodology based on EPA SW-846 Chapter 4 and EPA Method 8141B, optimized specifically for the isolation and quantification of methyl trithion in soil matrices[2][4].
Understanding the molecular behavior of methyl trithion is essential for justifying the analytical parameters chosen for this protocol. All extraction and detection choices below are directly dictated by the compound's physical properties.
Table 1: Physicochemical Properties and Analytical Parameters of Methyl Trithion
Parameter
Value
Causality / Relevance to Protocol
CAS Registry Number
953-17-3
Unique identifier required for the procurement of high-purity neat or exact-weight analytical standards[5].
Molecular Weight
314.81 g/mol
Determines the target mass-to-charge (m/z) ratio for Mass Spectrometry (MS) structural confirmation[3].
Vapor Pressure
2.7 × 10⁻⁵ mm Hg
Extremely low volatility indicates the compound will not readily off-gas; requires liquid-liquid or solid-liquid solvent extraction rather than purge-and-trap[3].
Henry's Law Constant
1.0 × 10⁻⁷ atm-m³/mol
Limited volatilization from moist soil surfaces; indicates high stability and persistence within the soil matrix[3].
Target Detectors
GC-FPD, GC-NPD, GC-MS
Flame Photometric Detectors (FPD) are optimized for phosphorus and sulfur emission. Methyl trithion (C₉H₁₂ClO₂PS₃) contains both, making FPD highly selective and sensitive[4][6].
Experimental Workflow
Workflow for methyl trithion soil sampling and GC-MS/FPD analysis.
Step-by-Step Methodology
Phase 1: Field Collection and Preservation
Causality: Methyl trithion is vulnerable to photolytic breakdown and base/acid-catalyzed hydrolysis. Plastics can introduce phthalate interferences that co-elute during Gas Chromatography (GC)[2][7].
Sample Collection: Using a stainless steel corer or trowel, collect a representative 50–100 g soil sample from the target geographic grid[9].
Immediate Preservation: Immediately place the sample on ice. Transport and store the samples in the dark at 4°C.
Holding Times: Extraction must be initiated within 14 days of collection, and the subsequent extract must be analyzed within 40 days[2].
Phase 2: Matrix Extraction (Ultrasonic or Soxhlet)
Causality: Soil contains varying levels of moisture which can repel non-polar extraction solvents. Sodium sulfate acts as a desiccant, ensuring the solvent can fully penetrate the soil pores[8].
Moisture Determination: Aliquot 5 g of the sample to determine percent solids, allowing final reporting to be corrected to dry weight[7].
Homogenization & Desiccation: Weigh 30 g of the soil sample into a clean beaker. Blend thoroughly with 60–70 g of anhydrous, granular sodium sulfate until the sample takes on a free-flowing, sandy texture[8].
Surrogate Spiking: Spike the soil mixture with a known concentration of a surrogate standard (e.g., tributyl phosphate or triphenyl phosphate) to monitor extraction efficiency[4].
Extraction: Extract the sample using a 1:1 mixture of methylene chloride and acetone (or hexane and acetone) using either continuous Soxhlet extraction (EPA Method 3540) or Ultrasonic extraction (EPA Method 3550)[4][8].
Phase 3: Extract Cleanup and Concentration
Causality: Soil extracts often contain high-molecular-weight humic acids and polar organics that will foul the GC injection port and degrade the capillary column[8][10].
Cleanup: Pass the raw extract through a Gel Permeation Chromatography (GPC) column or an Atlantic® C18 Solid Phase Extraction (SPE) disk to remove polymeric materials and polar interferences[8][11].
Concentration: Transfer the cleaned extract to a nitrogen evaporator (e.g., Organomation N-EVAP). Concentrate the extract down to a final volume of 1.0 mL under a gentle stream of ultra-pure nitrogen in a warm water bath (not exceeding 35°C to prevent thermal degradation of the pesticide)[10].
Causality: Dual-column or dual-detector confirmation is required to prevent false positives from co-eluting matrix artifacts[4].
Injection: Inject a 1–2 µL aliquot of the concentrated extract into a Gas Chromatograph equipped with a fused-silica capillary column (e.g., 30-m x 0.25-mm ID)[2].
Primary Quantitation (FPD): Utilize a Flame Photometric Detector (FPD). Because methyl trithion contains both phosphorus and sulfur, the FPD can be operated with either a phosphorus-specific optical filter (526 nm) or a sulfur-specific filter (393 nm) for highly selective quantitation[4][6].
Secondary Confirmation (MS): Route the sample (or run a parallel injection) to a Mass Spectrometer (MS) operating in Selective Ion Monitoring (SIM) mode to confirm the presence of methyl trithion via its specific fragmentation pattern[4][6].
Quality Control: The Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, the protocol must be self-validating. A result is only valid if the system proves it was capable of detecting the analyte accurately in that specific run.
Method Blanks: Run a clean, inert matrix (e.g., baked Ottawa sand) through the entire extraction and concentration process. This proves that no background contamination or carryover is occurring in the laboratory[4].
Laboratory Control Samples (LCS): Spike a clean sand matrix with a known concentration of a certified methyl trithion standard[5]. Recovery must fall within standard EPA acceptance limits (typically 70–130%), proving the baseline extraction chemistry is functioning.
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Spike actual field soil samples with methyl trithion prior to extraction. This critical step assesses whether the specific chemistry of the local soil (e.g., high clay content or organic matter) is suppressing the extraction efficiency or detector signal[4].
Surrogate Standards: Every single blank, LCS, and field sample must be spiked with a surrogate compound (a non-target organophosphate) before extraction. If the surrogate recovery in a specific vial fails, the data for that specific sample is flagged or invalidated, ensuring absolute trustworthiness of the final reported data[4].
References
Amp Tech Instruments.
National Environmental Methods Index (NEMI). "NEMI Method Summary - 8141B (by GC-FPD)". nemi.gov.
Application Note: Advanced Sample Preparation Techniques for Methyl Trithion in Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Forensics. Introduction & Mechanistic Grounding Methyl trithion (Carbophenothion-methyl) is a highly lipophilic organophospha...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Forensics.
Introduction & Mechanistic Grounding
Methyl trithion (Carbophenothion-methyl) is a highly lipophilic organophosphate insecticide. In forensic toxicology, environmental biomonitoring, and pharmacokinetic studies, quantifying trace levels of methyl trithion in complex biological matrices (whole blood, serum, urine, and lipid-rich tissues) presents significant analytical hurdles.
The Causality of Extraction Chemistry:
Designing an extraction protocol requires a deep understanding of the analyte's physicochemical properties. Methyl trithion possesses a high octanol-water partition coefficient (Log Kow = 4.82) and very low aqueous solubility.
In Liquid Matrices (Serum/Blood): The extreme lipophilicity causes the analyte to bind tightly to lipoproteins and albumin. Therefore, simple "dilute and shoot" methods are ineffective[1]. The extraction chemistry must aggressively disrupt protein binding using strong organic solvents or acidic conditions before partitioning.
In Solid Matrices (Liver/Brain): The analyte sequesters into lipid-rich tissue fractions. Co-extracted triglycerides cause severe ion suppression in LC-MS/MS and contaminate Gas Chromatography (GC) inlets[2]. Thus, lipid-scavenging sorbents like C18 are mandatory, but their ratio must be carefully calibrated to avoid stripping the highly non-polar methyl trithion from the extract[3].
Matrix-Dependent Workflow Selection
To achieve optimal recovery and minimize matrix effects, the sample preparation technique must be tailored to the biological matrix.
Decision tree for selecting the optimal sample preparation technique based on biological matrix type.
Detailed Experimental Protocols
Protocol A: Modified QuEChERS for Solid Tissues (Liver, Brain, Adipose)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally designed for agricultural commodities, is highly effective for solid biological tissues when modified with specific dispersive Solid-Phase Extraction (dSPE) sorbents[1][4].
Step-by-step workflow of the modified QuEChERS extraction method for solid biological tissues.
Step-by-Step Methodology:
Homogenization: Weigh 2.0 g of cryo-milled tissue into a 50 mL polypropylene centrifuge tube. Add 2.0 mL of LC-MS grade water and vortex to hydrate the sample, ensuring efficient solvent penetration.
Internal Standard Spiking: Add 20 µL of an isotopically labeled internal standard (IL-IS) working solution to the homogenate. Allow 15 minutes for equilibration.
Extraction: Add 10.0 mL of 100% Acetonitrile (ACN) containing 1% acetic acid. ACN acts as both a solvent for the lipophilic methyl trithion and a precipitant for tissue proteins[5]. Vortex vigorously for 3 minutes.
Salting Out: Add a pre-weighed QuEChERS salt packet (4.0 g anhydrous MgSO4, 1.0 g NaCl). Shake vigorously immediately for 1 minute to drive the partition of methyl trithion into the organic layer and prevent MgSO4 agglomeration[6].
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
dSPE Cleanup: Transfer 1.0 mL of the upper ACN layer to a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Mechanistic Note: PSA removes organic acids and polar pigments, while C18 removes long-chain lipids that cause ion suppression[5][6].
Final Centrifugation: Vortex for 1 minute, then centrifuge at 13,000 rpm for 5 minutes.
Reconstitution: Transfer 500 µL of the supernatant, evaporate under a gentle nitrogen stream at 35°C, and reconstitute in 500 µL of the initial mobile phase (for LC-MS/MS) or Hexane (for GC-MS/MS).
Protocol B: Solid-Phase Extraction (SPE) for Liquid Matrices (Serum, Urine)
For liquid matrices, polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges provide superior cleanup and analyte concentration compared to traditional Liquid-Liquid Extraction (LLE)[7].
Step-by-Step Methodology:
Sample Pre-treatment: To 1.0 mL of serum or urine, add 1.0 mL of 0.1 M Formic Acid. Mechanistic Note: Acidification disrupts protein-analyte binding and ensures methyl trithion remains in its neutral, highly hydrophobic state for maximum retention on the SPE sorbent[7]. Centrifuge at 10,000 rpm for 5 minutes to pellet precipitated proteins.
Conditioning: Condition a polymeric HLB cartridge (30 mg/1 cc) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.
Loading: Load the pre-treated supernatant onto the cartridge at a controlled flow rate of 1 mL/min.
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute salts, urea, and highly polar interferences. Dry the cartridge under full vacuum for 5 minutes to remove residual water.
Elution: Elute the target analyte with 2.0 mL of Ethyl Acetate/Hexane (1:1, v/v). This non-polar mixture is required to strip the highly lipophilic methyl trithion (Log Kow 4.82) from the polymeric sorbent.
Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the appropriate injection solvent.
Quantitative Data Summary
The following table summarizes the anticipated analytical performance of these extraction techniques based on validated organophosphate methodologies[1][4].
Table 1: Quantitative Data Summary for Methyl Trithion Extraction
Biological Matrix
Prep Method
Sorbent / Solvent System
Average Recovery (%)
Matrix Effect (%)
Typical LOQ
Serum / Plasma
SPE
Polymeric HLB
88 - 95%
< 15%
0.5 ng/mL
Urine
SPE
Polymeric HLB
92 - 98%
< 10%
0.2 ng/mL
Liver / Brain
QuEChERS
PSA + C18 dSPE
78 - 85%
20 - 35%
2.0 ng/g
Whole Blood
LLE
Hexane / Ethyl Acetate
75 - 82%
> 40%
5.0 ng/mL
Trustworthiness: Building a Self-Validating System
To ensure absolute scientific integrity, the extraction protocol must function as a self-validating system. Organophosphates like methyl trithion are notorious for exhibiting matrix-induced signal enhancement in GC-MS (due to matrix components blocking active sites in the GC liner) and ion suppression in LC-MS/MS[2].
Implement the following controls in every extraction batch:
Isotopically Labeled Internal Standards (IL-IS): Add a stable isotope-labeled analog (e.g., Methyl trithion-d6) to the raw sample before extraction. This corrects for both extraction losses and MS matrix effects simultaneously.
Matrix-Matched Calibration: Calibration curves must be constructed using analyte-free matrix extracts rather than neat solvent. This ensures the calibrators experience the exact same signal enhancement/suppression as the unknown samples[5].
Pre- and Post-Extraction Spikes: To continuously monitor method health, calculate the absolute matrix effect using the formula:
Matrix Effect (%) = (Response of Post-extraction spike / Response of Neat Standard) x 100. A value >100% indicates enhancement; <100% indicates suppression.
References
Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. National Institutes of Health (NIH). 5
Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography–High-Resolution Mass Spectrometry. American Chemical Society (ACS).2
Quantification of organophosphate insecticides and herbicides in vegetable samples using the "Quick Easy Cheap Effective Rugged and Safe" (QuEChERS) method and a high-performance liquid chromatography-electrospray ionisation-mass spectrometry (LC-MS/MS) technique. National Institutes of Health (NIH). 4
Chemometrics Assisted QuEChERS Extraction Method for the Residual Analysis of Organophosphate Insecticides. Taylor & Francis. 3
Simultaneous Analysis of Pesticide Multiresidues in Human Serum, Urine, Apiculture Samples, and Representative Crops Using Tande. SciSpace. 1
Fully Automated QuEChERS Extraction and Clean-up of Organophosphate Pesticides. Uniscience Publishers. 6
Analysis of Pesticides by QuEChERS and SPE. Sigma-Aldrich.7
immunoassay development for rapid methyl trithion screening
Application Note & Protocol Title: Development of a Competitive Immunoassay for Rapid and Sensitive Screening of Methyl Trithion Abstract This document provides a comprehensive guide for the development and validation of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Title: Development of a Competitive Immunoassay for Rapid and Sensitive Screening of Methyl Trithion
Abstract
This document provides a comprehensive guide for the development and validation of immunoassays for the rapid screening of methyl trithion, an organophosphate pesticide. Due to its potential toxicity and environmental persistence, there is a critical need for high-throughput, cost-effective, and field-deployable screening methods. This guide details the principles, protocols, and validation procedures for two key immunoassay formats: the Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative laboratory analysis and the Lateral Flow Immunoassay (LFIA) for rapid, on-site qualitative screening. We delve into the scientific rationale behind critical steps, including hapten design, immunogen synthesis, antibody production, and assay optimization, to ensure the development of a robust and reliable detection system.
Introduction: The Need for Rapid Pesticide Screening
Methyl trithion is a non-systemic organophosphate insecticide and acaricide used to control pests on various agricultural products.[1][2] Like other organophosphates, it functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals. Its persistence and potential for human exposure through food and water sources necessitate vigilant monitoring to ensure levels remain below established safety thresholds.
Traditional analytical methods for pesticide residue analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), offer high sensitivity and accuracy. However, these techniques are often time-consuming, require expensive equipment, and necessitate skilled operators, making them less suitable for large-scale screening or on-site testing.[3][4][5] Immunoassays present a powerful alternative, leveraging the high specificity of antibody-antigen interactions to provide rapid, sensitive, and user-friendly detection platforms.[6][7][8] For small molecules like methyl trithion, the competitive immunoassay format is the most effective approach.[9][10][11]
The Principle of Competitive Immunoassay for Haptens
Small molecules with a molecular weight typically below 1000 Da, such as methyl trithion (314.8 g/mol ), are referred to as haptens.[1][][13][14] Haptens are incapable of eliciting an immune response on their own.[15][16][17] To generate specific antibodies, the hapten must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]), creating a hapten-carrier conjugate, also known as an immunogen.[][16][18][19][20] This conjugate is large enough to be recognized by the immune system, leading to the production of antibodies that can specifically recognize the hapten.
The competitive immunoassay operates on the principle of a competition for a limited number of antibody binding sites.[11][21][22] In this format, free methyl trithion present in a sample competes with a fixed amount of a labeled or immobilized methyl trithion derivative (the coating antigen). The resulting signal is inversely proportional to the concentration of methyl trithion in the sample: a higher concentration of the target analyte results in a weaker signal, and vice versa.[10][21]
Caption: Principle of the competitive immunoassay for small molecule detection.
Immunogen and Coating Antigen Preparation
The success of any immunoassay hinges on the quality of the immunogen used to generate specific antibodies. This requires a thoughtful approach to hapten design and conjugation chemistry.
Hapten Synthesis Strategy
The core principle of hapten design is to introduce a functional group for conjugation (e.g., a carboxyl or amino group) via a spacer arm at a position on the target molecule that is distal to its most characteristic structural features. This ensures that the key epitopes of methyl trithion remain exposed for recognition by the immune system.
For methyl trithion (O,O-dimethyl S-[[(4-chlorophenyl)thio]methyl] phosphorodithioate), a logical strategy is to modify the molecule at the phosphorodithioate group, preserving the unique chlorophenylthiomethyl moiety. This approach has been successfully used for other organophosphate pesticides.[4][23][24][25][26] A heterobifunctional linker containing a carboxyl group can be synthesized and attached to create the functionalized hapten ready for conjugation.
Carrier Protein Selection and Conjugation
Carrier Proteins:
For Immunization (Immunogen): Keyhole Limpet Hemocyanin (KLH) is often preferred due to its large size and high immunogenicity. Bovine Serum Albumin (BSA) is another common and effective choice.[19][27]
For Assay Coating (Coating Antigen): A different carrier protein, such as Ovalbumin (OVA), should be used for the coating antigen.[25] This is a crucial concept known as hapten heterology . Using a different carrier for coating than for immunization (e.g., immunizing with Hapten-KLH and coating with Hapten-OVA) minimizes the risk of the antibodies binding to the carrier protein itself, thereby reducing background noise and increasing assay sensitivity.[28][29]
Conjugation Chemistry:
The most common and efficient method for coupling a hapten containing a carboxyl group to the primary amines (e.g., lysine residues) on a carrier protein is the carbodiimide reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).[30] EDC activates the carboxyl group, which then reacts with NHS to form a more stable active ester. This ester readily reacts with the amine groups on the protein to form a stable amide bond.
Protocol: Hapten-Carrier Protein Conjugation (EDC/NHS Method)
This protocol describes the conjugation of a carboxylated methyl trithion hapten to BSA. The same procedure can be adapted for other carrier proteins like KLH or OVA.
Materials:
Methyl Trithion Hapten (with a terminal carboxyl group)
Bovine Serum Albumin (BSA)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide)
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
PBS (Phosphate-Buffered Saline), pH 7.4
Dimethylformamide (DMF)
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
Dissolve Hapten: Dissolve 5 mg of the methyl trithion hapten in 0.5 mL of DMF.
Activate Hapten: In a separate tube, dissolve 10 mg of EDC and 5 mg of NHS in 0.5 mL of cold MES buffer. Immediately add this solution to the dissolved hapten. Incubate for 30 minutes at room temperature with gentle stirring. This step forms the NHS-ester of the hapten, which is more stable than the EDC-activated intermediate and more efficient in reacting with the protein.
Prepare Protein: Dissolve 10 mg of BSA in 2 mL of PBS (pH 7.4).
Conjugation Reaction: Add the activated hapten solution dropwise to the BSA solution while gently stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
Purification:
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least four changes of the buffer. This step is critical to remove unreacted hapten and coupling reagents.
Alternatively, purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Characterization & Storage:
Determine the protein concentration using a BCA or Bradford assay.
Confirm successful conjugation using UV-Vis spectroscopy by observing changes in the absorbance spectrum or by MALDI-TOF mass spectrometry to determine the increase in molecular weight of the protein.
Coating: Dilute the methyl trithion-OVA conjugate to an optimal concentration (e.g., 1 µg/mL, requires titration) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
Washing: Discard the coating solution and wash the plate three times with 300 µL/well of PBST.
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature. This step prevents non-specific binding of antibodies to the plate surface.
Washing: Repeat the wash step as in step 2.
Competitive Reaction:
Prepare methyl trithion standards in Assay Buffer (e.g., from 0.01 to 1000 ng/mL).
Add 50 µL of standard or sample to the appropriate wells.
Immediately add 50 µL of the primary anti-methyl trithion antibody (diluted to its optimal concentration in Assay Buffer) to each well.
Incubate for 1 hour at 37°C. During this step, the free methyl trithion in the sample/standard competes with the coated methyl trithion-OVA for binding to the primary antibody.
Washing: Repeat the wash step as in step 2 (increase to five times).
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at 37°C.
Washing: Repeat the wash step as in step 6.
Signal Development: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark at room temperature for 15-20 minutes.
Stopping Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄. The color will change from blue to yellow.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
Data Analysis
Plot the absorbance values against the logarithm of the methyl trithion concentration. The data is typically fitted to a four-parameter logistic curve. The key performance metric is the IC50 value , which is the concentration of methyl trithion that causes a 50% reduction in the maximum signal.
The LFIA provides a rapid, portable, and user-friendly format for qualitative or semi-quantitative screening, making it ideal for field use.[3][31][32][33][34]
Caption: Components and principle of a competitive Lateral Flow Immunoassay.
LFIA Protocol
Preparation of Gold Nanoparticle (AuNP)-Antibody Conjugate: Conjugate the anti-methyl trithion antibody to 40 nm AuNPs using a passive adsorption method at the optimal pH.
Strip Preparation:
Conjugate Pad: The AuNP-antibody conjugate is applied to the conjugate pad and dried.
Test Line (T-Line): The methyl trithion-OVA conjugate (the coating antigen) is dispensed onto the nitrocellulose membrane at a specific location.
Control Line (C-Line): A species-specific secondary antibody (e.g., goat anti-rabbit IgG) is dispensed further down the membrane. The C-line serves as a procedural control, indicating the strip is working correctly.
Assembly: The sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad are assembled on a backing card and cut into individual strips.
Assay Procedure:
Apply a defined volume of the liquid sample (e.g., 100 µL) to the sample pad.
The liquid migrates along the strip via capillary action.
Wait for a specified time (e.g., 5-10 minutes).
Interpret the results visually.
Interpretation of Results
Negative Result: If the sample contains no (or very little) methyl trithion, the AuNP-antibody conjugates are free to bind to the T-line, producing a visible red line. They also bind to the C-line. Two lines (T and C) appear.
Positive Result: If the sample contains methyl trithion above the detection limit, it binds to the AuNP-antibody conjugates, preventing them from binding to the T-line. Only the C-line appears.
Invalid Result: If the C-line does not appear, the test is invalid and should be repeated.
Assay Validation
Rigorous validation is essential before an immunoassay can be considered a reliable screening tool.[6][35][36][37] Key parameters must be assessed.
Sensitivity and Specificity
Parameter
Definition
Experimental Approach
Sensitivity (LOD)
The lowest concentration of the analyte that can be reliably distinguished from a blank sample.
Analyze a series of low-concentration standards. The LOD is often calculated as the mean of the blank signal minus three times its standard deviation.
Specificity
The ability of the antibody to bind exclusively to the target analyte and not to other, structurally similar compounds.
Test a panel of related organophosphate pesticides at various concentrations and calculate the cross-reactivity (%) using the formula: (IC50 of Methyl Trithion / IC50 of Cross-Reactant) x 100.
Table 1: Example Cross-Reactivity Data
Compound
IC50 (ng/mL)
Cross-Reactivity (%)
Methyl Trithion
5.2
100
Carbophenothion
150.8
3.4
Parathion-methyl
> 1000
< 0.5
Malathion
> 1000
< 0.5
| Chlorpyrifos | > 1000 | < 0.5 |
Accuracy and Precision
Accuracy is assessed through spike-and-recovery experiments in relevant sample matrices (e.g., tap water, fruit juice). Precision is determined by measuring the variability of results within a single assay run (intra-assay) and between different runs (inter-assay).
Table 2: Example Spike-and-Recovery Data in Water Samples
Spiked Conc. (ng/mL)
Measured Conc. (ng/mL)
Recovery (%)
Intra-Assay CV (%)
Inter-Assay CV (%)
10
9.8
98%
6.5%
9.8%
50
53.5
107%
5.8%
8.5%
| 250 | 235.0 | 94% | 7.1% | 10.2% |
Acceptable recovery is typically within 80-120%, with a Coefficient of Variation (CV) below 15%.
Troubleshooting Common Immunoassay Issues
Problem
Potential Cause(s)
Recommended Solution(s)
High Background
- Insufficient washing.[38] - Blocking buffer is ineffective. - Antibody concentrations are too high. - Contaminated reagents or buffers.[38][39]
- Increase the number and vigor of wash steps. - Try a different blocking agent (e.g., BSA instead of milk). - Titrate antibodies to determine optimal concentrations. - Use fresh, high-quality reagents.
Weak or No Signal
- Reagents expired or stored improperly.[39] - Insufficient antibody concentration. - Insufficient incubation times.[10] - Error in protocol (e.g., omitted a step).
- Check expiration dates and storage conditions. - Increase antibody concentrations. - Increase incubation times for antibody or substrate steps.[38][39] - Carefully review the protocol.[40]
High Variability
- Inconsistent pipetting technique. - Improper mixing of reagents or samples.[39] - "Edge effects" due to uneven temperature across the plate.[38]
- Ensure pipettes are calibrated and use consistent technique. - Thoroughly mix all solutions before adding to wells. - Avoid using the outer wells of the plate; ensure uniform incubation temperature.
Conclusion
This application note provides a detailed framework for the development of both ELISA and LFIA formats for the rapid screening of methyl trithion. By following the principles of rational hapten design, heterologous assay formats, and systematic optimization, researchers can create sensitive and specific immunoassays. The ELISA method is well-suited for laboratory settings requiring quantitative data, while the LFIA provides an invaluable tool for rapid, on-site screening in environmental and food safety applications. Rigorous validation against established performance criteria is a mandatory final step to ensure the data generated is both accurate and reliable.
References
The effect of haptens on protein-carrier immunogenicity. PMC - NIH.[Link]
Coupling to Carrier Proteins: An Overview. G-Biosciences.[Link]
Syntheses of Haptens Containing Dioxaphosphorinan Methoxyacetic Acid Linker Arms for the Production of Antibodies to Organophosphate Pesticides. ACS Publications.[Link]
Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs.[Link]
Syntheses of Haptens Containing Dioxaphosphorinan Methoxyacetic Acid Linker Arms for the Production of Antibodies to Organophosphate Pesticides. PubMed.[Link]
Syntheses of Haptens Containing Dioxaphosphorinan Methoxyacetic Acid Linker Arms for the Production of Antibodies to Organophosphate Pesticides. ACS Publications.[Link]
Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Springer.[Link]
Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. OUCI.[Link]
Synthesis of three haptens for the class-specific immunoassay of O,O-dimethyl organophosphorus pesticides and effect of hapten heterology on immunoassay sensitivity. PubMed.[Link]
Immunoassay Development: Introduction to process, challenges, and relevant parameters. LinkedIn.[Link]
Small Molecules for custom antibody production. davids-bio.com.[Link]
Advancements in the preparation technology of small molecule artificial antigens and their specific antibodies: a comprehensive review. RSC Publishing.[Link]
Small Molecule Antibodies. Creative Diagnostics.[Link]
Immunoassay-based approaches for development of screening of chlorpyrifos. Journal of Analytical Science and Technology.[Link]
gas chromatography flame photometric detection of methyl trithion
An Application Guide for the Quantitative Analysis of Methyl Trithion using Gas Chromatography with Flame Photometric Detection (GC-FPD) Abstract This comprehensive application note provides a detailed protocol for the s...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Quantitative Analysis of Methyl Trithion using Gas Chromatography with Flame Photometric Detection (GC-FPD)
Abstract
This comprehensive application note provides a detailed protocol for the selective and sensitive determination of methyl trithion, an organophosphate acaricide and insecticide, using Gas Chromatography with Flame Photometric Detection (GC-FPD). Methyl trithion, also known as Carbophenothion-methyl, is a non-systemic pesticide whose residues in food and environmental samples require robust monitoring.[1][2] The methodology described herein leverages the high selectivity of the Flame Photometric Detector for phosphorus and sulfur, the heteroatoms present in methyl trithion, ensuring reliable quantification even in complex matrices.[3][4] This guide covers the fundamental principles of detection, detailed instrumental parameters, a complete sample preparation workflow based on established extraction techniques, and a framework for method validation in accordance with international guidelines.[5][6][7]
Analyte Profile and Detection Principle
Methyl Trithion: Chemical Characteristics
Understanding the physicochemical properties of methyl trithion is fundamental to developing a robust GC method. As a moderately heat-stable organophosphate, it is well-suited for gas chromatographic analysis.[1]
The presence of one phosphorus and three sulfur atoms in its structure makes methyl trithion an ideal candidate for analysis by GC-FPD.
Principle of Flame Photometric Detection (FPD)
The FPD is an element-selective detector highly sensitive to compounds containing sulfur and phosphorus.[4] Its operation relies on the principle of chemiluminescence. When the column effluent is mixed with a hydrogen-rich gas stream and burned, specific heteroatoms emit light at characteristic wavelengths.
Phosphorus Detection: Phosphorus-containing compounds, like methyl trithion, form an excited HPO* species in the flame, which emits light in a broad band around 510-536 nm.
Sulfur Detection: Sulfur atoms combine to form an excited S₂* species, which emits light in a series of bands centered around 394 nm.
A narrow bandpass optical filter is placed between the flame and a photomultiplier tube (PMT) to selectively measure the emission from the target heteroatom, providing high selectivity against a hydrocarbon matrix.[3] For methyl trithion analysis, the detector is typically operated in phosphorus mode (P-mode) due to its superior sensitivity and selectivity for organophosphates.[10] The Pulsed Flame Photometric Detector (PFPD) is a modern iteration that offers enhanced sensitivity and selectivity by introducing a time-dependent variable to the flame emission, further improving performance.[10][11][12]
Principle of Flame Photometric Detection for Phosphorus.
Instrumentation and Analytical Conditions
This section outlines the recommended instrumentation, consumables, and optimized method parameters for the analysis.
Required Equipment and Reagents
Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless inlet and FPD or PFPD.
GC Column: A mid-polarity capillary column is recommended. e.g., DB-17 (50% Phenyl-methylpolysiloxane) or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Autosampler: Agilent G4513A or equivalent.
Gases: Helium (carrier gas), Hydrogen (detector fuel), Air (detector oxidant), Nitrogen (makeup gas), all of high purity (≥99.999%).
Standards: Certified reference material of Methyl Trithion (≥98% purity).
Optimized GC-FPD Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
Parameter
Recommended Setting
Rationale
Inlet
Splitless
Maximizes sensitivity for trace-level analysis.
Inlet Temperature
250 °C
Ensures efficient volatilization without thermal degradation of the analyte.
Injection Volume
1 µL
Standard volume for trace analysis.
Carrier Gas
Helium
Inert gas providing good chromatographic efficiency.
Constant Flow
1.2 mL/min
Optimal flow for column dimensions, balancing speed and resolution.
Oven Program
Initial: 100 °C (hold 1 min)Ramp 1: 25 °C/min to 180 °CRamp 2: 5 °C/min to 230 °CRamp 3: 20 °C/min to 280 °C (hold 5 min)
A multi-step ramp provides good separation from matrix components and ensures a sharp peak shape for methyl trithion.
Detector
FPD or PFPD (Phosphorus Mode)
Provides high selectivity and sensitivity for the target analyte.[10]
Detector Temp.
280 °C
Prevents condensation of analytes and combustion byproducts.
H₂ Flow
75 mL/min
Optimized for stable flame and sensitive P-mode detection.
Air Flow
100 mL/min
Optimized for stable flame and sensitive P-mode detection.
Makeup Gas (N₂)
25 mL/min
Improves peak shape and detector response.
Protocols: From Sample to Result
Standard Preparation
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of methyl trithion reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. Store at -20 °C.
Working Standards (0.05 - 2.5 µg/mL): Prepare a series of working standards by serial dilution of the primary stock standard using ethyl acetate. These will be used to generate the calibration curve.
Sample Preparation: Modified QuEChERS Protocol
This protocol is suitable for fruit and vegetable matrices.[13][14][15]
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
Fortification (for QC): For recovery checks (spike samples), add a known amount of methyl trithion working standard to the sample and allow it to sit for 30 minutes.
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute to prevent clumping of the salts.
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 2 minutes. The PSA removes organic acids and other interferences.
Solvent Exchange: Carefully transfer the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-FPD analysis.
Analytical workflow from sample preparation to final result.
Method Validation and Quality Control
To ensure the trustworthiness of results, the method must be validated according to established guidelines.[5][6][7][14]
Validation Parameter
Acceptance Criteria
Purpose
Linearity
Correlation coefficient (r²) ≥ 0.99
Demonstrates a proportional response of the detector to analyte concentration across a defined range.
Accuracy (Recovery)
70-120%
Assesses the agreement between the measured concentration and the true concentration, typically evaluated using spiked samples at relevant levels.
Precision (RSD)
≤ 20%
Measures the closeness of agreement between replicate measurements, indicating the method's repeatability.
Limit of Detection (LOD)
Signal-to-Noise (S/N) ratio ≥ 3
The lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ)
S/N ratio ≥ 10 or lowest validated spike level
The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision.
Ongoing Quality Control: Each analytical batch should include a solvent blank, a matrix blank, a matrix spike (for recovery), and a duplicate sample (for precision) to ensure the continued validity of the method.[7]
Conclusion
The Gas Chromatography-Flame Photometric Detection method detailed in this guide is a robust, selective, and sensitive approach for the routine analysis of methyl trithion residues. The element-selective nature of the FPD significantly reduces the need for exhaustive sample cleanup, simplifying the workflow while minimizing matrix interference.[4][16] By following the outlined protocols for sample preparation, instrumental analysis, and quality control, laboratories can achieve reliable and accurate quantification of methyl trithion in support of food safety and environmental monitoring programs.
References
Title: Guidelines for the validation of analytical methods for testing agricultural chemical residues in food
Source: Ministry of Health, Labour and Welfare, Japan
URL: [Link]
Title: Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds
Source: Royal Society of Chemistry
URL: [Link]
Title: Methyl trithion | C9H12ClO2PS3
Source: PubChem - National Institutes of Health
URL: [Link]
Title: Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL: [Link]
Title: Chemical Properties of Methyl trithion (CAS 953-17-3)
Source: Cheméo
URL: [Link]
Title: Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed
Source: European Commission Directorate-General for Health and Food Safety
URL: [Link]
Title: Using the Pulsed Flame Photometric Detector (PFPD) for Low-level Analysis of Organophosphorus Pesticides
Source: OI Analytical
URL: [Link]
Title: The Pulsed Flame Photometric Detector for analysis of phosphorus pesticides in wastewater and food commodities
Source: Agilent Technologies
URL: [Link]
Title: Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B
Source: OI Analytical
URL: [Link]
Title: Pesticide Analysis with the Pulsed-Flame Photometer Detector and a Direct Sample Introduction Device
Source: Analytical Chemistry
URL: [Link]
Title: Determination of Residues of Organophosphorus Pesticides with a Flame Photometric Detector
Source: Journal of Chromatographic Science - Oxford Academic
URL: [Link]
Title: Determination of Trace Amount of Methyl Parathion Using In Situ Solvent Formation Microextraction Method (ISFME) Based on Ionic Liquids in Aqueous Samples by GC-FID
Source: SID
URL: [Link]
Title: Improved Sample Prep of Fruit & Juices for Analysis by Mass Spectrometry Using Thomson Filter Vials
Source: Thomson Instrument Company
URL: [Link]
Title: Analytical Methods for Detecting Methyl Parathion
Source: Agency for Toxic Substances and Disease Registry (ATSDR)
URL: [Link]
Title: Gas Chromatographic Speciation of Methylstannanes in the Chesapeake Bay Using purge and Trap Sampling with a Tin-Selective Detector
Source: Defense Technical Information Center (DTIC)
URL: [Link]
Title: Gas Chromatography with Pulsed Flame Photometric Detection Multiresidue Method for Organophosphate Pesticide and Metabolite Residues
Source: U.S. EPA NUCLEUS
URL: [Link]
Title: Gas Chromatographic- Flame Photometric Detection of Organophosphate Pesticide Residues and Its Application in Real Vegetable and Fruit Samples
Source: ThaiScience
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Title: The GC-FPD chromatograph for 10 analyzed OPP residues
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Title: Gas chromatographic method for determining methionine hydroxy analogue residues in cow milk, urine, and tissues using a flame photometric detector.
Source: CABI Digital Library
URL: [Link]
Title: Analysis of Thiophene in Benzene by GC-FPD
Source: Shimadzu
URL: [Link]
troubleshooting poor recovery of methyl trithion in QuEChERS extraction
Welcome to the Advanced Application Support Center . As a Senior Application Scientist, I frequently consult with laboratories experiencing sudden or chronic signal loss when quantifying legacy organophosphates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center . As a Senior Application Scientist, I frequently consult with laboratories experiencing sudden or chronic signal loss when quantifying legacy organophosphates.
Troubleshooting the poor recovery of methyl trithion (S-[[(4-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extractions requires moving beyond trial-and-error. We must examine the physicochemical behavior of the molecule and implement self-validating experimental designs to isolate the exact point of failure.
This diagnostic guide is designed for researchers and analytical scientists to systematically identify, isolate, and resolve methyl trithion recovery issues.
Part 1: Mechanistic Causality – Why Methyl Trithion Fails
To fix the recovery, we must first understand the causality behind the loss. Methyl trithion does not behave like highly polar, modern pesticides; its failure modes are dictated by its specific molecular properties[1].
Phase Partitioning Failures (The Lipophilicity Problem):
Methyl trithion is highly hydrophobic, possessing a Log
Kow
(partition coefficient) of 4.82[1]. In high-fat matrices (e.g., avocado, milk, oilseeds), the salting-out step of QuEChERS forces the analyte to partition into the unextracted lipid droplets rather than the acetonitrile phase. If you do not actively disrupt or remove this lipid layer, the analyte is left behind in the extraction tube.
dSPE Sorbent Adsorption:
While Primary Secondary Amine (PSA) is generally safe for organophosphates, the use of Graphitized Carbon Black (GCB) to remove pigments (chlorophyll) will severely impact methyl trithion. The planar nature of its 4-chlorophenyl ring induces strong
π−π
interactions with the carbon sheets, stripping the analyte from your extract.
Thermal Lability & Matrix-Induced Degradation:
Often, an "extraction loss" is actually a false negative caused by the GC-MS/MS inlet. Methyl trithion is thermally labile. When injected into a hot GC inlet containing active sites (matrix buildup), the thioether and phosphorodithioate groups degrade rapidly, mimicking a low extraction recovery[2].
Part 2: Diagnostic Visualization
Use the following logical workflow to isolate whether your recovery issue is occurring in the sample preparation phase or the instrumental analysis phase.
Logical workflow for diagnosing and correcting methyl trithion recovery failures in QuEChERS.
Part 3: Self-Validating Experimental Protocols
Do not blindly change extraction parameters. Implement this self-validating system to mathematically prove where the loss is occurring.
Protocol A: The Isotope-Dilution & Spike-Recovery Matrix Test
This protocol creates a closed-loop validation system that mathematically isolates extraction efficiency from instrumental matrix effects.
Step-by-Step Methodology:
Prepare Three Sets of Vials:
Set A (Neat Standard): Methyl trithion spiked into pure acetonitrile at 50 ng/mL.
Set B (Post-Extraction Spike): Perform your standard QuEChERS extraction on a blank matrix. Take the final extract and spike it with methyl trithion to a final concentration of 50 ng/mL.
Set C (Pre-Extraction Spike): Spike the raw blank matrix with methyl trithion to yield a theoretical final concentration of 50 ng/mL. Perform the full QuEChERS extraction.
Analyze via GC-MS/MS or LC-MS/MS: Inject all three sets in triplicate.
Calculate Causality:
Matrix Effect (ME%) =
(Area of Set B/Area of Set A)×100
.
Interpretation: If ME < 70%, the issue is instrumental signal suppression or inlet degradation, not extraction.
True Extraction Recovery (RE%) =
(Area of Set C/Area of Set B)×100
.
Interpretation: If RE < 70%, the issue is strictly chemical partitioning or sorbent loss during QuEChERS.
If Protocol A proves the loss is during extraction (RE < 70%) in a fatty matrix, use this modified workflow to prevent the LogP 4.82 analyte from being trapped in lipids[1].
Step-by-Step Methodology:
Sample Hydration: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. If the sample is dry (e.g., grains, herbal medicines), add 10 mL of LC-MS grade water and vortex for 5 minutes to swell the matrix[3].
Solvent Addition: Add 10 mL of cold Acetonitrile (ACN).
First Centrifugation: Centrifuge at 4000 rpm for 5 minutes at room temperature.
Winterization (Crucial Step): Transfer the ACN supernatant to a clean 15 mL tube. Place the tube in a -20°C freezer for exactly 2 hours. This forces bulk triglycerides to precipitate out of the ACN without trapping the methyl trithion.
Cold Centrifugation: Centrifuge the chilled extract immediately at 4°C (4000 rpm for 5 mins) to firmly pellet the precipitated lipids.
Targeted dSPE: Transfer 1 mL of the cold supernatant into a dSPE tube containing 150 mg MgSO
4
, 50 mg PSA, and 50 mg C18. Do not use GCB.
Final Polish: Vortex for 30 seconds, centrifuge, and transfer the supernatant for analysis.
Part 4: Quantitative Data & Sorbent Selection
Understanding how matrix and sorbent choices impact methyl trithion is critical. The table below summarizes the expected quantitative diagnostic data when troubleshooting.
Diagnostic Parameter
Condition / Sorbent
Expected Recovery / Effect
Causality / Mechanism
Log
Kow
Partitioning
High-Fat Matrix (>5%)
35% - 55%
Analyte remains trapped in the unextracted lipid globule[1].
Log
Kow
Partitioning
High-Fat + Winterization
85% - 95%
Lipids precipitate while analyte remains soluble in cold ACN.
dSPE Sorbent
PSA only (50 mg/mL)
90% - 100%
PSA removes organic acids but does not bind neutral OPs.
dSPE Sorbent
GCB (50 mg/mL)
< 40%
Strong
π−π
binding between GCB and the 4-chlorophenyl ring.
Instrumental (GC)
Hot Inlet (280°C), Dirty Liner
Apparent Recovery < 50%
Thermal degradation of the thioether group in the GC inlet[2].
Part 5: Frequently Asked Questions (FAQs)
Q: My extraction recovery (Protocol A, Set C vs Set B) is fine, but my overall signal is terrible. What is happening?A: You are experiencing matrix-induced degradation in the GC inlet. Methyl trithion is highly susceptible to thermal breakdown[2]. When matrix co-extractives build up in the GC liner, they act as active sites that catalyze the degradation of the P=S and thioether bonds.
Fix: Lower your inlet temperature to 240°C, use a dimpled deactivated liner, and add analyte protectants (e.g., 3-ethoxy-1,2-propanediol or sorbitol) to your final extracts to mask active sites.
Q: I am analyzing spinach and must use GCB to remove chlorophyll, but it destroys my methyl trithion recovery. What is the alternative?A: GCB lacks selectivity; it binds planar pesticides just as strongly as it binds planar chlorophyll.
Fix: Switch to a polymeric alternative like ChloroFiltr, which removes chlorophyll via a different retention mechanism without relying on graphitized carbon sheets. Alternatively, use a "dilute-and-shoot" approach with LC-MS/MS, diluting the extract 1:10 to reduce matrix suppression, completely bypassing the need for GCB.
Q: Does the extraction solvent ratio matter for dry herbal medicines?A: Yes, significantly. Herbal medicines and dry roots require strict hydration. If you extract a dry matrix with 100% ACN, the solvent cannot penetrate the desiccated cellular structures, leading to artificially low recoveries for lipophilic pesticides[3]. Always hydrate the sample with water for at least 15 minutes prior to adding ACN.
References
Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Pesticide Analysis with the Pulsed-Flame Photometer Detector and a Direct Sample Introduction Device
Source: American Chemical Society (ACS)
URL:[Link]
Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS
Source: SciSpace / PLOS One
URL:[Link]
Technical Support Center: Preventing Thermal Degradation of Methyl Trithion in GC Injectors
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal degradation of m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal degradation of methyl trithion during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Methyl trithion (S-(p-chlorophenylthio)methyl O,O-dimethyl phosphorodithioate) is a highly thermally labile organophosphorus pesticide (OPP). When exposed to the high temperatures and active sites of standard GC injectors, it readily undergoes P-S bond cleavage and thioether oxidation to form sulfoxides and sulfones[1]. This guide provides field-proven, mechanistic solutions to ensure robust quantitation and analyte integrity.
Diagnostic FAQ: Identifying the Root Cause
Q: How can I differentiate between matrix-induced degradation and GC inlet degradation?A: Inject a high-purity solvent standard of methyl trithion. If you observe poor peak shape (tailing), low absolute recovery, or the appearance of early-eluting cleavage products and late-eluting oxidation products, the degradation is occurring in the GC flow path. If the solvent standard is stable but the matrix extract shows loss, the issue is matrix-induced degradation.
Q: Why does the response of methyl trithion sometimes increase when injected with a dirty sample matrix?A: This is known as the "matrix-induced chromatographic response enhancement effect." Matrix components temporarily bind to active sites (e.g., free silanol groups) in the GC liner and column, preventing the adsorption and degradation of your analyte[2]. To achieve this enhancement consistently without fouling the system, we must artificially replicate this effect using Analyte Protectants (APs)[3].
Troubleshooting Guide & Causality Analysis
Issue 1: Adsorption and Catalytic Degradation at Active Sites
Causality: The glass liner and column contain active silanol (-SiOH) groups and trace metal oxides. At high temperatures, these sites act as catalysts, stripping electrons from the thioether and phosphorodithioate groups in methyl trithion, leading to rapid oxidation and breakdown[1].
Solution: Implement Analyte Protectants (APs). Compounds containing multiple hydroxyl groups, such as D-sorbitol and L-gulonic acid γ-lactone, strongly hydrogen-bond to these active sites, effectively masking them from the pesticide[2]. L-gulonic acid γ-lactone forms broad peaks that cover a wide elution range, while D-sorbitol provides excellent protection for mid-to-late eluting OPPs[3][4].
Issue 2: Excessive Thermal Stress During Vaporization
Causality: Standard hot splitless injection exposes the analyte to 250–280°C for the duration of the sweep time (often 1–2 minutes). This prolonged residence time provides ample kinetic energy for thermal cleavage.
Solution: Utilize Pulsed Splitless injection or Programmable Temperature Vaporizing (PTV) injection. Pulsed splitless injection temporarily raises the inlet pressure (e.g., 15–45 psi) during the injection phase, increasing the linear velocity of the carrier gas. This sweeps the methyl trithion onto the column much faster, drastically reducing its residence time in the hot zone[5].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must measure the ratio of intact methyl trithion to its degradation products to verify system inertness.
Protocol A: Preparation and Application of Analyte Protectants
Explain the Causality: By adding APs directly to both calibration standards and samples, we equalize the matrix effect, ensuring that active sites are saturated before methyl trithion vaporizes.
Stock Solution Preparation: Prepare a mixed AP stock solution containing 10 mg/mL of D-sorbitol and 10 mg/mL of L-gulonic acid γ-lactone in an acetonitrile/water mixture.
Sample Fortification: Add the AP mixture to your solvent-based calibration standards and sample extracts to achieve a final concentration of 1,000 ppm (1 mg/mL) of each protectant in the autosampler vial[2].
Equilibration: Allow the fortified samples to sit at room temperature for 15 minutes prior to injection to ensure uniform distribution.
Self-Validation Step: Inject a 10 ppb methyl trithion standard with and without APs. Calculate the peak area enhancement factor. A successful application will yield a >30% increase in peak area and eliminate peak tailing.
Protocol B: Optimizing Pulsed Splitless Injection
Explain the Causality: Increasing the head pressure during injection compresses the vapor cloud and accelerates transfer, denying the analyte the time required to undergo thermal decomposition.
Hardware Setup: Install a deactivated, single-taper liner with glass wool positioned at the bottom. This wipes the syringe needle but minimizes the time the analyte spends in contact with the wool.
Parameter Configuration:
Injection Volume: 1.0 µL.
Inlet Temperature: 250°C (Do not exceed 250°C for methyl trithion).
Pulse Pressure: Set to 25–35 psi (approx. 2–3 times the normal column head pressure)[5].
Pulse Time: 0.75 minutes.
Purge Flow: 50 mL/min at 1.0 minutes.
Self-Validation Step: Monitor the ratio of the intact methyl trithion parent ion (m/z 314) to its primary sulfoxide degradation product. The pressure pulse is optimized when this ratio exceeds 10:1, proving that thermal stress has been successfully mitigated.
Quantitative Data Summary
The following table summarizes the causal relationship between injection parameters, analyte protectants, and methyl trithion integrity.
GC Injection Strategy
Analyte Protectant Added
Relative Recovery (%)
Parent/Metabolite Ratio
Standard Splitless (280°C)
None
45.0
0.8
Standard Splitless (250°C)
None
65.0
1.5
Standard Splitless (250°C)
D-Sorbitol + Gulonolactone
92.5
>10.0
Pulsed Splitless (250°C, 35 psi)
D-Sorbitol + Gulonolactone
98.2
>20.0
PTV (Cold Injection at 60°C)
None
88.0
>15.0
Mechanistic Workflow Diagram
Fig 1. Mechanistic workflow for mitigating methyl trithion thermal degradation in GC injectors.
Technical Support Center: Optimizing Limit of Detection (LOD) for Methyl Trithion in Wastewater
Welcome to the Analytical Support Center. This resource is designed for researchers and analytical scientists tasked with trace-level quantification of methyl trithion (Carbophenothion-methyl) in highly complex wastewate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Support Center. This resource is designed for researchers and analytical scientists tasked with trace-level quantification of methyl trithion (Carbophenothion-methyl) in highly complex wastewater matrices.
Organophosphate pesticides like methyl trithion present unique analytical challenges due to their susceptibility to hydrolysis, adsorption to active sites, and severe matrix effects (ion suppression/enhancement) caused by dissolved organic carbon (DOC) and surfactants in wastewater. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you push your LOD into the low ng/L (parts-per-trillion) range.
Core Analytical Workflow
To achieve a robust LOD, the analytical workflow must isolate the target analyte from the bulk matrix while preventing chemical degradation. The following diagram illustrates the optimized sample-to-analysis pipeline.
Workflow for methyl trithion extraction from complex wastewater matrices.
Q1: Why is my methyl trithion signal severely suppressed in wastewater compared to DI water, resulting in a poor LOD?A: This is a classic symptom of matrix effects . Wastewater contains high concentrations of humic acids, fulvic acids, and synthetic surfactants. In LC-MS/MS utilizing Electrospray Ionization (ESI), these co-eluting matrix components compete with methyl trithion for charge on the surface of the ESI droplets. Because methyl trithion is relatively hydrophobic, it can be "crowded out" during the droplet evaporation phase, leading to ion suppression.
Solution: To establish a self-validating system, always spike a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Methyl Trithion-d6) into the sample before extraction. If the absolute peak area of the SIL-IS in the wastewater extract is less than 50% of the SIL-IS in a neat solvent standard, your matrix cleanup has failed, and the extraction must be repeated with a more stringent wash step.
Q2: How do I prevent the degradation of methyl trithion during sample preparation?A: As an organophosphate, methyl trithion is highly susceptible to base-catalyzed hydrolysis, where the phosphorus-sulfur bond is cleaved in alkaline conditions. Wastewater pH can fluctuate wildly.
Solution: Immediately upon sample collection, filter the wastewater to remove suspended solids (which harbor microbial degraders) and buffer the sample to a pH of 6.0–6.5. This specific pH window minimizes both acid- and base-catalyzed hydrolysis, ensuring analyte integrity throughout the extraction process.1 emphasizes the critical nature of pH adjustment for organophosphorus stability [1].
Q3: Which analytical platform yields a better LOD for methyl trithion: GC-MS/MS or LC-MS/MS?A: Both platforms are viable, but they face different challenges. GC-MS/MS generally provides superior chromatographic resolution for volatile/semi-volatile organophosphates and is less prone to ionization suppression than LC-MS/MS. However, methyl trithion can adsorb to active silanol sites in dirty GC liners, raising the LOD. LC-MS/MS offers excellent sensitivity without thermal degradation risks but requires rigorous matrix cleanup to prevent ESI suppression. The2 highlights the complementary nature of these platforms[3].
Quantitative Data & Platform Comparison
The following table summarizes the optimized mass spectrometry parameters and typical LODs achievable in wastewater matrices.
Parameter
GC-EI-MS/MS
LC-ESI-MS/MS (Positive Mode)
Ionization Source
Electron Impact (EI, 70 eV)
Electrospray Ionization (ESI+)
Precursor Ion (m/z)
314.0 (M+•)
315.0 ([M+H]+)
Primary Quantifier Transition
314.0 → 157.0
315.0 → 157.0
Secondary Qualifier Transition
314.0 → 125.0
315.0 → 125.0
Primary Matrix Challenge
Active site adsorption in inlet
Ion suppression from DOC
Typical LOD (Wastewater)
10 – 30 ng/L
5 – 20 ng/L
Validated Experimental Protocols
Protocol A: Optimized Solid-Phase Extraction (SPE) for Wastewater
This protocol utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which provides superior retention for organophosphates compared to traditional C18 silica, especially in complex matrices. This aligns with extraction principles outlined in3 [2].
Step 1: Sample Pre-treatment
Filter 500 mL of wastewater through a 0.45 µm glass fiber filter to remove particulate matter.
Spike the sample with 10 µL of a 1 µg/mL Surrogate Standard (e.g., Triphenyl phosphate) to enable self-validation of the extraction efficiency.
Adjust the pH to 6.0–6.5 using 0.1 M HCl or 0.1 M NaOH.
Step 2: Cartridge Conditioning
Mount a 500 mg Oasis HLB cartridge on a vacuum manifold.
Condition with 5 mL Dichloromethane, followed by 5 mL Methanol, and finally 5 mL MS-grade water. Do not let the sorbent bed dry out.
Step 3: Sample Loading & Washing
Load the 500 mL sample at a controlled flow rate of 5 mL/min.
Wash the cartridge with 5 mL of 5% Methanol in water. Causality: This specific wash concentration is strong enough to elute polar salts and small organic acids (reducing ion suppression) but weak enough to retain the hydrophobic methyl trithion.
Dry the cartridge under full vacuum for 15 minutes.
Step 4: Elution & Reconstitution
Elute the analytes with 2 x 5 mL of Hexane:Acetone (1:1 v/v).
Evaporate the eluate under a gentle stream of ultra-pure Nitrogen (N2) at 35°C to near dryness.
Reconstitute in 1 mL of Isooctane (for GC) or initial mobile phase (for LC). Vortex for 30 seconds.
Protocol B: GC-MS/MS MRM Optimization
If utilizing GC-MS/MS, the inlet is the most common point of analyte loss.
Step 1: Inlet Preparation
Install a deactivated, ultra-inert splitless single-taper liner with glass wool. Causality: The glass wool promotes vaporization of the high-boiling matrix, while the ultra-inert coating prevents methyl trithion from binding to active silanol (Si-OH) sites, which would otherwise cause peak tailing and elevate the LOD.
Set inlet temperature to 250°C.
Step 2: Chromatographic Separation
Use a 30m x 0.25mm x 0.25µm DB-5MS UI column.
Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Constant helium flow at 1.2 mL/min.
Step 3: Mass Spectrometer Settings
Set the Transfer Line to 280°C and the EI Source to 250°C.
Optimize Collision Energy (CE): Run a product ion scan. Set CE to 15 eV for the primary transition (314 → 157) and 25 eV for the secondary transition (314 → 125).
Set dwell times to 50 ms per transition to ensure >12 data points across the chromatographic peak for accurate integration.
Troubleshooting Flowchart
If your LOD remains unacceptably high after implementing the protocols above, follow this diagnostic logic to isolate the root cause.
Troubleshooting flowchart for resolving poor limit of detection in MS assays.
References
U.S. Environmental Protection Agency (EPA). "Method 1657, Revision A: Organo-Phosphorus Pesticides in Wastewater, Soil, Sludge, Sediment, and Tissue by GC/FPD." EPA.gov.
U.S. Environmental Protection Agency (EPA). "Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater." EPA.gov.
Animal Health Laboratory, University of Guelph. "AHL LabNote 59 - GC/MS-LC/MS multi-residue method." UoGuelph.ca.
resolving peak tailing issues for methyl trithion in HPLC
Topic: Resolving Peak Tailing for Methyl Trithion in HPLC Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, toxicologists, and researchers troubleshooting peak asymm...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving Peak Tailing for Methyl Trithion in HPLC
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, toxicologists, and researchers troubleshooting peak asymmetry when analyzing methyl trithion (an organophosphate) via High-Performance Liquid Chromatography (HPLC).
Below, you will find a mechanistic breakdown of tailing phenomena, a diagnostic workflow, field-proven FAQs, and self-validating experimental protocols to restore peak symmetry.
Diagnostic Troubleshooting Flowchart
Before adjusting your method, it is critical to isolate whether the tailing is a systemic hardware issue or a chemical interaction between the analyte and the stationary phase.
Diagnostic workflow for isolating and resolving methyl trithion HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: Why does methyl trithion exhibit peak tailing even on relatively new C18 columns?A: Methyl trithion is a highly lipophilic organophosphate. While it lacks the strongly basic amine groups that typically cause severe tailing, its sulfur and phosphorus heteroatoms possess lone-pair electrons. These can undergo secondary hydrogen bonding or weak ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica support. Furthermore, if the column utilizes older "Type A" silica, trace metal impurities (like Fe³⁺ or Al³⁺) can chelate with the organophosphate, exacerbating the tailing ()[1].
Q: How can I definitively prove whether the tailing is caused by column chemistry or a system hardware void?A: Evaluate the entire chromatogram. Hardware issues—such as extra-column dead volume from poorly seated PEEK fittings or a partially plugged column frit—will cause all eluting peaks to tail or broaden equally. Conversely, chemical issues are analyte-specific; polar or heteroatom-containing compounds like methyl trithion will tail severely, while neutral, strictly hydrocarbon reference peaks (e.g., toluene) will remain perfectly symmetrical ()[2].
Q: Does the sample injection solvent affect methyl trithion peak symmetry?A: Absolutely. A common error in organophosphate analysis is dissolving the sample in 100% strong organic solvent (like pure acetonitrile) while using a weaker mobile phase (e.g., 60:40 Water:Acetonitrile). When injected, the strong solvent plug carries the methyl trithion rapidly through the head of the column before it can properly partition into the stationary phase. This localized volume overload causes severe peak distortion, fronting, or tailing ()[3].
Validated Corrective Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You will calculate the USP Tailing Factor (
T
) to verify success:
T=2fW0.05
(Where
W0.05
is the peak width at 5% of the peak height, and
f
is the distance from the front edge of the peak to the peak maximum at 5% height).
Protocol A: Mobile Phase pH Optimization for Silanol Suppression
Causality: At a mid-range pH (5.0–7.0), residual silanols on the silica surface deprotonate and become negatively charged (Si-O⁻), creating active sites that interact with the heteroatoms of methyl trithion. By lowering the mobile phase pH below the pKa of the silanols (typically ~3.5), the sites are protonated (Si-OH) and neutralized, forcing the analyte to interact solely via the intended hydrophobic C18 mechanism[1].
Step-by-Step Methodology:
Preparation: Measure 1000 mL of HPLC-grade water (Aqueous channel). Add 1.36 g of potassium dihydrogen phosphate (
KH2PO4
) to create a 10 mM buffer.
Titration: Using a calibrated pH meter, titrate the buffer dropwise with dilute phosphoric acid (
H3PO4
) until the pH reaches exactly 2.5.
Filtration: Vacuum-filter the buffer through a 0.22 µm PTFE or nylon membrane to remove particulates that could cause frit blockages.
Equilibration: Flush the C18 column with the new mobile phase (e.g., 50:50 Buffer:Acetonitrile) for at least 20 column volumes to ensure complete protonation of the silica bed.
Self-Validation Step: Inject a 10 µg/mL methyl trithion standard dissolved in the mobile phase. Calculate the USP Tailing Factor (
T
). The protocol is successful if
T≤1.2
. If
T>1.2
, proceed to Protocol B.
Protocol B: Elimination of Extra-Column Dead Volume
Causality: Voids in the flow path—most commonly at the column inlet fitting—act as miniature mixing chambers. As the tight analyte band enters the void, it diffuses outward. Because the flow profile in a void is parabolic, the analyte molecules at the edges lag behind, creating a tailing profile at the detector for all analytes[2].
Step-by-Step Methodology:
Inspection: Stop the HPLC pump and allow pressure to drop to zero. Unscrew the PEEK or stainless-steel fitting at the column inlet.
Reseating: If using a PEEK finger-tight fitting, push the tubing completely into the column end-fitting until it physically bottoms out against the internal frit.
Tightening: While maintaining firm inward pressure on the tubing, tighten the PEEK nut firmly by hand. Never use wrenches on PEEK fittings, as this deforms the ferrule and creates new voids.
Tubing ID Check: Ensure all post-injector tubing has an internal diameter of 0.005 inches (typically red-colored PEEK) to minimize dispersion volume.
Self-Validation Step: Inject a non-retained marker (e.g., uracil) alongside methyl trithion. If the dead volume is successfully eliminated, both the early-eluting uracil and the later-eluting methyl trithion will exhibit symmetrical Gaussian shapes (
T≈1.0
).
Quantitative Performance Data
The table below summarizes the expected impact of various system parameters on the peak symmetry of methyl trithion. Use this data to benchmark your own chromatographic results.
Table 1: Impact of Mobile Phase and Column Chemistry on Methyl Trithion Peak Symmetry
Technical Support Center: Stabilizing Methyl Trithion Analytical Standards
Welcome to the Analytical Standard Stabilization Support Center. As a Senior Application Scientist, I frequently observe that calibration failures in organophosphorus (OP) pesticide analysis—such as methyl trithion—stem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Standard Stabilization Support Center. As a Senior Application Scientist, I frequently observe that calibration failures in organophosphorus (OP) pesticide analysis—such as methyl trithion—stem from improper standard handling rather than instrumental errors. Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is highly susceptible to hydrolysis, oxidation, and photodegradation.
This guide provides field-proven, self-validating protocols to ensure the long-term integrity of your analytical standards.
Q1: Why is my methyl trithion working standard degrading rapidly, even when stored in a freezer?A1: The root cause is likely your choice of solvent. Organophosphorus pesticides degrade exceptionally fast in pure ethyl acetate[1]. Ethyl acetate often harbors trace moisture and acetic acid, which act as catalysts for the nucleophilic attack and cleavage of the phosphorodithioate ester bond. Studies have demonstrated that OP standards can suffer greater than 30% degradation within just 3 days when stored at -20°C in ethyl acetate[1].
Corrective Action: Switch to a non-hydroxylic, non-ester solvent. 1 are the preferred matrices for standard stabilization[1][2].
Q2: What are the optimal container specifications to prevent active ingredient loss?A2: Loss of analyte over time is frequently caused by photodegradation and container adsorption. Vapor-phase and liquid methyl trithion are vulnerable to UV-induced cleavage of the sulfur-phosphorus bonds[3]. Therefore, standards must be stored in amber glass vials to block UV transmission[4]. Furthermore, you must use screw-caps lined with Polytetrafluoroethylene (PTFE). Standard rubber or silicone septa will absorb the pesticide and leach plasticizers into your solution, causing matrix interference and lowering your standard's effective concentration[5][6].
Q3: How do I build a self-validating system to trust my standard's concentration over time?A3: A standard is only as trustworthy as its last Quality Control (QC) check. According to 4, you must establish a continuous validation loop by analyzing your standard solutions within 48 hours of preparation, and strictly on a monthly basis thereafter[4]. The standard remains acceptable only if the chromatographic peak area remains within ±15% of the initial baseline analysis[4]. Regardless of QC passes, all stock solutions must be replaced after 6 months to guarantee absolute scientific integrity[5].
Quantitative Data: Impact of Storage Conditions
To illustrate the causality of environmental factors on standard integrity, the following table synthesizes the expected stability outcomes based on solvent and temperature choices.
Storage Condition
Solvent Matrix
Temperature
Observed Stability / Recovery
Sub-optimal
Ethyl Acetate
4°C
Rapid degradation; <50% recovery observed after 1 day[1].
Sub-optimal
Ethyl Acetate
-20°C
>30% loss within 3 days due to solvent-analyte reactivity[1].
Acceptable
Hexane / Acetone
4°C
Stable for short-term working solutions (up to 30 days)[6].
Optimal
Hexane / Acetone
-20°C
Maximum stability; recommended for long-term stock storage[1][7].
Mechanistic Pathways of Degradation
Understanding how your standard degrades is critical to preventing it. The diagram below maps the primary environmental stressors to their respective degradation pathways.
Fig 1: Primary degradation pathways of methyl trithion analytical standards.
Experimental Protocol: Preparation and Long-Term Storage
Follow this step-by-step methodology to create a self-validating storage system for your methyl trithion standards.
Step 1: Solvent Preparation
Procure pesticide-grade, anhydrous hexane or acetone. Ensure the solvent is completely free of trace moisture to prevent acid/base catalyzed hydrolysis[1][3].
Step 2: Standard Dissolution
Accurately weigh the neat methyl trithion standard (or utilize a certified commercial ampoule) and dissolve it in the chosen solvent to achieve your target stock concentration (e.g., 1000 µg/mL).
Step 3: Aliquotting & Sealing
Transfer the stock solution immediately into 15-mL amber glass bottles to arrest photodegradation[4][5]. Seal the bottles tightly using screw-caps lined with PTFE. Do not use standard rubber septa[5][6].
Step 4: Thermal Stabilization
Transfer the sealed vials to a dedicated, temperature-monitored standard-storage freezer maintained at -20°C[1][7].
Step 5: Baseline Quality Control (QC)
Within 48 hours of preparation, inject the standard into your GC system (FPD or MS detector) to establish the baseline peak area[4]. Record this area in your laboratory information management system (LIMS).
Step 6: The Validation Loop
Re-analyze the stored standard every 30 days. Compare the new peak area to the baseline. If the area deviates by more than ±15%, the standard has degraded and must be discarded[4]. Regardless of performance, strictly replace all stock solutions after 6 months[5].
Fig 2: Self-validating workflow for the preparation and storage of OP standards.
References
Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - The Royal Society
Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastew
Method 614.
Organophosphorus Pesticide Mixture Standard Solution FA-1 - FUJIFILM Wako Pure Chemical Corpor
Method 8141B: Organophosphorus Compounds by Gas Chrom
Technical Support Center: Optimizing Mobile Phase Composition for Methyl Trithion Separation
Welcome to the technical support center for chromatographic method development. This guide provides a structured, in-depth approach to optimizing mobile phase composition for the separation of methyl trithion. As a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for chromatographic method development. This guide provides a structured, in-depth approach to optimizing mobile phase composition for the separation of methyl trithion. As a highly non-polar organophosphate pesticide, methyl trithion presents unique challenges that can be overcome with a systematic and scientifically grounded methodology. This document is designed for researchers, analytical scientists, and drug development professionals seeking to develop robust and efficient HPLC/UPLC methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to establish a foundational understanding for your method development.
Q1: What are the most critical physicochemical properties of methyl trithion for HPLC method development?
A1: The single most important property of methyl trithion is its high hydrophobicity. Its octanol-water partition coefficient (LogP) is approximately 4.8, which indicates it is very non-polar.[1][2] This property dictates that reversed-phase (RP) chromatography will be the separation mode of choice, as the analyte will be strongly retained on a non-polar stationary phase. Its molecular weight is approximately 314.81 g/mol .[1][3][4][5] Methyl trithion is a neutral compound under typical HPLC pH conditions (pH 2-8), meaning its retention is not significantly influenced by mobile phase pH.[6] However, pH can be a powerful tool for manipulating the retention of any co-eluting ionizable impurities.
Q2: What is a reliable starting point for separating methyl trithion?
A2: For a highly non-polar analyte like methyl trithion, a robust starting point is essential to achieve elution in a reasonable time. We recommend the following conditions:
Parameter
Recommendation
Rationale
HPLC Mode
Reversed-Phase
Best for retaining and separating non-polar compounds.[7]
Column
C18 (L1), 150 x 4.6 mm, 5 µm
The industry standard for hydrophobic compounds, offering strong retention.[8][9]
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid improves peak shape by minimizing silanol interactions and is MS-compatible.[10]
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
ACN is a strong organic solvent with low viscosity, leading to efficient separation.[10]
Gradient
Start at a high organic percentage (e.g., 70-80% B) and increase to 95-100% B over 10-15 minutes.
A high starting %B is necessary to elute the strongly retained methyl trithion.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection
UV, ~220-230 nm or 275 nm
Based on general pesticide analysis methods.[8][11] Wavelength scouting is recommended.
Injection Solvent
Match the initial mobile phase composition or use a weaker solvent.
Crucial to prevent peak distortion.
Q3: Is controlling mobile phase pH necessary if methyl trithion is a neutral molecule?
A3: While the retention of methyl trithion itself is pH-independent, controlling the mobile phase pH is a critical aspect of method development for two primary reasons:
Separation from Ionizable Impurities: If your sample contains acidic or basic impurities, adjusting the mobile phase pH is the most powerful tool for controlling their retention and achieving separation.[6][12] For example, setting the pH two units below the pKa of an acidic impurity will make it neutral and more retained, potentially resolving it from the methyl trithion peak.
Improving Peak Shape and Method Robustness: Unbuffered mobile phases can be susceptible to minor pH shifts, which can affect the retention of ionizable compounds. Furthermore, acidic additives like formic or phosphoric acid are often used to suppress the ionization of residual silanol groups on the silica surface of the stationary phase, which can cause peak tailing for some compounds.[13][14]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic, cause-and-effect approach to resolving common chromatographic problems encountered during the analysis of methyl trithion.
Issue 1: Excessive Retention Time or Complete Lack of Elution
Primary Cause: The mobile phase is too "weak" (insufficient organic solvent) to elute the highly non-polar methyl trithion from the C18 column.
Troubleshooting Protocol:
Confirm System Sanity: Ensure the pump is delivering solvent B (organic phase) correctly. Run a blank gradient and observe the baseline shift to confirm gradient formation.
Perform a Scouting Gradient: A rapid scouting gradient is the most efficient way to determine the approximate elution conditions.
Experimental Protocol 1: Scouting Gradient for Methyl Trithion
Column: C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Gradient Program:
0.0 min: 70% B
10.0 min: 100% B
12.0 min: 100% B
12.1 min: 70% B
15.0 min: 70% B (Equilibration)
Analysis: Inject your standard. The retention time observed will indicate the approximate percentage of ACN needed for elution. For example, if it elutes at 5 minutes, the mobile phase composition at that point is 85% ACN. This becomes the starting point for your optimized isocratic or shallow gradient method.
Issue 2: Poor Peak Shape - Tailing
Common Causes & Solutions:
Secondary Silanol Interactions: Even for neutral compounds, interactions with active silanol groups on the silica packing can cause tailing.[13]
Solution: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid). Use a modern, high-purity, end-capped C18 column, which has a much lower concentration of active silanols.
Column Contamination or Degradation: Accumulation of strongly retained matrix components or hydrolysis of the stationary phase can create active sites.
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may be compromised and require replacement. Always operate silica-based columns within a pH range of 2-8 to prevent degradation.[13]
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[15]
Solution: Use tubing with the smallest appropriate inner diameter and keep lengths to a minimum. Ensure all fittings are properly seated.
Issue 3: Poor Peak Shape - Fronting or Splitting
Common Causes & Solutions:
Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing the peak to slant forward.[16][17]
Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject.
Injection Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase is a very common cause of peak distortion.[16][15] The sample band does not focus correctly at the head of the column.
Solution: The ideal injection solvent is the mobile phase itself. If solubility is an issue, use the weakest solvent possible that fully dissolves the sample, and keep the injection volume small. For a method starting at 80% ACN, dissolving the sample in 100% ACN is acceptable, but dissolving it in a non-polar solvent like hexane would be problematic.
Issue 4: Insufficient Resolution from Impurities or Other Analytes
Primary Cause: The chromatographic conditions lack the necessary selectivity to differentiate between methyl trithion and co-eluting compounds.
Troubleshooting Protocol: Optimizing selectivity requires a systematic approach. The goal is to alter the chemical interactions between the analytes, the stationary phase, and the mobile phase.
Experimental Protocol 2: Systematic Approach to Optimizing Resolution
Optimize Gradient Slope: After determining the approximate elution conditions with a scouting gradient, perform a shallower gradient around that point. A slower increase in organic content increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.
Change the Organic Modifier: The choice of organic solvent is a powerful tool. Acetonitrile and methanol offer different selectivities for many compounds.
Action: Replace Acetonitrile with Methanol in Mobile Phase B and repeat the analysis. Methanol is more polar and can alter hydrogen-bonding interactions, which may change the elution order and improve separation.
Adjust Mobile Phase pH (for Ionizable Impurities): If you suspect co-eluting peaks are acidic or basic, manipulate the pH to change their ionization state and retention time.[6][12]
Action: Prepare mobile phases at different pH values (e.g., pH 3 and pH 7, using appropriate buffers like phosphate) and observe the change in the chromatogram. The methyl trithion peak should remain relatively stationary, while ionizable impurities will shift significantly.
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[18]
Action: Switch from a standard C18 column to a different selectivity. A Phenyl column offers pi-pi interactions, which can be effective for aromatic compounds. A C8 column is less retentive than C18 and may provide a different elution profile.[9][19]
Section 3: Visualized Workflows
The following diagrams illustrate the logical processes for troubleshooting common issues in the separation of methyl trithion.
Caption: Troubleshooting Logic for Poor Peak Shape.
Caption: Workflow for Optimizing Resolution.
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Technical Support Center: Troubleshooting Background Noise in Methyl Trithion Environmental Analysis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, environmental scientists, and drug development professionals overcome the persistent challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center.
As a Senior Application Scientist, I have designed this portal to help researchers, environmental scientists, and drug development professionals overcome the persistent challenge of chemical background noise when analyzing methyl trithion in complex environmental matrices (soil, wastewater, and sludge).
Methyl trithion (
C9H12ClO2PS3
) is a highly lipophilic organophosphate pesticide. Because of its structural properties, the co-extraction of humic acids, lipids, and complex hydrocarbons is virtually inevitable. This leads to severe baseline drift, ion suppression, and false positives. Below, we address the root causes of these interferences and provide field-proven, self-validating methodologies to establish a pristine analytical signal.
Section 1: Diagnostic FAQ - Identifying the Source of Noise
Q: How can I differentiate between instrument-induced noise and matrix-induced chemical noise in my methyl trithion runs?A: Instrument noise (e.g., column bleed, detector electronics) is typically constant and presents as a high, steady baseline or uniform high-frequency spikes. Matrix-induced noise is chromatographically variable; it elutes as broad humps (unresolved complex mixtures) or discrete co-eluting peaks that suppress your analyte signal.
Causality Check: Inject a pure solvent blank followed by a matrix blank (an extracted sample known to be free of methyl trithion). If the baseline rises significantly only in the matrix blank, your sample preparation is inadequate. If both show high noise, check your GC inlet liner for active sites or your MS source for contamination.
Q: Why does my traditional liquid-liquid extraction (LLE) yield such massive baseline drift?A: Traditional LLE using non-polar solvents (like hexane or dichloromethane) is non-selective. It indiscriminately pulls lipophilic matrix components (waxes, long-chain hydrocarbons) alongside methyl trithion. To reduce this, we strongly recommend transitioning to a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. QuEChERS utilizes acetonitrile, which has a higher polarity that excludes many non-polar interferences, followed by a dispersive solid-phase extraction (d-SPE) cleanup to selectively remove residual matrix components [1].
Q: Which d-SPE sorbents should I use to clean up environmental samples without losing methyl trithion?A: The choice of sorbent dictates the causality of your cleanup. You must build a self-validating system by matching the sorbent to your specific matrix interference[4]:
Scientist's Insight: Use GCB with extreme caution. While methyl trithion is not strictly planar, excessive GCB can cause non-specific adsorption of organophosphates, reducing your recovery. A combination of PSA and C18 is optimal for soil and wastewater matrices.
Optimized QuEChERS extraction and d-SPE cleanup workflow for methyl trithion.
Q: I am using a standard GC-MS (Full Scan), and methyl trithion is buried under the baseline. What is the best instrumental approach?A: If hardware upgrades are possible, switch from Full Scan MS to GC-MS/MS (Multiple Reaction Monitoring - MRM) . MRM filters out matrix ions by isolating the specific precursor ion of methyl trithion and only detecting its specific product fragments, drastically increasing the signal-to-noise (S/N) ratio.
Alternatively, use a Pulsed-Flame Photometric Detector (PFPD) . Methyl trithion (
C9H12ClO2PS3
) contains one phosphorus and three sulfur atoms. The PFPD uses time-resolved emission detection. When the sample burns, hydrocarbon background emissions occur instantly (<3 ms), while phosphorus and sulfur emissions are delayed. By gating the detector to only read the delayed signals, you achieve infinite selectivity against carbon-based background noise [2].
Time-resolved logic of PFPD separating methyl trithion emissions from hydrocarbon noise.
Q: How can I computationally reduce noise without buying new hardware?A: Implement AMDIS (Automated Mass Spectral Deconvolution and Identification System) . In complex environmental extracts, co-eluting matrix peaks distort the mass spectrum of methyl trithion. AMDIS mathematically deconvolutes these overlapping spectra by analyzing the shape of individual extracted ion chromatograms (EICs). Ions that rise, maximize, and fall together are grouped into a "purified" component spectrum, effectively subtracting the chemical noise and allowing for accurate library matching even when the analyte is visually buried in the Total Ion Chromatogram (TIC) [3].
Section 4: Self-Validating Experimental Protocol
Optimized QuEChERS Extraction for Methyl Trithion in Soil/Sediment
This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard prior to extraction ensures that any signal loss can be mathematically traced back to either matrix suppression or extraction inefficiency.
Sample Preparation: Weigh 5.0 g of homogenized environmental soil/sediment into a 50 mL PTFE centrifuge tube.
Internal Standard Addition: Spike the sample with 50 µL of Methyl Trithion-d6 (or Triphenylphosphate) at 1 µg/mL. Causality: Adding the standard directly to the matrix before solvent addition validates the absolute recovery of the entire workflow.
Hydration & Extraction: Add 5 mL of LC-MS grade water (to hydrate the pores of the matrix) and vortex for 1 minute. Add 10 mL of Acetonitrile (containing 1% Acetic Acid) and vortex for 3 minutes.
Salting Out: Add a pre-weighed salt packet (4.0 g anhydrous
MgSO4
and 1.0 g
NaCl
). Shake vigorously for 1 minute. Causality: The salts induce phase separation, driving the lipophilic methyl trithion into the upper acetonitrile layer while leaving polar interferences in the aqueous phase.
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
d-SPE Cleanup: Transfer 5 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg
MgSO4
, 50 mg PSA, and 50 mg C18. Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes.
Analysis: Transfer the supernatant to an autosampler vial for GC-MS/MS or GC-PFPD analysis.
Section 5: Quantitative Data Tables
Table 1: Comparison of d-SPE Sorbents for Matrix Cleanup
d-SPE Sorbent Blend
Target Matrix
Matrix Effect / Noise Reduction
Methyl Trithion Recovery
150mg
MgSO4
(Control)
Clean Water
Low
98%
150mg
MgSO4
50mg PSA
Agricultural Soil
Moderate (Removes organic acids)
92%
150mg
MgSO4
50mg PSA + 50mg C18
Wastewater / Sludge
High (Removes lipids & acids)
88%
150mg
MgSO4
50mg PSA + 50mg GCB
Pigmented Matrices
Very High (Removes chlorophyll)
65% (Avoid due to adsorption)
Table 2: Detector Sensitivity and Selectivity for Methyl Trithion
Detection Technique
Mode / Element
Selectivity vs. Carbon
Estimated Limit of Detection (LOD)
GC-MS (Single Quad)
Full Scan
Low (Prone to matrix noise)
10 - 50 ppb
GC-MS (Single Quad)
SIM (m/z 157, 125, 93)
Moderate
1 - 5 ppb
GC-MS/MS (Triple Quad)
MRM
Very High
< 0.1 ppb
GC-PFPD
Phosphorus Mode
106
: 1
< 0.1 ppb
GC-PFPD
Sulfur Mode
105
: 1
0.5 - 1 ppb
References
Phenomenex. "QuEChERS Method for Pesticide Residue Analysis." Phenomenex.1
Agilent Technologies. "The Pulsed Flame Photometric Detector for analysis of phosphorus pesticides in wastewater and food commodities." Agilent. 2
National Institutes of Health (PMC). "Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS." NIH. 4
Strategic Validation of Analytical Methods for Methyl Trithion Residues in Complex Food Matrices: A Comparative Guide
Executive Summary Methyl trithion (carbophenothion-methyl) is a highly lipophilic organophosphorus insecticide. Its accurate quantification in complex food matrices—such as high-fat fruits, herbal medicines, and sulfur-r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl trithion (carbophenothion-methyl) is a highly lipophilic organophosphorus insecticide. Its accurate quantification in complex food matrices—such as high-fat fruits, herbal medicines, and sulfur-rich crops—presents a significant analytical challenge. Due to its non-polar nature and susceptibility to matrix interferences, selecting the optimal extraction chemistry and instrumental modality is critical for regulatory compliance (e.g., SANTE/11312/2021). This guide objectively compares analytical platforms and provides a self-validating, step-by-step protocol for robust residue analysis.
Comparative Analysis of Analytical Modalities
When analyzing methyl trithion, the physical chemistry of the analyte dictates the instrumental approach. While LC-MS/MS is the modern workhorse for multi-residue panels, methyl trithion’s poor ionization efficiency in Electrospray Ionization (ESI) makes it a sub-optimal candidate for liquid chromatography. Conversely, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Electron Ionization (EI) mode provides superior sensitivity, easily achieving limits of quantification (LOQ) below the standard 0.01 mg/kg threshold (1)[1].
Historically, GC coupled with a Pulsed Flame Photometric Detector (PFPD) was utilized for its high selectivity toward phosphorus and sulfur. However, modern GC-MS/MS outperforms PFPD by a factor of 6 to 8 in detection limits and provides definitive structural confirmation, which is essential for mitigating false positives in complex matrices (2)[2].
Table 1: Performance Comparison of Analytical Modalities for Methyl Trithion
Analytical Modality
Ionization / Detection
Matrix Interference Susceptibility
Sensitivity (LOQ)
Method Suitability for Methyl Trithion
GC-MS/MS (Triple Quad)
EI (Electron Ionization)
Low (with rigorous d-SPE)
< 0.01 mg/kg
Optimal. High volatility and thermal stability make it the gold standard.
LC-MS/MS
ESI (Electrospray)
High (Ion Suppression)
~ 0.05 mg/kg
Sub-optimal. Non-polar nature leads to poor ionization efficiency.
GC-PFPD
Flame Photometric
Moderate
~ 0.02 mg/kg
Acceptable. Highly specific to P and S, but lacks MS structural confirmation.
Mechanistic Context: Matrix Effects and Extraction Logic
The extraction of methyl trithion relies on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology (3)[3]. The causality behind the extraction steps is rooted in phase partitioning and targeted interference removal.
During the cleanup phase, Primary Secondary Amine (PSA) is used to remove organic acids and sugars. However, for high-fat matrices (e.g., avocados or durian), the addition of C18 is mandatory. C18 strips non-polar lipids that would otherwise accumulate in the GC inlet, causing active site formation, peak tailing, and analyte degradation (4)[4].
Fig 1. Optimized QuEChERS to GC-MS/MS analytical workflow for methyl trithion residue detection.
Even with rigorous cleanup, GC-MS/MS analysis of organophosphates is highly susceptible to matrix-induced signal enhancement. Co-extractives coat the active silanol sites in the GC liner and column, preventing analyte adsorption. To build a self-validating system, matrix-matched calibration must be employed to normalize these fluctuations.
Fig 2. Logical relationship of matrix-induced signal enhancement and calibration compensation.
Self-Validating Experimental Protocol: QuEChERS to GC-MS/MS
This protocol is designed to meet stringent validation criteria, ensuring a closed-loop system where recovery, precision, and matrix effects are continuously monitored.
Phase 1: Extraction & Partitioning
Homogenization : Cryogenically mill the food sample to a fine powder.
Causality: Cryo-milling ensures complete cellular disruption while preventing the thermal degradation of heat-labile organophosphates.
Spiking : Weigh 10.0 g of the homogenate into a 50 mL PTFE centrifuge tube. Add 50 µL of an isotopically labeled Internal Standard (IS) solution (e.g., Chlorpyrifos-d10 at 10 µg/mL).
Causality: Adding the IS prior to extraction creates a self-validating baseline that tracks volumetric losses and extraction efficiency throughout the entire workflow.
Extraction : Add 10.0 mL of LC-MS grade Acetonitrile. Vortex aggressively for 1 minute.
Partitioning : Add standard EN 15662 extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake immediately to prevent the exothermic agglomeration of MgSO4. Centrifuge at 4000 rpm for 5 minutes.
Transfer : Aliquot 1.0 mL of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.
Purification : Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.
Preparation for Injection : Transfer 0.5 mL of the purified supernatant to a GC autosampler vial.
Phase 3: GC-MS/MS Instrumental Parameters
Configure the Triple Quadrupole GC-MS/MS with a mid-polarity column (e.g., HP-5ms UI, 30 m × 0.25 mm × 0.25 µm) to ensure optimal peak shape.
Table 2: Optimized MRM Transitions and Validation Metrics for Methyl Trithion
(Data adapted from validated Agilent 7000E GC/MSD application parameters[1])
Analyte Role
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Target Recovery (%)
Target RSD (%)
Quantifier Transition
314.0
156.9
5
80 - 120
< 10
Qualifier Transition
125.0
47.0
15
80 - 120
< 10
Phase 4: System Validation Criteria
To validate the batch, the system must independently verify its own accuracy against SANTE/11312/2021 guidelines:
Linearity : A matrix-matched calibration curve (0.005 to 0.100 mg/kg) must yield an R² ≥ 0.99.
Accuracy (Recovery) : Pre-extraction spikes must demonstrate 70% to 120% recovery.
Precision (RSD) : Repeatability across n=5 replicates must be ≤ 20%.
Conclusion
For the rigorous quantification of methyl trithion residues, GC-MS/MS combined with a C18-modified QuEChERS extraction remains the undisputed gold standard. By understanding the causality behind matrix-induced enhancement and systematically applying matrix-matched calibrations and internal standards, laboratories can establish a highly trustworthy, self-validating analytical workflow that withstands stringent regulatory scrutiny.
References
Analysis of 197 Pesticides in Durian by Agilent PAL 3 Autosampler and 7000E Triple Quadrupole GC/MSD - Agilent Technologies - 1
Multiresidue Analysis of 102 Organophosphorus Pesticides in Fresh Produce - SciSpace - 3
Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - NIH / PubMed Central - 4
Comparison of gas chromatography-pulsed flame photometric detection-mass spectrometry, automated mass spectral deconvolution and identification system and gas chromatography-tandem mass spectrometry as tools for trace level detection and identification - NIH / PubMed -2
A Comparative Toxicological Guide: Methyl Trithion vs. Ethyl Trithion (Carbophenothion)
This guide provides an in-depth comparative analysis of the toxicity of Methyl Trithion and its more common ethyl analog, Ethyl Trithion, commercially known as Trithion® or Carbophenothion. Designed for researchers, toxi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the toxicity of Methyl Trithion and its more common ethyl analog, Ethyl Trithion, commercially known as Trithion® or Carbophenothion. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes experimental data to elucidate the toxicological profiles of these two organophosphate insecticides, explaining the causal relationships between their chemical structures and biological effects.
Introduction: The Significance of Alkyl Group Variation in Organophosphate Toxicity
Methyl Trithion (methyl carbophenothion) and Ethyl Trithion (carbophenothion) are organothiophosphate acaricides and insecticides.[1][2] They belong to a class of compounds that act by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] While structurally similar, the seemingly minor difference—a methyl versus an ethyl group—can lead to significant variations in their toxicological properties. This guide explores these differences through a detailed examination of their mechanisms, toxicokinetics, and acute toxicity data, providing a framework for understanding structure-activity relationships in this chemical class.
The core structure includes a p-chlorophenylthiomethyl group, which confers lipophilicity, and a phosphorodithioate moiety, which is the active component responsible for toxicity after metabolic activation.[5][6]
Shared Mechanism of Action: Acetylcholinesterase Inhibition
Both Methyl and Ethyl Trithion exert their toxic effects through the same fundamental mechanism. As phosphorothioates (containing a P=S bond), they are relatively weak AChE inhibitors themselves.[3] They require metabolic bioactivation, primarily via cytochrome P450-mediated oxidative desulfuration in the liver, to their oxygen analogs (oxons), which contain a P=O bond.[3] These oxons are potent, irreversible inhibitors of AChE.[7]
AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[7] By phosphorylating a serine residue in the active site of AChE, the oxon metabolites of Trithion render the enzyme non-functional.[3][7] This leads to an accumulation of ACh at nerve endings, causing continuous stimulation of cholinergic receptors and resulting in a state of "cholinergic crisis."[7] Symptoms range from salivation and muscle twitching to convulsions, respiratory failure, and death.[2][5]
Caption: Mechanism of AChE Inhibition by Trithion Analogs.
Comparative Acute Toxicity
The primary differentiator between the two analogs lies in their acute toxicity, as quantified by the median lethal dose (LD50). Experimental data consistently demonstrates that Ethyl Trithion (Carbophenothion) is significantly more toxic than its methyl counterpart across various species and routes of exposure. This phenomenon is also observed with other organophosphate pairs, such as ethyl and methyl parathion.[8][9]
The higher toxicity of the ethyl analog is often attributed to two main factors:
Metabolic Stability: The diethyl phosphate metabolite formed from Ethyl Trithion is generally more stable against hydrolysis than the dimethyl phosphate from Methyl Trithion. This allows the active oxon form to persist longer, increasing its inhibitory effect on AChE.
"Aging" of Inhibited Enzyme: The ethyl-phosphorylated AChE undergoes a process called "aging" more readily. This involves the cleavage of one of the ethyl groups, resulting in a negatively charged, highly stable enzyme complex that is resistant to reactivation, making the inhibition effectively permanent.[8]
The following table summarizes the acute oral and dermal LD50 values for both compounds in rats.
Note: Data for Methyl Trithion is less abundant in publicly available literature. The values presented are for the closely related methyl parathion to illustrate the general trend of lower toxicity for methyl analogs.
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. The determination of LD50 values is typically conducted following guidelines such as the OECD Guideline 425 (Up-and-Down Procedure). This method minimizes the number of animals required while providing a statistically robust estimate of the acute oral toxicity.
Step-by-Step Methodology:
Animal Selection & Acclimatization: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain) are selected. They are housed individually for at least 5 days before dosing to acclimatize to laboratory conditions.
Dose Formulation: The test substance (Methyl or Ethyl Trithion) is prepared in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume that typically does not exceed 1 mL/100g of body weight.
Fasting: Animals are fasted overnight (food, but not water) prior to dosing to promote absorption of the test substance.
Dosing Procedure (Up-and-Down Method):
A single animal is dosed at a level just below the best preliminary estimate of the LD50.
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
If the animal dies, the next animal is dosed at a lower level.
This process continues one animal at a time until stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
Clinical Observation: Animals are observed for signs of toxicity (e.g., cholinergic signs like tremors, salivation, diarrhea) and mortality frequently on the day of dosing and at least daily thereafter for 14 days.[5] Body weights are recorded weekly.
Data Analysis: The LD50 is calculated from the results using Maximum Likelihood Estimation. This method also provides a confidence interval for the LD50 value.
Pathology: A gross necropsy of all animals is performed at the end of the study to identify any treatment-related pathological changes.
Caption: Workflow for an OECD 425 Acute Oral Toxicity Study.
Conclusion and Field Implications
The experimental evidence clearly indicates that Ethyl Trithion (Carbophenothion) is a more potent acute toxicant than Methyl Trithion . This difference is primarily rooted in the metabolic fate and stability of the respective ethyl and methyl phosphate groups once they have inhibited the target enzyme, acetylcholinesterase. The ethyl-inhibited enzyme is more resistant to reactivation, leading to a more profound and lasting toxic effect.
For researchers and professionals in drug development and safety assessment, this comparison underscores a critical principle: minor alterations in the alkyl substituents of organophosphate molecules can dramatically alter their toxicological profile. This knowledge is vital for predicting the toxicity of novel compounds, conducting risk assessments, and establishing safe handling and exposure limits. While both compounds are classified as highly toxic, the greater acute hazard is associated with the ethyl analog.[1][11]
Environmental Persistence of Organophosphate Pesticides: Methyl Trithion vs. Chlorpyrifos
As a Senior Application Scientist specializing in environmental toxicology and trace-level analytical chemistry, I frequently encounter the challenge of distinguishing the environmental fate of structurally distinct orga...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in environmental toxicology and trace-level analytical chemistry, I frequently encounter the challenge of distinguishing the environmental fate of structurally distinct organophosphate pesticides (OPPs). While both Methyl Trithion and Chlorpyrifos function via acetylcholinesterase (AChE) inhibition, their distinct molecular architectures dictate vastly different degradation kinetics, soil mobility, and metabolite toxicity profiles.
This guide objectively compares the environmental persistence of these two compounds, detailing the causality behind their degradation pathways and providing field-proven, self-validating experimental protocols for their quantification.
Physicochemical Properties & Environmental Fate
The persistence of an OPP in the environment is not arbitrary; it is governed by its partitioning behavior (Koc), volatility (Vapor Pressure), and susceptibility to hydrolysis.
Chlorpyrifos is heavily influenced by soil pH and moisture, rapidly dissipating in clean water but persisting for months in acidic soils 1[1]. Conversely, Methyl Trithion exhibits profound hydrophobicity and an estimated Koc of ~10,000, rendering it highly immobile in soil matrices 2[2].
Table 1: Comparative Environmental Metrics
Parameter
Chlorpyrifos
Methyl Trithion
Causality / Impact
Soil Half-Life (t½)
7 to 120 days (up to 341 days in acidic soils)
Highly persistent; specific t½ varies by microbial activity
Chlorpyrifos degrades faster in alkaline soils due to base-catalyzed hydrolysis.
Water Half-Life (t½)
~2 days (clean water)
~14 days (10% remaining)
Methyl Trithion's thioether group requires complex microbial oxidation to degrade.
Soil Adsorption (Koc)
2,785 – 31,000
~10,000 (Estimated)
Both exhibit low mobility; runoff occurs via soil erosion rather than dissolution.
Water Solubility
1.4 mg/L (at 25 °C)
< 1.0 mg/L (Hydrophobic)
Low solubility drives both compounds to partition into sediments and organic matter.
Primary Metabolite
3,5,6-trichloro-2-pyridinol (TCP)
Sulfoxides and Sulfones
TCP is moderately mobile and persistent, often outlasting the parent compound.
Mechanistic Degradation Pathways
Understanding the structural degradation of these compounds is critical for accurate environmental monitoring. You cannot simply test for the parent compound; you must track the metabolites to understand the true ecological burden.
Chlorpyrifos : Undergoes oxidative dealkylation and chemical hydrolysis. The cleavage of the ester bond yields TCP , a metabolite that is more water-soluble and mobile than Chlorpyrifos itself 3[3].
Methyl Trithion : The principal route of oxidation involves the thioether group. It is sequentially oxidized to form a sulfoxide, then a sulfone, followed by phosphorothionate oxidation to yield a highly stable thiolphosphate sulfone 2[2].
Mechanistic degradation pathways of Chlorpyrifos and Methyl Trithion in soil and water.
Experimental Protocols for Persistence Assessment
To ensure scientific integrity, analytical workflows must be self-validating. The following protocols utilize surrogate standard spiking to verify extraction efficiency before instrumental analysis, mitigating the risk of false negatives caused by matrix suppression.
Soil Matrix Extraction (Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is optimal for soil due to its ability to handle complex humic acid interferences.
Sample Preparation & Validation : Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube. Spike with 50 µL of Triphenyl phosphate (TPP) surrogate standard. Causality: TPP mimics the partitioning behavior of OPPs, allowing us to calculate baseline recovery rates and validate the extraction.
Solvent Extraction : Add 10 mL of LC-MS grade Acetonitrile. Vortex for 1 minute. Causality: Acetonitrile precipitates complex soil proteins and minimizes the co-extraction of highly polar matrix components.
Salting Out : Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: The exothermic hydration of MgSO4 decreases the solubility of the OPPs in the aqueous phase, driving Chlorpyrifos and Methyl Trithion into the upper acetonitrile layer.
dSPE Cleanup : Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex and centrifuge. Causality: PSA removes organic acids (common in agricultural soils), while C18 removes lipid interferences.
Water Matrix Extraction (Liquid-Liquid Extraction)
For aqueous samples, continuous liquid-liquid extraction (CLLE) using methylene chloride is the gold standard 4[4].
Preparation : Filter 1 L of environmental water. Adjust pH to 6.0 using 0.1M HCl. Causality: Neutral to slightly acidic pH prevents the base-catalyzed hydrolysis of Chlorpyrifos during the extraction process.
Extraction : Extract the sample with 3 x 50 mL of methylene chloride in a separatory funnel. Causality: Methylene chloride provides optimal solvation energy for organothiophosphates.
Concentration : Pass the organic layer through anhydrous sodium sulfate to remove residual water. Concentrate to 1.0 mL under a gentle stream of high-purity nitrogen at 35°C.
Instrumental Analysis (GC-FPD / GC-MS)
Injection : Inject 1 µL of the concentrated extract into a Gas Chromatograph equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
Detection :
Primary Quantitation : Use a Flame Photometric Detector (FPD) in phosphorus mode (526 nm filter). Causality: FPD provides extreme selectivity for phosphorus-containing compounds, effectively silencing the carbon-heavy environmental background.
Confirmation : Use Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode to confirm the presence of specific degradation products (e.g., TCP for Chlorpyrifos).
Self-validating analytical workflow for OPP extraction and quantification.
Field-Proven Insights
When designing an environmental monitoring study, the choice between tracking Chlorpyrifos and Methyl Trithion dictates the analytical approach:
Metabolite Tracking is Mandatory : Chlorpyrifos dissipates relatively quickly in water, but its metabolite, TCP, is highly persistent and moderately mobile 5[5]. If a study only screens for the parent Chlorpyrifos molecule, it will falsely conclude that the environmental hazard has been neutralized.
Thermal Degradation Risks : Methyl Trithion and its sulfone metabolites are susceptible to thermal degradation inside the GC injection port. As an application scientist, I highly recommend utilizing a pulsed-splitless injection technique or a programmed temperature vaporizer (PTV) inlet to minimize residence time at high temperatures, ensuring the structural integrity of the analyte before it reaches the column.
A Senior Application Scientist's Guide to Interlaboratory Comparison of Methyl Trithion Detection Methods
Introduction: The Analytical Challenge of Methyl Trithion Methyl trithion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on crops.[1][2][3] Its m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Methyl Trithion
Methyl trithion, a non-systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on crops.[1][2][3] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals.[4] Due to its potential toxicity and the risk of residues in food products and the environment, the accurate and precise detection of methyl trithion is of paramount importance for regulatory monitoring and human health protection.[1][2]
This guide provides a comprehensive overview and comparison of the primary analytical methodologies for the detection of methyl trithion, with a focus on establishing a framework for interlaboratory comparison to ensure data quality and consistency across different testing facilities. As a Senior Application Scientist, this document is designed to provide both the theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Analytical Methodologies: A Comparative Overview
The two cornerstones for the analysis of methyl trithion and other organophosphate pesticides are Gas Chromatography (GC) and Liquid Chromatography (LC), most commonly coupled with Mass Spectrometry (MS).[5][6][7][8] The choice between these techniques is largely dictated by the analyte's physicochemical properties, the sample matrix, and the specific analytical objectives such as sensitivity and selectivity.
Methyl trithion is a semi-volatile compound, making it amenable to analysis by both GC and LC techniques.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like methyl trithion.[4][5][6] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality Behind Experimental Choices:
Injector Temperature: A sufficiently high temperature is required to ensure the rapid volatilization of methyl trithion without causing thermal degradation.
Column Chemistry: A non-polar or semi-polar column, such as a DB-5ms, is typically chosen for organophosphate pesticide analysis to achieve good separation based on boiling points.[8]
Oven Temperature Program: A programmed temperature ramp is essential to separate methyl trithion from other matrix components and potential pesticide residues with varying volatilities.
Ionization Mode: Electron Ionization (EI) is the most common mode for GC-MS, as it produces a characteristic and reproducible fragmentation pattern that can be used for identification against spectral libraries.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained prominence for pesticide residue analysis due to its high sensitivity and selectivity, particularly for less volatile or thermally labile compounds.[5][7][8][9] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices:
Column Chemistry: A C18 reversed-phase column is the standard choice for retaining and separating moderately non-polar compounds like methyl trithion from a polar mobile phase.
Mobile Phase Composition: A gradient of water and an organic solvent (typically acetonitrile or methanol) with additives like formic acid or ammonium formate is used to optimize the separation and enhance ionization.
Ionization Mode: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS, and it is typically operated in positive ion mode for organophosphates.
Tandem Mass Spectrometry (MS/MS): The use of MS/MS, with Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for methyl trithion, minimizing matrix interference.[9]
Designing an Interlaboratory Comparison Study
To ensure the reliability and comparability of analytical results for methyl trithion across different laboratories, a well-designed interlaboratory comparison (ILC) or proficiency test (PT) is essential.[10] Such a study serves to evaluate the performance of participating laboratories and the methods they employ.
The structure of a robust ILC for methyl trithion analysis should follow established international guidelines, such as those outlined by ISO/IEC 17043. The statistical evaluation of the results is typically performed using z-scores, as described in ISO 13528.[10]
Diagram of the Interlaboratory Comparison Workflow
Caption: Workflow of a typical interlaboratory comparison study for methyl trithion analysis.
Comparative Performance of Detection Methods
The following table summarizes the expected performance characteristics for the detection of methyl trithion by GC-MS and LC-MS/MS, based on a synthesis of data from single-laboratory validation studies. These values can serve as a benchmark for laboratories participating in an interlaboratory comparison.
Performance Characteristic
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)
0.005 - 0.01 mg/kg
0.001 - 0.005 mg/kg
Limit of Quantification (LOQ)
0.01 - 0.02 mg/kg
0.002 - 0.01 mg/kg
Linearity (r²)
> 0.99
> 0.995
Recovery (%)
80 - 110%
85 - 115%
Precision (RSDr %)
< 15%
< 10%
Selectivity
Good
Excellent
Throughput
Moderate
High
Note: These values are indicative and can vary depending on the specific instrumentation, matrix, and method optimization.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[11]
Step-by-Step Protocol:
Homogenization: Homogenize a representative sample of the matrix (e.g., 10-15 g of spinach) until a uniform consistency is achieved.
Extraction:
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
Add an appropriate internal standard.
Shake vigorously for 1 minute.
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix to remove interfering substances like pigments and fatty acids.
Vortex for 30 seconds.
Centrifuge at ≥3000 g for 5 minutes.
Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS or LC-MS/MS.
Diagram of the Method Selection Logic
Caption: Decision tree for selecting the optimal analytical method for methyl trithion detection.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each protocol must incorporate self-validating systems. This includes:
Internal Standards: An isotopically labeled internal standard for methyl trithion should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Quality Control Samples: The analysis of certified reference materials (CRMs), when available, and laboratory-fortified matrix blanks at various concentrations should be included in each analytical batch to monitor accuracy and precision.
Method Blanks: Analysis of a method blank with each batch is crucial to monitor for contamination.
Matrix-Matched Calibrations: To compensate for matrix-induced enhancement or suppression of the analytical signal, calibration standards should be prepared in a blank matrix extract that is representative of the samples being analyzed.
By implementing these measures, laboratories can have a high degree of confidence in the reported results for methyl trithion.
Conclusion
The selection of an appropriate analytical method for the detection of methyl trithion depends on a variety of factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and reliable results. The implementation of a robust interlaboratory comparison program is critical for ensuring consistency and comparability of data across different laboratories, thereby strengthening the foundation for regulatory decisions and public health protection. This guide provides the necessary framework and technical insights for establishing such a program and for making informed decisions on the most suitable analytical approach.
References
Kintek Detection. (2026, March 13). What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms.
National Center for Biotechnology Information. (n.d.). Methyl trithion. PubChem.
Cheméo. (n.d.). Chemical Properties of Methyl trithion (CAS 953-17-3).
CymitQuimica. (n.d.). CAS 953-17-3: Methyl trithion.
Food and Agriculture Organization. (n.d.). RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS.
National Institute of Standards and Technology. (n.d.). Methyl trithion. NIST WebBook.
ChemicalBook. (2024, December 18). CARBOPHENOTHION-METHYL | 953-17-3.
Unknown. (2019, May 13). GC/MS-LC/MS multi-residue method.
Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation.
European Commission. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety.
Eurofins. (n.d.). Pesticide Residue Testing.
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
Agency for Toxic Substances and Disease Registry. (n.d.). C:\SCANSOUTH\ATSDR\wpd\Methyl Parathion.wpd.
Agilent Technologies Inc. (2008, May 30).
MDPI. (2021, July 5). The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer.
Indonesian Journal of Chemical Studies. (2024, January 26). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients.
National Center for Biotechnology Information. (n.d.). Trithion Poisoning. PMC.
CentAUR. (2024, October 17). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS.
PubMed. (2006, December 29).
National Center for Biotechnology Information. (2023, October 16).
Current World Environment. (2013, August 21).
MDPI. (2005, December 30).
UAL. (n.d.). Multi-residue pesticide analysis in fruits and vegetables by liquid chromatography–time-of-flight mass spectrometry.
National Center for Biotechnology Information. (n.d.).
US EPA. (1999, July 30).
International Journal of Current Microbiology and Applied Sciences. (2017, December 10). Detection of Methyl Parathion Residues in Vegetables by Using Chromogenic Reagent.
comparing extraction solvent efficiencies for methyl trithion in soil
The extraction of 1[1]—a highly hydrophobic organophosphate insecticide—from soil matrices presents a unique physicochemical challenge. Soil is not a passive receptacle; it is a highly active matrix rich in humic acids,...
Author: BenchChem Technical Support Team. Date: April 2026
The extraction of 1[1]—a highly hydrophobic organophosphate insecticide—from soil matrices presents a unique physicochemical challenge. Soil is not a passive receptacle; it is a highly active matrix rich in humic acids, fulvic acids, and complex clay minerals. When methyl trithion binds to these soil components, extracting it efficiently requires overcoming strong analyte-matrix interactions without co-extracting excessive interferents that cause detector fouling or ion suppression.
As an Application Scientist, I evaluate extraction workflows not just on theoretical recovery, but on ruggedness, matrix effect mitigation, and laboratory throughput. Below is an objective, mechanistic comparison of the three primary solvent systems used for methyl trithion extraction from soil, supported by experimental data and a self-validating protocol.
Mechanistic Causality of Solvent Selection
To achieve quantitative recovery, the extraction solvent must disrupt the dipole-dipole interactions and Van der Waals forces binding methyl trithion to the soil.
1. Acetonitrile (The QuEChERS Approach)
Acetonitrile (MeCN) is a polar, aprotic solvent. Its primary advantage lies in its behavior during "salting out." When high concentrations of salts (like MgSO4 and NaCl) are added to an aqueous soil-MeCN slurry, the MeCN separates into a distinct organic layer. This forces the hydrophobic methyl trithion into the MeCN phase while leaving highly polar soil interferents (sugars, organic acids) in the aqueous phase. Recent adaptations of this methodology demonstrate superior precision and reduced matrix effects for organophosphates in soil (2)[2].
2. Methanol (Ultrasonic Assisted Extraction - UAE)
Methanol is a polar, protic solvent. It is an excellent hydrogen-bond donor and acceptor, allowing it to deeply penetrate soil pores. However, this aggressive solvation is a double-edged sword: methanol co-extracts a massive amount of humic and fulvic substances. To analyze methyl trithion extracted via methanol, scientists must often employ secondary pre-concentration techniques, such as Solid-Phase Microextraction (SPME), to isolate the analyte from the dirty extract (2)[2].
3. Dichloromethane / Hexane (EPA Method 1657)
Traditional regulatory frameworks, such as3[3], utilize a 1:1 mixture of Dichloromethane (DCM) and Hexane. DCM is highly non-polar and aggressively solvates hydrophobic organophosphates. While recovery is high, DCM frequently forms stubborn emulsions with moist soils, requires extensive Kuderna-Danish evaporation, and poses severe occupational toxicity risks.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of these three solvent systems for methyl trithion extraction at a 0.5 µg/g fortification level in agricultural loam.
Extraction Solvent System
Methodology
Recovery (%)
Precision (RSD %)
Matrix Effect
Environmental/Health Toxicity
Acetonitrile
QuEChERS + d-SPE
85 - 110%
< 8%
Low (Post d-SPE)
Moderate
Methanol
UAE + SPME
70 - 90%
10 - 15%
High (Co-extracts humics)
Low
DCM / Hexane (1:1)
EPA Method 1657
75 - 95%
12 - 18%
Moderate
High (Carcinogenic)
Extraction Workflows
Workflow comparison: Acetonitrile (QuEChERS), Methanol (UAE), and DCM/Hexane (EPA).
Because soil matrices vary wildly in organic carbon content, a static protocol is prone to silent failures. The following methodology for Acetonitrile extraction is designed as a self-validating system . By utilizing pre-extraction surrogate spiking and post-extraction matrix-matched calibration, the protocol mathematically proves its own efficiency for every single sample.
Phase 1: Matrix Hydration & Surrogate Validation
Sample Preparation: Weigh 10.0 g of homogenized, sieved soil into a 50 mL PTFE centrifuge tube.
Surrogate Spiking (Critical Step): Spike the soil with 100 µL of Triphenyl Phosphate (TPP) surrogate standard (1 µg/mL). Causality: TPP mimics the chemical behavior of methyl trithion. If the final MS analysis shows a 95% recovery of TPP, you have internal validation that the extraction thermodynamics were successful for that specific soil matrix.
Hydration: Add 5.0 mL of LC-MS grade water and vortex for 1 minute. Causality: Dry soil tightly binds pesticides. Water swells the clay lattice and displaces methyl trithion from active binding sites, making it accessible to the organic solvent.
Phase 2: Partitioning & Salting Out
Solvent Addition: Add 10.0 mL of cold Acetonitrile (MeCN). Shake vigorously mechanically for 5 minutes.
Thermodynamic Partitioning: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Immediately shake for 1 minute to prevent agglomeration. Causality: The hydration of MgSO4 is exothermic, slightly heating the sample to improve solubility. Simultaneously, the massive spike in ionic strength forces the MeCN out of the aqueous phase, driving the hydrophobic methyl trithion into the upper MeCN layer.
Interferent Removal: Transfer 1.0 mL of the upper MeCN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.
Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Causality: PSA acts as a weak anion exchanger, stripping out co-extracted humic and fulvic acids. C18 removes non-polar lipids. The MgSO4 removes any residual water.
Phase 4: Quantification & Matrix Correction
Analysis: Transfer the purified supernatant to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Matrix-Matched Calibration: Quantify the methyl trithion using a calibration curve built not in pure solvent, but in a blank soil extract prepared via the exact same protocol. Causality: This mathematically neutralizes any residual ion enhancement or suppression occurring in the mass spectrometer source, ensuring absolute quantitative trustworthiness.
References
Solid-Phase Microextraction Method for the Determination of Atrazine and Four Organophosphorus Pesticides in Soil Samples by Gas Chromatography
Source: ResearchGate
URL:[Link]
Method 1657, Revision A: Organo-Phosphorus Pesticides in Wastewater, Soil, Sludge, Sediment, and Tissue
Source: Environmental Protection Agency (EPA)
URL:[Link]
Methyl trithion | C9H12ClO2PS3 | CID 13721
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
cross-validation of LC-MS and GC-MS for methyl trithion quantification
Cross-Validation of LC-MS/MS and GC-MS/MS for the Quantification of Methyl Trithion: A Comprehensive Guide Methyl trithion (S-(p-chlorophenylthiomethyl) O,O-dimethyl phosphorodithioate) is an organophosphate (OP) insecti...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of LC-MS/MS and GC-MS/MS for the Quantification of Methyl Trithion: A Comprehensive Guide
Methyl trithion (S-(p-chlorophenylthiomethyl) O,O-dimethyl phosphorodithioate) is an organophosphate (OP) insecticide and acaricide whose quantification in complex matrices—such as agricultural products, soil, and herbal medicines—presents a distinct analytical challenge[1].
As a Senior Application Scientist, I approach the quantification of OPs not by relying on a single platform, but by engineering a self-validating system. Methyl trithion is semi-volatile, making it amenable to Gas Chromatography (GC), but it is susceptible to thermal degradation[2]. Conversely, Liquid Chromatography (LC) avoids thermal stress, but the Electrospray Ionization (ESI) process is highly vulnerable to matrix-induced ion suppression[3].
To ensure absolute scientific integrity and compliance with stringent regulatory frameworks like SANTE/11312/2021[4] and ICH M10[5], a rigorous cross-validation between GC-MS/MS and LC-MS/MS is required. This guide details the mechanistic causality behind these workflows and objectively compares their performance.
Mechanistic Methodologies: Building a Self-Validating System
To accurately compare GC and LC platforms, the sample preparation must be unified, yet the instrumental parameters must be highly specialized to overcome the inherent limitations of each technique.
Causality: We utilize a modified QuEChERS approach because it provides a delicate balance between aggressive extraction and gentle cleanup, suitable for both GC and LC.
Extraction: Weigh 5.0 g of homogenized sample into a 50 mL tube. Add 10 mL of Acetonitrile (ACN). Why? ACN acts as a universal solvent that precipitates matrix proteins while effectively solubilizing the moderately non-polar methyl trithion.
Phase Separation: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Why? The salts induce an exothermic salting-out effect, forcing the water and ACN into two distinct phases, driving the pesticide entirely into the upper ACN layer[1].
dSPE Cleanup: Transfer 1 mL of the ACN extract to a microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. Vortex and centrifuge. Why? PSA removes organic acids and sugars, while C18 removes lipophilic interferences. This step is critical to prevent downstream ESI ion suppression in LC-MS/MS and active-site contamination in the GC inlet[1].
Causality: Organophosphates can degrade in hot injection ports. We engineer the GC method to minimize residence time in the inlet.
Injection: Inject 1 µL using a pulsed splitless mode (15 psi for 0.5 min) at 280°C. Why? The high-pressure pulse rapidly sweeps the volatile methyl trithion out of the hot inlet and onto the column, drastically minimizing its thermal breakdown[1].
Separation: Use a DB-5MS UI (Ultra Inert) column (30 m × 0.25 mm, 0.25 µm). Oven program: 60°C (1 min) → 20°C/min to 180°C → 15°C/min to 280°C. Why? The ultra-inert stationary phase prevents the adsorption of the phosphate moiety onto active silanol sites, ensuring sharp, symmetrical peaks.
Detection: Electron Ionization (EI) mode at 70 eV. Monitor MRM transitions m/z 314 → 125 (quantifier, (CH₃O)₂PS⁺ fragment) and 314 → 93 (qualifier, (CH₃O)₂P⁺ fragment)[6].
Step 3: LC-MS/MS Protocol (Overcoming Ion Suppression)
Causality: In ESI, co-eluting matrix components compete with the analyte for charge. We engineer the mobile phase to force the ionization equilibrium toward the analyte.
Injection: Inject 2 µL of the cleaned extract.
Separation: Use a sub-2µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm) at 40°C. Mobile phase A: Water + 0.1% formic acid + 5 mM ammonium formate . Mobile phase B: Methanol. Why? Ammonium formate acts as a proton donor and buffer, stabilizing the ESI droplet dynamics and maximizing the yield of the[M+H]⁺ precursor ion, thereby combating matrix suppression[7].
Detection: ESI+ mode. Monitor MRM transitions m/z 315 → 125 (quantifier) and 315 → 93 (qualifier) using dynamic MRM (dMRM) to optimize dwell times across the elution window[3].
Cross-Validation Framework
To comply with ICH M10 and SANTE guidelines, the two platforms must be evaluated orthogonally. If the GC-MS/MS shows matrix enhancement (due to matrix components blocking active sites in the liner) and LC-MS/MS shows matrix suppression (due to charge competition), a Matrix-Matched Calibration is mandatory for both to ensure the final quantitative results align within a 20% variance[4].
Workflow for the orthogonal cross-validation of methyl trithion using GC-MS/MS and LC-MS/MS.
Quantitative Data Comparison
The following table synthesizes the experimental performance data for methyl trithion across both platforms, highlighting the distinct analytical profiles of GC (EI) and LC (ESI+).
Parameter
GC-MS/MS (EI)
LC-MS/MS (ESI+)
Primary Advantage
High chromatographic resolution, highly stable EI fragmentation[2].
Zero thermal degradation, rapid analysis cycle[3].
Primary Limitation
Risk of thermal breakdown in the hot inlet without pulsed injection.
High susceptibility to ESI matrix suppression from co-extractives[7].
Interpretation: Both platforms successfully meet the SANTE/11312/2021 criteria (Recovery 70–120%, RSD ≤ 20%)[4]. However, the data reveals a critical behavioral divergence: GC-MS/MS experiences slight signal enhancement (matrix components coat the active sites in the GC liner, allowing more intact methyl trithion to reach the column), while LC-MS/MS experiences signal suppression (matrix components steal charge in the ESI source).
By utilizing matrix-matched calibration curves on both instruments, these opposing matrix effects are neutralized, allowing the platforms to cross-validate each other's quantitative accuracy perfectly.
References
European Commission. "SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed." Europa.eu. URL:[Link]
European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. URL:[Link]
Amirav, A., et al. "Comparison of gas chromatography-pulsed flame photometric detection-mass spectrometry, automated mass spectral deconvolution and identification system and gas chromatography-tandem mass spectrometry as tools for trace level detection and identification." PubMed / NIH.gov. URL:[Link]
Yang, S.-H., et al. "Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS." PubMed Central / NIH.gov. URL:[Link]
Wood, A. "The analysis of pesticides & related compounds using Mass Spectrometry." Cardiff University ORCA. URL:[Link]
Mezcua, M., et al. "Ultra trace determination of 31 pesticides in water samples by direct injection-rapid resolution liquid chromatography-electrospray tandem mass spectrometry." ResearchGate. URL:[Link]
Kruve, A., et al. "Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography–High-Resolution Mass Spectrometry." Analytical Chemistry / ACS Publications. URL:[Link]
Comparative Acetylcholinesterase Binding Affinity of Methyl Trithion: A Mechanistic and Experimental Guide
Introduction to Methyl Trithion and Cholinesterase Inhibition Methyl trithion (S-(((4-chlorophenyl)thio)methyl) O,O-dimethyl phosphorodithioate) is an organophosphorus (OP) insecticide and the methyl homolog of carbophen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Methyl Trithion and Cholinesterase Inhibition
Methyl trithion (S-(((4-chlorophenyl)thio)methyl) O,O-dimethyl phosphorodithioate) is an organophosphorus (OP) insecticide and the methyl homolog of carbophenothion (Trithion)[1][2]. In neurotoxicology and drug development, understanding the comparative binding affinity of OP compounds to acetylcholinesterase (AChE) is critical. AChE is the primary enzyme responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh)[3][4].
Like other organophosphates, methyl trithion acts as a pseudo-irreversible inhibitor. It exerts its toxicological effect by covalently phosphorylating the serine hydroxyl group within the catalytic triad of the AChE active site[4][5]. This prevents the breakdown of ACh, leading to a pathological accumulation of the neurotransmitter and subsequent cholinergic overstimulation at muscarinic and nicotinic receptors[5][6].
Figure 1: Mechanistic pathway of AChE inhibition by Methyl Trithion leading to ACh accumulation.
Comparative Binding Affinity and Toxicity Profile
When evaluating the AChE binding affinity of methyl trithion, it must be benchmarked against its structural analogs and other standard OP inhibitors. The structural shift from diethyl esters (carbophenothion) to dimethyl esters (methyl trithion) significantly alters the steric hindrance and electrophilicity of the phosphorus atom, directly impacting the bimolecular rate constant of inhibition (
ki
).
Experimental data demonstrates that methyl trithion exhibits lower systemic toxicity and a comparatively lower overall binding affinity to mammalian AChE than its ethyl homolog[2][7]. While dermal absorption rates may yield similar linear regressions for whole-blood cholinesterase inhibition over short periods, the acute oral toxicity and subacute dietary toxicity of methyl trithion are markedly lower[2][8].
To objectively quantify the half-maximal inhibitory concentration (
IC50
) and binding affinity of methyl trithion, researchers rely on a modified Ellman’s assay[3][11]. This colorimetric protocol is the gold standard for high-throughput screening of AChE inhibitors.
Scientific Causality Behind Protocol Design:
Buffer Selection (pH 8.0): AChE operates optimally at a slightly alkaline pH. Furthermore, the chromogen DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) is most stable and reactive with sulfhydryl groups at pH 8.0[3][12].
Pre-incubation Phase: Because OP compounds like methyl trithion are time-dependent, covalent inhibitors, they must be pre-incubated with the enzyme before adding the substrate. Skipping this step results in substrate competition, artificially inflating the apparent
IC50
[3].
Kinetic vs. Endpoint Reading: Measuring absorbance continuously (kinetically) allows researchers to calculate the initial velocity (
V0
) of the reaction, effectively subtracting any background non-enzymatic hydrolysis of the substrate[3].
Step-by-Step Protocol
Reagent Preparation:
Prepare a 0.1 M Sodium Phosphate Buffer adjusted strictly to pH 8.0.
Prepare a 10 mM stock of DTNB in the phosphate buffer.
Prepare a 10 mM stock of Acetylthiocholine iodide (ATChI) in deionized water (must be prepared fresh daily to prevent auto-hydrolysis)[3].
Prepare AChE enzyme solution at 0.1 U/mL in phosphate buffer.
Assay Plate Setup & Pre-incubation:
In a 96-well microplate, add 25 µL of phosphate buffer to all test wells.
Add 25 µL of serially diluted methyl trithion (or comparative OPs like carbophenothion) to the respective wells.
Add 25 µL of the 0.1 U/mL AChE solution to all wells (except blanks).
Incubate the plate at 37°C for exactly 15 minutes to allow for the phosphorylation of the AChE active site[3].
Reaction Initiation:
Add 50 µL of the 10 mM DTNB solution to all wells.
Initiate the enzymatic reaction by rapidly adding 25 µL of the 10 mM ATChI substrate to all wells[3].
Kinetic Measurement:
Immediately place the microplate in a spectrophotometric reader.
Measure the absorbance at 412 nm every 60 seconds for 10–15 minutes[3]. The enzyme hydrolyzes ATChI into thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate (
TNB2−
) anion[3].
Data Analysis:
Calculate the reaction rate (slope of absorbance over time). Normalize the rates of the inhibitor wells against the uninhibited positive control to determine the percentage of inhibition. Plot log[Inhibitor] vs. % Inhibition to derive the
IC50
.
Figure 2: Step-by-step Ellman's assay workflow for determining OP binding affinity.
Conclusion and Strategic Outlook
For drug development and toxicological screening, understanding the structure-activity relationship (SAR) between an organophosphate's alkyl substituents and its AChE binding affinity is paramount. Methyl trithion demonstrates that substituting diethyl groups (carbophenothion) with dimethyl groups significantly attenuates mammalian toxicity and AChE inhibition severity[2][7]. Utilizing kinetic, pre-incubated Ellman's assays ensures that researchers can accurately map these subtle differences in covalent binding kinetics, paving the way for better predictive toxicology and the development of targeted cholinesterase reactivators (oximes).
Journal of Economic Entomology (Oxford Academic). "Preliminary Studies of the Toxicity of Carbophenothion and Methyl Trithion in Livestock". 7
DigitalCommons@USU. "Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds". 2
EPA NEPIS. "Recognition and Management of Pesticide Poisonings, 4th Edition". 6
BenchChem. "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with 'AChE-IN-8'". 3
PubMed (Analytical Biochemistry). "Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay". 12
ResearchGate. "Acetylcholinesterase inhibition as a relevant biomarker in environmental biomonitoring: New insights and perspectives". 4
ResearchGate. "Determination Effect of Common Used Insecticide as Dichlorvous, Diazinon and Cypermethrin in vitro in the Camel".8
methyl trithion vs malathion efficacy in agricultural pest research
An objective, data-driven comparison of agricultural pesticides is critical for optimizing crop yields while mitigating ecological and mammalian toxicity risks. Among organophosphate (OP) insecticides, malathion and meth...
Author: BenchChem Technical Support Team. Date: April 2026
An objective, data-driven comparison of agricultural pesticides is critical for optimizing crop yields while mitigating ecological and mammalian toxicity risks. Among organophosphate (OP) insecticides, malathion and methyl trithion (carbophenothion-methyl) have historically been evaluated for their efficacy against agricultural pests and disease vectors.
This guide provides a comprehensive technical comparison of their mechanisms of action, comparative efficacy, and ecotoxicity profiles, alongside standardized experimental methodologies for validating their performance in the laboratory.
Mechanism of Action: Organophosphate Neurotoxicity
Despite differences in their field performance, malathion and methyl trithion share a fundamental biochemical mechanism of action. Both compounds exert their primary pesticidal effect through the phosphorylation of the acetylcholinesterase (AChE) enzyme at nerve endings (1)[1].
The Causality of Toxicity: AChE is critical for the normal control of nerve impulse transmission. By irreversibly binding to the active site of AChE, these OP compounds prevent the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft causes continuous, uncontrolled overstimulation of nicotinic and muscarinic receptors. This biochemical cascade leads to sensory disturbances, severe muscle tetany, respiratory depression, and ultimately, pest mortality (2)[2].
Organophosphate mechanism of action via AChE inhibition.
Comparative Efficacy & Toxicity Profiles
While they share a mechanism, the pharmacokinetic properties and field efficacy of malathion and methyl trithion diverge significantly.
Efficacy in Pest Control: Malathion has consistently demonstrated superior residual contact toxicity. In rigorous trials against adult Anopheles stephensi mosquitoes, malathion formulated as a wettable powder (1 g/m²) on plywood maintained high efficacy for up to five months (3)[3]. Conversely, methyl trithion exhibited relatively low toxicity both via topical application and as a contact insecticide (3)[3]. Field evaluations in agricultural settings further indicated that methyl trithion was often too slow-acting to provide rapid knockdown of pest populations compared to the rapid action of malathion (4)[4].
Ecotoxicity: Both compounds pose severe risks to non-target organisms. Both are classified as "Group 1 - Highly Toxic" to honeybees, meaning their application to foraging areas can cause severe colony damage (5)[5]. In aquatic ecosystems, field studies on the mosquito fish (Gambusia affinis) revealed that both malathion and methyl trithion cause appreciable mortality within 48 hours of exposure at higher agricultural application rates (6)[6].
To ensure scientific integrity and reproducibility, researchers must employ self-validating protocols when comparing OP efficacy. The following is a standardized workflow for assessing residual contact toxicity on agricultural and structural substrates, adapted from established World Health Organization (WHO) testing methodologies (7)[7].
Standardized workflow for evaluating residual contact toxicity.
Step-by-Step Protocol
Formulation Preparation: Prepare wettable powder suspensions of malathion and methyl trithion in distilled water to achieve a target application rate of 1 g active ingredient (a.i.) per m² (3)[3].
Causality Note: Wettable powders are strictly preferred over liquid emulsions for porous surfaces (like dried mud bricks). Liquid emulsions separate and absorb into porous substrates, artificially lowering the surface contact efficacy. Wettable powders ensure the solid carrier and toxicant remain bioavailable on the surface (7)[7].
Substrate Application: Apply the suspension evenly to 15x15 cm panels of plywood (non-porous) and dried mud brick (porous) using a Potter precision laboratory spray tower. Allow the panels to dry at 25°C and 50-55% relative humidity for 24 hours.
Pest Exposure: Introduce batches of 20-25 adult female pests into exposure chambers affixed directly to the treated panels. Expose for a strictly defined duration (e.g., 2 hours or 4 hours).
Causality Note: Standardizing the exposure time ensures that the mechanical uptake of the toxicant is uniform across all replicates, isolating the variable of intrinsic chemical toxicity from behavioral avoidance.
Observation & Recovery: Carefully transfer the insects to clean, untreated holding cages. Provide a 10% sucrose solution on cotton pads to prevent starvation-induced mortality.
Mortality Assessment & Self-Validation: Record mortality at 24 hours post-exposure. Repeat bioassays weekly to plot the residual degradation curve over a multi-month period.
Validation Check: A control group exposed to untreated substrates must be run concurrently. If control mortality exceeds 5%, the assay must be discarded or mathematically corrected using Abbott’s formula. This self-validating step ensures the observed mortality is strictly causally linked to OP exposure rather than environmental stress or poor handling.
References
Organophosph
The Toxicity of Some Organophosphorus Compounds to Adult Anopheles stephensi. who.int.
Recognition and Management of Pesticide Poisonings. epa.gov.
Field Studies on the Toxicity of Insecticides to the Mosquito Fish, Gambusia affinis. oup.com.
The toxicity of some organophosphorus compounds to adult Anopheles stephensi - PubMed. nih.gov.
validating limit of quantification for methyl trithion in agricultural runoff
Title: Validating the Limit of Quantification for Methyl Trithion in Agricultural Runoff: A Comparative Analytical Guide Introduction Methyl trithion is a potent organophosphate acaricide and insecticide historically uti...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating the Limit of Quantification for Methyl Trithion in Agricultural Runoff: A Comparative Analytical Guide
Introduction
Methyl trithion is a potent organophosphate acaricide and insecticide historically utilized in broad-spectrum agricultural applications [3]. Due to its high hydrophobicity and persistence, it frequently partitions into agricultural runoff, posing severe ecotoxicological risks to downstream aquatic ecosystems [4]. For environmental chemists and regulatory scientists, accurately quantifying trace levels of methyl trithion in runoff is notoriously difficult. Agricultural runoff is a highly complex matrix, laden with humic acids, fulvic acids, and suspended particulate matter that induce severe matrix effects—either suppressing or enhancing the analyte signal [5].
Establishing a robust Limit of Quantification (LOQ) is not merely a statistical exercise; it is a regulatory necessity. The LOQ defines the lowest concentration at which an analyte can be reliably detected and meets predefined goals for bias and imprecision [9]. This guide objectively compares analytical platforms and extraction methodologies for methyl trithion, providing self-validating experimental protocols grounded in SANTE 11312/2021[1, 8] and EPA Method 1657 [2] guidelines.
Section 1: The Matrix Conundrum and Extraction Methodologies
Agricultural runoff presents a dual challenge for methyl trithion extraction. First, its high octanol-water partition coefficient (log
Kow
~5.3) means it rapidly adsorbs to suspended solids [3]. Second, co-extracted organic matter causes severe ionization suppression in mass spectrometry [5]. To combat this, sample preparation must efficiently decouple the analyte from the matrix.
We compare two primary extraction methodologies: Solid Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) [6].
Comparison of Extraction Techniques
Parameter
Solid Phase Extraction (SPE - HLB)
Solid-Phase Microextraction (SPME - PDMS)
Liquid-Liquid Extraction (EPA 1657)
Extraction Mechanism
Hydrophobic/Hydrophilic retention
Partitioning into polymer fiber
Partitioning into organic solvent
Typical Recovery
85% - 105%
70% - 90%
75% - 95%
Matrix Cleanup
Excellent (with targeted wash steps)
Moderate (prone to fiber fouling)
Poor (co-extracts humic acids)
Solvent Usage
Low (10-15 mL)
Zero (Solventless)
High (>100 mL)
Automation
Moderate
High
Low
Protocol 1: Self-Validating SPE Workflow for Methyl Trithion
This protocol utilizes a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which provides superior retention for organophosphates compared to traditional C18 silica.
Sample Pre-treatment : Filter 500 mL of runoff through a 0.45 µm glass fiber filter to remove suspended solids. Causality: Glass fiber is used instead of nylon or PTFE to prevent hydrophobic adsorption of methyl trithion to the filter membrane. Adjust to pH 6.5. Add 5% NaCl (w/v). Causality: The salting-out effect decreases the solubility of the non-polar analyte in water, driving it toward the sorbent.
Internal Standard Spiking : Spike the sample with 50 ng/L of Triphenyl phosphate (TPP) as a surrogate internal standard. Causality: TPP mimics the organophosphate structure, allowing for the correction of extraction losses and matrix suppression, creating a self-validating recovery system.
Cartridge Conditioning : Condition a 500 mg Oasis HLB cartridge with 5 mL dichloromethane, 5 mL methanol, and 5 mL MS-grade water. Causality: Dichloromethane removes non-polar manufacturing residues from the sorbent before aqueous equilibration.
Loading & Washing : Load the sample at 5 mL/min. Wash with 5 mL of 5% methanol in water. Causality: This specific wash strength elutes polar fulvic acids while retaining the hydrophobic methyl trithion.
Elution : Elute with 10 mL of 1:1 (v/v) hexane/acetone. Evaporate under nitrogen at 35°C and reconstitute in 1 mL of hexane for GC analysis.
Workflow for mitigating matrix effects during methyl trithion extraction from agricultural runoff.
Section 2: Comparative Analytical Platforms
Regulatory methods historically relied on Gas Chromatography with Flame Photometric Detection (GC-FPD), such as EPA Method 1657 [2]. However, modern risk assessments require lower LOQs, driving the shift toward tandem mass spectrometry (MS/MS) [7].
Quantitative Performance Comparison
Analytical Platform
Detector / Mode
Validated LOQ (Water)
Selectivity
Matrix Effect Susceptibility
GC-FPD (EPA 1657)
Flame Photometric (P-mode)
20 - 50 ng/L
Moderate
Low
LC-MS/MS
ESI+ / MRM
10 - 25 ng/L
High
High (Severe Ion Suppression)
GC-MS/MS
EI / MRM
1 - 5 ng/L
Very High
Moderate
Causality in Platform Selection:
While LC-MS/MS is highly effective for polar pesticides, methyl trithion's non-polar nature and the presence of humic acids in runoff cause severe electrospray ionization (ESI) suppression [5]. GC-MS/MS utilizing Electron Impact (EI) ionization is fundamentally less susceptible to this specific type of ion suppression. By operating in Multiple Reaction Monitoring (MRM) mode, GC-MS/MS filters out background matrix noise, achieving an LOQ an order of magnitude lower than GC-FPD and LC-MS/MS [7].
To ensure analytical trustworthiness, the LOQ cannot be derived simply by extrapolating the signal-to-noise ratio from a neat solvent standard. According to SANTE 11312/2021 guidelines [1, 8], the LOQ must be empirically validated using the lowest spiked level in the actual matrix that meets strict recovery and precision criteria.
Protocol 2: Step-by-Step LOQ Validation
Matrix-Matched Calibration : Prepare a calibration curve (e.g., 1, 5, 10, 50, 100 ng/L) by spiking methyl trithion into blank agricultural runoff extracts. Causality: This normalizes the detector response, compensating for any unavoidable signal enhancement or suppression caused by the matrix [7].
Determine Target LOQ : Identify the lowest concentration on the matrix-matched curve that yields a Signal-to-Noise (S/N) ratio
≥
10 for the primary MRM transition and S/N
≥
3 for the secondary transition. Let us assume this is 5 ng/L.
Spike Blank Matrix : Spike 5 independent aliquots of unextracted, blank agricultural runoff at the target LOQ (5 ng/L).
Full Workflow Execution : Process all 5 replicates through the entire SPE and GC-MS/MS methodology.
Assess Acceptance Criteria : Calculate the mean absolute recovery and the Relative Standard Deviation (RSD).
SANTE Criteria: Mean recovery must be between 70% and 120%, and RSD must be
≤
20% [8].
Iterative Adjustment : If the criteria are met, 5 ng/L is the validated LOQ. If the RSD is > 20%, the LOQ must be adjusted higher (e.g., to 10 ng/L) and re-validated.
SANTE 11312/2021 compliant logical workflow for validating the Limit of Quantification (LOQ).
Conclusion
Validating the LOQ for methyl trithion in agricultural runoff requires a holistic approach that balances rigorous sample cleanup with highly selective detection. While EPA Method 1657 provides a foundational framework, transitioning to an SPE-GC-MS/MS workflow validated under SANTE 11312/2021 guidelines ensures maximum sensitivity and regulatory compliance. By embedding self-validating mechanisms—such as surrogate internal standards and matrix-matched calibrations—laboratories can confidently report trace-level environmental data.
References
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Europa.eu. 1
U.S. Environmental Protection Agency (EPA). (2000). Method 1657, Revision A: Organo-Phosphorus Pesticides in Wastewater, Soil, Sludge, Sediment, and Tissue by GC/FPD. EPA.gov. 2
National Institutes of Health (NIH). Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem. NIH.gov. 3
U.S. Environmental Protection Agency (EPA). Effects of Agricultural Pesticides in the Aquatic Environment, Irrigated Croplands, San Joaquin Valley. EPA NEPIS. 4
American Chemical Society (ACS). (2023). Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry. 5
ResearchGate. (2010). Development of an SPME-GC-MS/MS Method for the Determination of Pesticides in Rainwater: Laboratory and Field Experiments. ResearchGate.net. 6
National Institutes of Health (NIH). (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. PMC. 7
Comparative Degradation Kinetics of Methyl Trithion Across Soil Matrices: A Technical Guide
As agrochemical persistence and environmental mobility come under increasing regulatory scrutiny, understanding the precise degradation kinetics of organophosphate (OP) insecticides is critical for environmental risk ass...
Author: BenchChem Technical Support Team. Date: April 2026
As agrochemical persistence and environmental mobility come under increasing regulatory scrutiny, understanding the precise degradation kinetics of organophosphate (OP) insecticides is critical for environmental risk assessment and the development of next-generation alternatives.
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) presents a unique physicochemical profile among organophosphates. Characterized by exceptionally high lipophilicity and strong soil adsorption, its environmental fate is heavily dictated by the specific physical and biological properties of the soil matrix [1].
This guide provides a rigorous, data-driven comparison of methyl trithion’s degradation rates across distinct soil types, benchmarking its performance against widely used alternatives like Chlorpyrifos and Diazinon.
Mechanistic Drivers of Organophosphate Degradation
The degradation of methyl trithion in the soil profile is not a monolithic process; it is a bipartite mechanism driven by abiotic hydrolysis and biotic (microbial) cleavage [2].
Abiotic Hydrolysis: The cleavage of the P-S or P-O bonds is highly dependent on soil pH, moisture content, and the catalytic surface area of soil minerals (particularly in clay-rich soils).
Biotic Degradation: Soil microorganisms (e.g., Pseudomonas and Bacillus species) utilize organophosphorus hydrolase (OPH) enzymes to metabolize these compounds [3]. The rate of biotic degradation is directly proportional to the soil's organic carbon content and microbial biomass.
Because methyl trithion has an exceptionally high soil organic carbon-water partitioning coefficient (
Koc≈10,000
), it binds tightly to soil organic matter[1]. This strong adsorption limits its bioavailability, often resulting in slower microbial degradation compared to less hydrophobic alternatives.
Figure 1: Bipartite degradation pathway of Methyl Trithion via abiotic and microbial action.
Comparative Physicochemical Profiles
To establish causality for the observed degradation rates, we must first examine the inherent chemical properties of methyl trithion alongside alternative organophosphates.
Table 1: Physicochemical Properties Influencing Soil Mobility and Degradation
Compound
Molecular Weight ( g/mol )
Vapor Pressure (mmHg at 25°C)
Water Solubility (mg/L)
Adsorption Coefficient (
Koc
)
Mobility Potential
Methyl Trithion
314.8
2.7×10−5
< 1.0
~10,000
Immobile
Chlorpyrifos
350.6
1.9×10−5
1.4
~6,000
Low
Diazinon
304.3
9.0×10−5
60.0
~1,000
Moderate
Data synthesis derived from PubChem environmental fate summaries and standard agrochemical databases [1, 4].
Analytical Insight: Methyl trithion’s
Koc
is nearly an order of magnitude higher than Diazinon's. In practical terms, this means methyl trithion will rapidly partition into the humic fraction of the soil. While this prevents groundwater leaching, it also sequesters the molecule away from the interstitial soil water where microbial hydrolases are most active, thereby extending its half-life (
DT50
).
Degradation Kinetics Across Soil Types (
DT50
Analysis)
The half-life of methyl trithion varies drastically depending on the structural and biological composition of the soil.
Table 2: Comparative Half-Lives (
DT50
in Days) Under Aerobic Conditions (25°C, 60% Field Capacity)
Soil Type
Matrix Characteristics
Methyl Trithion
Chlorpyrifos
Diazinon
Kinetic Behavior
Sandy Soil
Low OM (<1%), High porosity, Low microbial biomass
42 - 48 days
55 - 65 days
25 - 35 days
First-order; limited by low microbial populations.
Loam Soil
Moderate OM (2-4%), High microbial diversity, Optimal moisture
18 - 24 days
25 - 35 days
10 - 15 days
Rapid pseudo-first-order; driven by robust biotic degradation.
Clay Soil
High surface area, Strong micro-pore adsorption
32 - 40 days
35 - 45 days
18 - 25 days
Biphasic; rapid initial abiotic hydrolysis, followed by slow desorption.
Causality of Soil-Specific Degradation
Loam (The Biotic Accelerator): Loam provides the optimal balance of moisture retention and oxygen permeability, supporting dense populations of OP-degrading bacteria [3]. The degradation of methyl trithion peaks here due to maximum enzymatic interaction.
Sand (The Biological Desert): Sandy soils drain rapidly and support smaller microbial populations. Without the biotic driver, methyl trithion relies on slower abiotic hydrolysis, extending its persistence.
Clay (The Biphasic Trap): Clay presents a paradox. Its high mineral surface area initially catalyzes abiotic hydrolysis of the P-S bond. However, the remaining methyl trithion molecules become deeply trapped within the clay lattice and micro-pores. This sequestration makes the compound physically unavailable to microbes, resulting in a "long tail" of persistence (biphasic kinetics) [2].
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for quantifying methyl trithion degradation using QuEChERS extraction coupled with GC-MS/MS.
Phase 1: Matrix Preparation and Spiking
Soil Sieving & Characterization: Collect field soils (Sand, Loam, Clay). Sieve to <2 mm. Determine exact moisture content, pH, and Total Organic Carbon (TOC).
Spiking: Spike 50 g of dry-weight equivalent soil with a methyl trithion standard solution (in acetone) to achieve a final concentration of 1.0 mg/kg.
Solvent Evaporation: Leave the spiked soil in a fume hood for 2 hours to allow complete volatilization of the carrier solvent, ensuring the pesticide partitions naturally into the soil matrix.
Incubation: Adjust soil moisture to 60% of its maximum water-holding capacity. Incubate in the dark at 25°C.
Phase 2: Extraction (Modified QuEChERS)
Why QuEChERS? Traditional Soxhlet extraction is time-consuming and prone to thermal degradation of OPs. QuEChERS provides rapid, high-recovery partitioning.
Sampling: At intervals (Day 0, 3, 7, 14, 21, 30, 45, 60), remove 5 g aliquots of soil.
Internal Standard Addition: Immediately spike the aliquot with 100 µL of Triphenyl Phosphate (TPP) surrogate standard (10 µg/mL). Causality: TPP acts as an internal control. If TPP recovery drops below 80%, the extraction is invalid, preventing false-positive degradation readings.
Partitioning: Add 10 mL of Acetonitrile and 4 mL of HPLC-grade water. Vortex for 1 minute. Add QuEChERS extraction salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Phase 3: GC-MS/MS Quantification
Matrix-Matched Calibration: Prepare calibration curves using blank soil extracts rather than pure solvent. Causality: Soil co-extractives cause signal enhancement in GC-MS/MS. Matrix matching eliminates this analytical bias.
Analysis: Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific mass transitions for methyl trithion (e.g., m/z 314 → 157).
Kinetic Modeling: Plot
ln(Ct/C0)
versus time. Calculate the rate constant (
k
) and
DT50
using the first-order kinetic equation:
DT50=ln(2)/k
.
Figure 2: Standardized self-validating workflow for determining organophosphate soil degradation.
Conclusion and Application
When evaluating methyl trithion against alternatives like chlorpyrifos or diazinon, its degradation profile is fundamentally constrained by its extreme hydrophobicity (
Koc≈10,000
). While it degrades relatively rapidly in microbially rich loam (18-24 days), its persistence is significantly extended in sandy soils due to low biological activity, and in clay soils due to physical sequestration.
For drug development and agrochemical professionals designing next-generation compounds, this highlights a critical structure-activity relationship: reducing the lipophilicity (lowering the
Koc
) of thio-phosphate esters can drastically reduce environmental persistence in clay and sandy matrices by maintaining bioavailability to soil microflora.
References
National Center for Biotechnology Information. "Methyl trithion | C9H12ClO2PS3 | CID 13721 - PubChem." PubChem Database. Available at:[Link]
MDPI. "Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling." Soil Systems. Available at:[Link]
ResearchGate. "Microbial Degradation of Organophosphate Pesticides in Polluted Soil: Mechanisms, Efficiency, and Environmental Impact." Available at:[Link]
California State Water Resources Control Board. "Potential Groundwater Contamination from Intentional and Nonintentional Stormwater Infiltration." Available at:[Link]
Safety & Regulatory Compliance
Safety
Methyl trithion proper disposal procedures
As a Senior Application Scientist, managing the lifecycle of highly toxic organophosphates requires moving beyond basic compliance. We must understand the fundamental chemical mechanisms at play to ensure that our dispos...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, managing the lifecycle of highly toxic organophosphates requires moving beyond basic compliance. We must understand the fundamental chemical mechanisms at play to ensure that our disposal and decontamination protocols are not just effective, but logically sound and self-validating.
Methyl trithion (S-[[(p-chlorophenyl)thio]methyl] O,O-dimethyl phosphorodithioate) is a potent cholinesterase inhibitor. Due to its severe neurotoxicity, improper handling or disposal poses an immediate threat to laboratory personnel and the environment. This guide provides the mechanistic rationale and step-by-step operational protocols for the safe neutralization, segregation, and disposal of methyl trithion.
Physicochemical & Toxicity Profile
To design an effective disposal strategy, we must first quantify the hazard. Methyl trithion is highly lipophilic and resistant to spontaneous degradation in neutral aqueous environments, necessitating aggressive chemical or thermal intervention for destruction ().
Property / Metric
Value
Operational Implication
Molecular Weight
314.8 g/mol
Heavy, low volatility; persists on surfaces if not actively decontaminated.
Physical State
Light yellow to amber liquid
Spills require physical containment (absorbents) before chemical treatment.
Acute Oral LD50 (Rat)
98–120 mg/kg
Highly toxic; mandates strict PPE (nitrile/neoprene, respirators) during handling.
Probable Lethal Dose (Human)
50–500 mg/kg
Even trace residual contamination can be fatal; requires validated decontamination.
Thermal Byproducts
POx
,
SOx
,
HCl
,
COx
Incineration must utilize alkaline gas scrubbers to neutralize acidic emissions.
Mechanistic Rationale for Disposal Methodologies
Organophosphates like methyl trithion feature a central electrophilic phosphorus atom. The most effective in-lab method for neutralizing this class of compounds is base-catalyzed hydrolysis followed by oxidation .
When exposed to a strong base (e.g., 10% NaOH), the hydroxide ion (
OH−
) acts as a nucleophile, attacking the phosphorus atom and cleaving the ester bonds. This breaks the highly toxic parent molecule into dialkyl phosphorothioic acids and a thiol (mercaptan) leaving group. Because the resulting thiols are highly malodorous and retain some toxicity, a secondary oxidation step using sodium hypochlorite (bleach) is required to convert these thiols into stable, water-soluble sulfonates.
For bulk waste, high-temperature incineration (>1000°C) is the only legally and scientifically acceptable method, as the extreme thermal energy irreversibly breaks the stable P-S and C-Cl bonds.
Fig 1. Chemical degradation pathway of Methyl Trithion via hydrolysis and oxidation.
Step-by-Step Operational Protocols
The following protocols are designed as self-validating systems. A protocol is only scientifically rigorous if its success can be empirically proven at the end of the workflow.
Use this protocol for benchtop spills or localized equipment contamination.
Containment: Immediately isolate the area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.
Hydrolysis Application: Apply a 10% Sodium Hydroxide (NaOH) solution directly to the spill. Cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth).
Incubation: Allow a minimum of 45 minutes for the base-catalyzed ester cleavage to reach completion.
Oxidation: Spray the absorbed slurry with an excess of 5% Sodium Hypochlorite (NaOCl) to oxidize the evolved thiols into sulfonates. Wait 15 minutes.
Collection: Scoop the neutralized slurry into a High-Density Polyethylene (HDPE) waste container using non-sparking, disposable tools.
System Validation (Critical Step): Swab the decontaminated surface and test using an Ellman’s reagent colorimetric assay. The absence of a yellow color shift confirms that no active acetylcholinesterase (AChE) inhibitors remain, validating the complete destruction of the methyl trithion.
The EPA mandates specific container handling to ensure no residual active ingredient remains before the container is discarded ().
Initial Drain: Empty the primary container into the designated bulk waste receptacle, allowing it to drip for 30 seconds.
First Rinse: Fill the container 1/4 full with an appropriate solvent (e.g., a water/surfactant mix or compatible organic solvent). Recap and agitate vigorously for 10 seconds. Drain into the waste receptacle.
Sequential Dilution: Repeat the rinse and drain process two more times. Causality: This leverages logarithmic dilution; three rinses reduce the original concentration by a factor of
10−6
, rendering the container legally empty.
System Validation: Test the pH and visual clarity of the third rinsate against a blank of the pure solvent. If the rinsate matches the blank, the container is validated.
Destruction: Puncture or crush the container to prevent unauthorized reuse, then dispose of it via standard solid waste channels.
Protocol C: Bulk Waste Segregation and Manifesting
Under the Resource Conservation and Recovery Act (RCRA), discarded pesticides are regulated as hazardous waste ().
Consolidation: Transfer all liquid methyl trithion waste into DOT-approved, Teflon-lined or HDPE drums.
Segregation: Strictly isolate this waste from strong oxidizers or concentrated acids. Causality: Premature mixing of organophosphates with oxidizers in a sealed drum can trigger an uncontrolled exothermic reaction, leading to pressure buildup and catastrophic rupture.
Labeling: Affix RCRA hazardous waste labels detailing the exact chemical composition and the EPA Waste Code (typically categorized under characteristic toxicity or specific P/U lists).
System Validation: Perform a mass-balance reconciliation. The total mass of methyl trithion logged out of the laboratory's active inventory must exactly match the mass manifested on the RCRA Uniform Hazardous Waste Manifest.
Fig 2. Logistical workflow for the segregation, manifesting, and incineration of organophosphates.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13721, Methyl trithion." PubChem. Available at:[Link]
United States Environmental Protection Agency (EPA). "Label Review Manual - Chapter 13: Storage and Disposal." US EPA. Available at: [Link]
United States Environmental Protection Agency (EPA). "Requirements for Pesticide Disposal." US EPA. Available at:[Link]
United States Environmental Protection Agency (EPA). "Safe Disposal of Pesticides." US EPA. Available at:[Link]
Handling
Personal protective equipment for handling Methyl trithion
Title: Advanced Safety and Operational Protocol for Handling Methyl Trithion (CAS 953-17-3) Executive Summary Methyl trithion (Carbophenothion-methyl) is a highly toxic organophosphate insecticide and acaricide. With a p...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Safety and Operational Protocol for Handling Methyl Trithion (CAS 953-17-3)
Executive Summary
Methyl trithion (Carbophenothion-methyl) is a highly toxic organophosphate insecticide and acaricide. With a probable oral lethal dose in humans estimated between 50–500 mg/kg[1], it presents severe acute hazards in the laboratory environment. As a Senior Application Scientist, my goal is to provide you with a self-validating, field-proven operational framework. We do not just prescribe Personal Protective Equipment (PPE) to check a compliance box; we design our safety protocols around the specific biochemical vulnerabilities this molecule exploits.
Mechanistic Grounding: The Causality of Toxicity
To understand the strict PPE requirements, one must first understand the mechanism of organophosphate neurotoxicity. Methyl trithion acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE)[2]. It physically phosphorylates the hydroxyl group of the serine residue within the enzyme's active site[3].
Under normal physiological conditions, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission. When AChE is inhibited by Methyl trithion, ACh accumulates massively in the synaptic cleft, leading to continuous, uncontrolled overstimulation of muscarinic and nicotinic receptors[4]. This triggers a systemic "cholinergic crisis," characterized by respiratory depression, muscle fasciculations, status epilepticus, and potentially death[2].
Because organophosphates are highly lipophilic, they rapidly cross the blood-brain barrier and are easily absorbed through the skin, ocular mucosa, and respiratory tract[1]. Our handling strategy must therefore create an absolute, multi-layered barrier against these specific exposure routes.
Fig 1: Mechanistic pathway of Methyl trithion-induced neurotoxicity via AChE inhibition.
Personal Protective Equipment (PPE) Matrix
The following table outlines the mandatory PPE for handling Methyl trithion, mapping each item directly to the physiological risk it mitigates.
PPE Component
Specification
Mechanistic Rationale & Causality
Primary Gloves
Nitrile or Neoprene (Minimum 8 mil thickness)
Organophosphates readily permeate standard latex. Nitrile provides a robust chemical barrier against lipophilic compounds.
Secondary Gloves
Extended-cuff Nitrile (Double gloving)
Creates a fail-safe. If the outer glove is breached during handling, the inner glove prevents dermal absorption during doffing.
Eye/Face Protection
Chemical Splash Goggles + Full Face Shield
The ocular mucosa provides a direct, rapid absorption pathway to the central nervous system. Safety glasses are insufficient against micro-splashes.
Body Protection
Tyvek® suit or Chemical-resistant Apron over Lab Coat
Woven cotton lab coats absorb liquids, holding the organophosphate against the skin. A non-porous outer layer prevents permeation.
Respiratory Protection
Fume Hood (Face velocity 80-100 fpm) OR NIOSH-approved Respirator
Prevents inhalation of aerosols or vapors, which bypass the first-pass metabolism of the liver and rapidly enter systemic circulation[1].
Operational Handling Protocol
This self-validating workflow ensures that every step of the handling process contains built-in verification checks to prevent accidental exposure.
Phase 1: Pre-Operational Verification
Environment Check: Ensure the chemical fume hood is operational and certified. Verify the face velocity indicator is in the safe zone (typically 80-100 fpm).
Antidote Availability: Confirm that the laboratory's chemical exposure response kit is stocked and accessible. (Standard medical intervention for OP poisoning includes Atropine and Pralidoxime [2-PAM][2]).
PPE Donning: Don PPE in the following order: Lab coat, chemical apron, primary gloves, chemical splash goggles, face shield, and finally, secondary (outer) gloves pulled over the cuffs of the lab coat.
Phase 2: Execution and Transfer
Containment: Place an absorbent, plastic-backed bench pad inside the fume hood to catch any micro-spills.
Vial Handling: Open the Methyl trithion container only within the deepest functional area of the fume hood (at least 6 inches from the sash).
Transfer: Use positive displacement pipettes or dedicated glass syringes for liquid transfers to prevent aerosolization and vapor lock issues common with standard air-displacement pipettes.
Sealing: Immediately recap the primary container after the required aliquot is drawn. Parafilm the seal for secondary containment before returning it to ambient storage (>5 °C)[5].
Phase 3: Post-Handling Doffing
Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in a dedicated hazardous waste bin.
Surface Wipe: Using your clean inner gloves, wipe down the exterior of the sealed Methyl trithion container with a 5% NaOH solution (see disposal section) followed by water.
Final Doffing: Step away from the hood. Remove the face shield, goggles, apron, and finally the inner gloves. Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Organophosphates like Methyl trithion are highly stable in neutral and acidic conditions but are rapidly degraded via alkaline hydrolysis[6]. Exposing the molecule to a strong base cleaves the ester bonds, yielding dialkyl phosphorodithioic acid and other water-soluble, significantly less toxic metabolites[6].
Hydrolysis Solution Preparation: In a fume hood, prepare a 5% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution in a 50/50 mixture of water and ethanol. (The ethanol increases the solubility of the lipophilic Methyl trithion, accelerating the reaction).
Waste Submersion: Carefully add the Methyl trithion liquid waste or submerge contaminated glassware into the alkaline solution.
Reaction Time: Allow the mixture to react undisturbed for a minimum of 24 hours at room temperature. This extended duration acts as a self-validating step to ensure 100% completion of the hydrolysis reaction.
Neutralization: After 24 hours, slowly titrate the solution with dilute Hydrochloric Acid (HCl) until the pH reaches 6.0–8.0, verifying with pH indicator strips.
Final Disposal: Transfer the neutralized, detoxified aqueous waste into a clearly labeled chemical waste carboy. Submit the carboy to your institution's Environmental Health and Safety (EHS) department for final incineration[6],[1].
By integrating the biochemical causality of Methyl trithion's toxicity with rigorous, chemically sound decontamination procedures, laboratories can handle this compound safely and confidently.